molecular formula C5H3ClFN B1362352 2-Chloro-4-fluoropyridine CAS No. 34941-91-8

2-Chloro-4-fluoropyridine

Cat. No.: B1362352
CAS No.: 34941-91-8
M. Wt: 131.53 g/mol
InChI Key: FGSAQRJRWCZLOB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyridine (CAS 34941-91-8) is a versatile halogenated heterocyclic compound that serves as a valuable building block in organic synthesis and research applications. Its molecular formula is C 5 H 3 ClFN, with a molecular weight of 131.54 g/mol . This compound is particularly significant in medicinal chemistry and agrochemical research, where it is used as a key intermediate for the synthesis of more complex molecules . The presence of both chlorine and fluorine atoms on the pyridine ring allows for selective and sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, making it a privileged scaffold for constructing active pharmaceutical ingredients and other advanced materials. As a liquid at room temperature, it has a boiling point of approximately 140°C and a density of about 1.456 g/mL . It is recommended to store this compound in a cool, dark place, preferably under inert conditions, to maintain its stability and purity over time . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) before use. This compound is a flammable liquid and vapour and is toxic if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment (PPE) and adequate ventilation are essential for safe handling .

Properties

IUPAC Name

2-chloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClFN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSAQRJRWCZLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382299
Record name 2-Chloro-4-fluoropyridine
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Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34941-91-8
Record name 2-Chloro-4-fluoropyridine
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Record name 2-Chloro-4-fluoropyridine
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Record name 2-Chloro-4-fluoropyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine (CAS No. 34941-91-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-fluoropyridine in Medicinal Chemistry

This compound, a halogenated pyridine derivative with the CAS number 34941-91-8, has emerged as a pivotal building block in modern medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable scaffold for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of both a chloro and a fluoro substituent on the pyridine ring provides orthogonal reactivity, allowing for selective and sequential functionalization. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, and key applications in drug development, supported by established experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in synthesis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and safety data sheets.[1][2][3]

PropertyValueReferences
CAS Number 34941-91-8[1][4]
Molecular Formula C₅H₃ClFN[4]
Molecular Weight 131.53 g/mol [4]
Appearance Colorless to light yellow liquid
Boiling Point 157.9 ± 20.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 49.3 ± 21.8 °C[3]
Refractive Index 1.503[3]
Spectroscopic Analysis

The structural elucidation of molecules derived from this compound relies on a detailed understanding of its spectroscopic characteristics. While publicly available spectra are limited, typical spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the positions of the chloro and fluoro substituents.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will exhibit characteristic downfield shifts.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[6]

Synthesis of this compound

While several synthetic routes to fluorinated pyridines exist, a common approach involves diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. A plausible, though not explicitly detailed in the provided results, synthesis for this compound could start from 2-chloro-4-aminopyridine.

Hypothetical Synthetic Workflow

G cluster_0 Synthesis of this compound A 2-Chloro-4-aminopyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBF₄ (Balz-Schiemann) or HF-Pyridine (Olah's reagent)   C This compound B->C  Heat  

Caption: Hypothetical synthesis of this compound.

Exemplary Synthetic Protocol (Adapted from similar transformations)

This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Diazotization: To a cooled (0-5 °C) solution of 2-chloro-4-aminopyridine in a suitable acidic medium (e.g., aqueous HBF₄ for a Balz-Schiemann reaction or HF-pyridine), a solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

  • Fluorination: The resulting diazonium salt solution is then gently warmed to induce decomposition and formation of the fluoro-substituted pyridine.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography to yield pure this compound.

Reactivity and Key Transformations in Drug Synthesis

The utility of this compound in drug discovery stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions than the fluorine atom at the 4-position. This allows for selective manipulation of the molecule.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electronegative halogen substituents, facilitates nucleophilic attack, particularly at the C2 and C6 positions. The chlorine at C2 serves as a good leaving group in SₙAr reactions.[7]

G cluster_1 Nucleophilic Aromatic Substitution at C2 start This compound intermediate Meisenheimer Complex start->intermediate + Nucleophile (e.g., R-NH₂) product 2-Substituted-4-fluoropyridine intermediate->product - Cl⁻

Caption: General mechanism of SₙAr at the C2 position.

Generalized Experimental Protocol for SₙAr with an Amine: [7]

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

  • Addition of Nucleophile: Add the desired amine (1.1-2.0 equivalents). If the amine is used as a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free amine.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in drug molecules.

This reaction is widely used to form biaryl structures by coupling the halopyridine with a boronic acid or ester. The C-Cl bond at the 2-position is typically the reactive site.[8][9]

G cluster_2 Suzuki-Miyaura Coupling at C2 start This compound product 2-Aryl/Heteroaryl-4-fluoropyridine start->product  Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄)   coupling_partner Aryl/Heteroaryl Boronic Acid coupling_partner->product  Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄)  

Caption: Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling: [8]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents).

  • Addition of Reagents: Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents), followed by degassed solvents (e.g., toluene and water).

  • Reaction Conditions: Seal the tube and heat the reaction mixture (e.g., to 100 °C) with vigorous stirring for several hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with an organic solvent, filter through celite, and perform an aqueous work-up. The crude product is purified by column chromatography.

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of various amine functionalities at the 2-position of the pyridine ring.[10][11]

G cluster_3 Buchwald-Hartwig Amination at C2 start This compound product 2-Amino-4-fluoropyridine Derivative start->product  Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)   amine Primary or Secondary Amine amine->product  Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)  

Sources

Physicochemical properties of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoropyridine

Authored by a Senior Application Scientist

Introduction: this compound is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the presence of both chlorine and fluorine atoms on the pyridine ring, make it a versatile intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of these halogens allows for regioselective reactions, enabling chemists to construct intricate molecular scaffolds with high precision. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A foundational understanding of a chemical intermediate begins with its fundamental identifiers and structure.

  • Chemical Name: this compound[2]

  • CAS Number: 34941-91-8[2]

  • Molecular Formula: C₅H₃ClFN[3]

  • Molecular Weight: 131.54 g/mol [3][4]

  • Canonical SMILES: C1=CN=C(C=C1F)Cl[2]

  • InChI Key: FGSAQRJRWCZLOB-UHFFFAOYSA-N[5][6]

Caption: Molecular structure of this compound (CAS 34941-91-8).

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification methods. These properties are summarized below.

PropertyValueSource(s)
Appearance Colorless to almost colorless or pale yellow clear liquid[7][8]
Boiling Point 140 °C[4][7]
Density Approximately 1.3 - 1.456 g/cm³[4][7][9]
Refractive Index ~1.503[7]
Flash Point 54 °C (129.2 °F)[4]
Solubility Soluble in common organic solvents like ethanol and ether.[8]

Expert Insights: The boiling point of 140 °C suggests that vacuum distillation is a viable and often preferred method for purification, as it allows for distillation at lower temperatures, minimizing the risk of thermal decomposition.[8] The flash point of 54 °C classifies it as a flammable liquid, underscoring the need to exclude ignition sources during handling.[10]

Spectroscopic Characterization Workflow

Structural elucidation and purity assessment are paramount in research and development. A multi-technique spectroscopic approach is standard practice for characterizing intermediates like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Neat or in CDCl3) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Structure->Purity

Caption: Standard workflow for spectroscopic characterization of a chemical intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegative chlorine and fluorine substituents.[5]

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine atom's presence and electronic environment.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and ring stretching modes, confirming the presence of the key functional groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-35 and chlorine-37 isotopes.

Reactivity and Synthetic Utility

This compound is a valuable precursor in nucleophilic aromatic substitution (SNAAr) reactions. The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the pyridine ring for nucleophilic attack.

  • Regioselectivity: The chlorine atom at the 2-position is generally more susceptible to displacement by nucleophiles than the fluorine atom at the 4-position. This differential reactivity allows for selective functionalization of the pyridine ring.

  • Applications: This intermediate is widely used in the synthesis of more complex molecules. By displacing the chlorine atom, a wide variety of functional groups can be introduced, forming the core of many pharmaceutical agents and agrochemicals.[1][10] Its fluorinated pyridine structure is particularly valuable in medicinal chemistry, as fluorine can enhance metabolic stability and binding affinity.[1]

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

5.1 Hazard Profile

The compound is classified as hazardous with the following primary concerns:

  • Flammability: Flammable liquid and vapor (H226).[2][3]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[10]

  • Irritation: Causes skin irritation (H315) and serious eye irritation/damage (H319).[3][10]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3][10]

5.2 Safe Handling Protocol

G start Start: Handling This compound ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood grounding Ground/Bond Container and Receiving Equipment hood->grounding ignition Ensure No Ignition Sources (Sparks, Open Flames, Hot Surfaces) grounding->ignition dispense Dispense Chemical Carefully Using Non-Sparking Tools ignition->dispense storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area dispense->storage end End of Procedure storage->end

Caption: Laboratory safety workflow for handling flammable and hazardous chemicals.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to prevent skin and eye contact.[10]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10][11]

  • First Aid: In case of exposure, seek immediate medical attention. For skin contact, rinse with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[11]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative example of how this compound is used in a synthetic context. The causality behind each step is explained to provide a deeper understanding.

Objective: Synthesize 2-alkoxy-4-fluoropyridine via a Williamson-ether-type synthesis.

Methodology:

  • Prepare the Nucleophile (Sodium Alkoxide):

    • Step: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous alcohol (e.g., ethanol, 1.5 equivalents).

    • Step: To the stirring alcohol at 0 °C (ice bath), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Causality: The ice bath controls the exothermic reaction between the alcohol and NaH. NaH is a strong base that deprotonates the alcohol to generate the more potent sodium alkoxide nucleophile in situ. The inert atmosphere prevents NaH from reacting with atmospheric moisture.

  • Substitution Reaction:

    • Step: Once hydrogen evolution ceases, add anhydrous N,N-Dimethylformamide (DMF) as a solvent.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the alkoxide anion more "naked" and nucleophilic, thus accelerating the SNAAr reaction.

    • Step: Add this compound (1.0 equivalent) dropwise to the solution at room temperature.

    • Step: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the substitution reaction. TLC is a rapid and effective technique to visually track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.

  • Work-up and Purification:

    • Step: Cool the reaction to room temperature and carefully quench by adding cold water.

    • Causality: Quenching with water destroys any unreacted NaH and precipitates the organic product from the polar DMF/water mixture.

    • Step: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Causality: Ethyl acetate is immiscible with water and has a good affinity for the desired organic product, allowing for its separation from the aqueous phase. Multiple extractions ensure maximum product recovery.

    • Step: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water and DMF. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent. Concentration under reduced pressure (rotary evaporation) removes the volatile solvent without degrading the product.

    • Step: Purify the crude product by flash column chromatography or vacuum distillation to yield the pure 2-alkoxy-4-fluoropyridine.

    • Causality: These purification techniques separate the desired product from any side products or unreacted starting materials based on differences in polarity (chromatography) or boiling point (distillation).

References

  • This compound 34941-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C2627]
  • 34941-91-8, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/34941-91-8.html]
  • This compound (CAS 34941-91-8): Safety, Handling & Regulatory Aspects. [URL: https://www.chemsider.
  • 34941-91-8 Cas No. | this compound - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/34941-91-8]
  • This compound | CAS#:34941-91-8 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/34941-91-8_1029858.html]
  • This compound - DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/2-chloro-4-fluoropyridine.html]
  • This compound(34941-91-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/34941-91-8_1HNMR.htm]
  • This compound | C5H3ClFN | CID 2782792 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782792]
  • This compound | 34941-91-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apol455837432]
  • Deep Dive into this compound: Properties, Handling, and Purchasing. [URL: https://www.inno-pharmchem.com/news/deep-dive-into-2-chloro-4-fluoropyridine-properties-handling-and-purchasing-253153.html]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC442150050]
  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/unlocking-chemical-synthesis-the-role-of-2-bromo-4-fluoropyridine-in-modern-drug-discovery-253154.html]

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An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine: A Cornerstone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoropyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries. The document delves into its fundamental molecular and physical properties, spectroscopic profile, and characteristic reactivity. Special emphasis is placed on its role in nucleophilic aromatic substitution reactions, which are central to its utility. Furthermore, this guide outlines established synthetic protocols and explores its application in the development of targeted therapeutics. Safety and handling procedures are also detailed to ensure its responsible use in a laboratory and industrial setting. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated pyridines in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine, offers a powerful platform for the development of novel therapeutics.

This compound (CAS Number: 34941-91-8) has emerged as a particularly valuable bifunctional building block.[2] Its structure, featuring both a chloro and a fluoro substituent on the pyridine ring, provides orthogonal reactivity that can be exploited for the sequential introduction of different functionalities. This guide aims to provide a detailed technical resource on this compound, enabling its effective and safe utilization in complex chemical syntheses.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClFN[3]
Molecular Weight 131.53 g/mol [3]
Appearance Yellow liquid[4]
Density 1.3 ± 0.1 g/cm³[4]
Boiling Point 157.9 ± 20.0 °C at 760 mmHg[4]
Flash Point 49.3 ± 21.8 °C[4]
Refractive Index 1.503[4]
CAS Number 34941-91-8[3]

Spectroscopic Profile

The structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques. While publicly available spectra are limited, the expected spectral characteristics are well-understood based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atoms attached to the fluorine and chlorine will exhibit characteristic chemical shifts, and the carbon-fluorine coupling constants are valuable for structural assignment.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift is indicative of the electronic environment of the fluorine atom on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

  • C-H stretching vibrations of the aromatic ring.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • C-F and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+ peak.[6] Fragmentation patterns will involve the loss of chlorine, fluorine, and other neutral fragments from the parent ion.

Synthesis of this compound

While a variety of methods exist for the synthesis of fluorinated pyridines, a common approach for the preparation of this compound involves a multi-step sequence starting from readily available pyridine derivatives. One plausible synthetic route is analogous to the Balz-Schiemann reaction, which is a well-established method for introducing fluorine into aromatic rings.[7]

Illustrative Synthetic Protocol (Analogous to Balz-Schiemann Reaction)

The following is a generalized, step-by-step methodology based on the synthesis of similar fluoropyridines.[7]

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_workup Step 3: Work-up and Purification cluster_product Final Product start 2-Amino-4-chloropyridine diazotization Dissolve in HBF₄/H₂O Cool to 0-5 °C Add NaNO₂ solution dropwise start->diazotization Reagents decomposition Gently warm the diazonium salt solution (Caution: controlled heating is crucial) diazotization->decomposition Intermediate: 2-Chloro-4-pyridyldiazonium tetrafluoroborate workup Neutralize with base (e.g., NaHCO₃) Extract with organic solvent (e.g., CH₂Cl₂) Dry and concentrate decomposition->workup Crude Product purification Purify by distillation or column chromatography workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Steps:

  • Diazotization: 2-Amino-4-chloropyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the 2-chloro-4-pyridyldiazonium tetrafluoroborate salt.

  • Decomposition: The resulting diazonium salt solution is gently warmed. The diazonium group decomposes, releasing nitrogen gas and forming the C-F bond. This step must be performed with caution as the decomposition can be exothermic.

  • Work-up: The reaction mixture is carefully neutralized with a base, such as sodium bicarbonate, to quench any remaining acid.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[8][9]

G cluster_reactivity Reactivity of this compound cluster_c2 Attack at C2 cluster_c4 Attack at C4 reactant This compound product_c2 Substitution at C2 reactant->product_c2 Nucleophile attacks C2 (more electrophilic) product_c4 Substitution at C4 reactant->product_c4 Nucleophile attacks C4

Caption: Competing nucleophilic attack sites on this compound.

Regioselectivity in Nucleophilic Aromatic Substitution

In this compound, both the 2- and 4-positions are activated towards nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond is a key consideration for synthetic planning. Generally, the C-F bond is more polarized and the fluoride ion is a better leaving group in SₙAr reactions on electron-deficient aromatic rings compared to chloride.[10][11] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electrophilic carbon center.

However, the choice of nucleophile and reaction conditions can influence the regioselectivity. Hard nucleophiles may favor attack at the more electrophilic carbon, while softer nucleophiles might show different selectivity.

Causality of Experimental Choices
  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to facilitate SₙAr reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.

  • Choice of Base: When using nucleophiles that require deprotonation (e.g., alcohols or amines), a non-nucleophilic base is employed to generate the active nucleophile in situ without competing in the substitution reaction.

  • Temperature Control: SₙAr reactions are often conducted at elevated temperatures to overcome the activation energy barrier. However, careful temperature control is necessary to avoid side reactions.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][12]

Role as a Pharmaceutical Intermediate

The fluorinated pyridine moiety is a common feature in many modern pharmaceuticals. The use of this compound allows for the strategic introduction of this key pharmacophore. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine ring can act as a hinge-binding motif, and the fluorine atom can enhance binding affinity and metabolic stability.

While specific examples of blockbuster drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous patented compounds in development. For example, related compounds like 2-amino-4-fluoropyridine are key intermediates in complex pharmaceutical syntheses.[13]

Agrochemical Applications

Similar to its role in pharmaceuticals, this compound serves as a building block for the synthesis of advanced pesticides and herbicides. The incorporation of the fluoropyridine unit can lead to compounds with enhanced efficacy and improved environmental profiles.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard CategoryGHS Classification
Flammability Flammable liquid and vapor
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled
Skin Corrosion/Irritation Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation
Specific Target Organ Toxicity May cause respiratory irritation
Recommended Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, foam).

  • Spill Response: In case of a spill, evacuate the area and use appropriate absorbent materials for containment.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a fluorinated pyridine scaffold and two distinct halogen leaving groups provides chemists with a powerful tool for the construction of complex molecules with desirable biological activities. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in the pharmaceutical and agrochemical industries is set to increase.

References

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A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoropyridine is a critical heterocyclic building block in modern medicinal chemistry and agrochemical development.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore the industry-standard Halogen Exchange (Halex) reaction starting from 2,4-dichloropyridine and alternative strategies, offering field-proven insights to guide researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[2] The pyridine scaffold is also a privileged structure in pharmacology. This compound (CAS 34941-91-8) combines these features, offering two distinct reactive sites. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the fluorine at the 4-position can also be displaced, often under different conditions, or can remain as a key pharmacophoric element. This differential reactivity is paramount for the sequential and regioselective construction of complex molecular architectures, solidifying its role as a high-value intermediate.[1]

Primary Synthetic Strategy: Halogen Exchange (Halex) Reaction

The most prevalent and industrially scalable method for synthesizing this compound is the Halex reaction. This process involves a nucleophilic aromatic substitution (SNAr) where a chloride is displaced by a fluoride anion.[2][3]

Mechanistic Rationale

The Halex reaction's success hinges on several factors. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the electron-withdrawing nature of the two chlorine atoms in the starting material, 2,4-dichloropyridine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.

The choice of fluoride source and solvent is critical. Anhydrous potassium fluoride (KF) is commonly used due to its cost-effectiveness, but its low solubility in organic solvents necessitates the use of high boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane to achieve effective reaction temperatures, typically between 150-250°C.[3] The use of phase-transfer catalysts (PTCs) such as quaternary ammonium salts or crown ethers can significantly enhance the reaction rate by improving the solubility and nucleophilicity of the fluoride ion.[4][5]

Halex_Mechanism

Field-Proven Experimental Protocol: Halex Synthesis

This protocol is a representative example synthesized from common industrial practices.

Objective: To synthesize this compound from 2,4-dichloropyridine via halogen exchange.

Materials:

  • 2,4-Dichloropyridine (1.0 eq)

  • Anhydrous Potassium Fluoride (KF, spray-dried, 1.5-2.5 eq)

  • Sulfolane (solvent)

  • Tetramethylammonium chloride (TMAC, phase-transfer catalyst, 0.05-0.1 eq)

Procedure:

  • Drying: Charge the reaction vessel with sulfolane and anhydrous potassium fluoride. Heat the mixture under vacuum to remove any residual water, which is critical as water can poison the reaction. Toluene can be used as an azeotropic agent to facilitate water removal.[6]

  • Charge Reactant: Cool the mixture to approximately 80-100°C. Add the 2,4-dichloropyridine and the phase-transfer catalyst (TMAC) to the vessel.

  • Reaction: Under an inert nitrogen atmosphere, heat the reaction mixture to 180-220°C. The progress of the reaction should be monitored by Gas Chromatography (GC) until the consumption of the starting material is complete (typically 8-16 hours).

  • Work-up and Isolation: Cool the reaction mixture. The solid potassium chloride (KCl) byproduct can be removed by filtration. The sulfolane solvent is high-boiling, so the product is typically isolated by vacuum distillation from the crude reaction mixture.

  • Purification: The distilled product can be further purified by fractional distillation to achieve high purity (>99%).

Causality Behind Choices:

  • Spray-dried KF: This form of KF has a higher surface area, increasing its reactivity compared to standard crystalline KF.

  • Sulfolane: It is a highly polar, aprotic solvent with excellent thermal stability, making it ideal for the high temperatures required for this reaction.[3]

  • TMAC: As a PTC, TMAC facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs, accelerating the rate.[5]

  • Vacuum Distillation: This is the preferred method for isolation due to the high boiling points of both the product (~140°C) and the sulfolane solvent (~285°C), allowing for efficient separation.[7]

Alternative Synthetic Routes

While the Halex reaction is dominant, other routes have been developed, often to circumvent specific challenges or to start from different precursors.

Diazotization-Fluorination of Aminopyridines

Another classical method for introducing fluorine onto an aromatic ring is a variation of the Balz-Schiemann reaction.[8][9] This approach would involve the diazotization of 2-chloro-4-aminopyridine.

Reaction Scheme:

  • Diazotization: 2-chloro-4-aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) at low temperatures to form a diazonium salt.

  • Fluorination: The resulting diazonium salt is then decomposed, often by heating, to yield this compound, nitrogen gas, and other byproducts.

Balz_Schiemann

Expertise & Trustworthiness: This method avoids the high temperatures of the Halex reaction but introduces its own set of challenges. The use of anhydrous HF is highly hazardous and requires specialized equipment.[6] Furthermore, diazonium salt intermediates can be unstable and potentially explosive, posing significant safety risks, particularly on a large scale.[10] Consequently, this route is less common in industrial production compared to the Halex process.

Comparative Analysis of Synthesis Routes

ParameterHalex Reaction (from 2,4-Dichloropyridine)Diazotization-Fluorination (from 2-Chloro-4-aminopyridine)
Starting Material Cost Moderate (2,4-Dichloropyridine is a common intermediate)Higher (2-Chloro-4-aminopyridine is often derived from other pyridines)
Scalability High; well-established in industry.Low to Moderate; safety concerns with diazonium salts.
Reaction Conditions Harsh (High temperatures, 180-220°C).Milder temperatures (0°C to reflux) but hazardous reagents.
Key Reagents Anhydrous KF, Polar Aprotic Solvents (Sulfolane, DMSO).Anhydrous HF or HBF₄, NaNO₂.
Safety Concerns High temperatures/pressures, handling of anhydrous solvents.Highly toxic and corrosive anhydrous HF, potentially explosive diazonium intermediates.[6][10]
Yield Generally good to excellent (70-90%).Variable, can be moderate to good.
Primary Waste Stream KCl salt, high-boiling organic solvent.Acidic aqueous waste, potential for hazardous byproducts.

Safety and Handling Considerations

All synthetic routes to this compound involve hazardous materials and conditions.

  • This compound (Product): This compound is flammable and toxic. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[7] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Halex Reaction: High-temperature reactions should be conducted behind a blast shield. Care must be taken to ensure the reaction system is free of water to prevent pressure buildup and side reactions. An incident at a Shell plant in 1990 highlighted the catastrophic potential of runaway reactions in Halex processes, emphasizing the need for strict process control.[5]

  • Diazotization: Anhydrous hydrogen fluoride is extremely corrosive and toxic, causing severe burns upon contact. Specialized training and equipment are mandatory. Diazonium salts should be handled with extreme caution and kept at low temperatures.

Conclusion

For the industrial-scale synthesis of this compound, the Halogen Exchange (Halex) reaction starting from 2,4-dichloropyridine remains the most robust, scalable, and economically viable method. While it requires high temperatures, the risks are well-understood and manageable with proper engineering controls. Alternative routes, such as the diazotization of 2-chloro-4-aminopyridine, offer a different chemical approach but introduce significant safety and handling challenges that limit their practical application on a large scale. Researchers and process chemists should select a route based on a thorough evaluation of scale, available equipment, safety protocols, and economic targets, with the Halex reaction serving as the authoritative benchmark.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-4-fluoropyridine in Modern Chemistry

This compound is a key heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, arising from the interplay of the electronegative chlorine and fluorine atoms on the pyridine ring, make it a valuable synthon for introducing the fluoropyridyl moiety into larger molecular scaffolds. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers and drug development professionals who handle this compound. A thorough characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Molecular Structure and Spectroscopic Rationale

The arrangement of substituents on the pyridine ring dictates the spectroscopic signature of this compound. The chlorine atom at the 2-position and the fluorine atom at the 4-position create a distinct pattern of electron density, which in turn influences the chemical shifts of the protons and carbons in the NMR spectra, as well as the vibrational frequencies of the bonds in the IR spectrum.

To facilitate the discussion of the NMR data, the following standard numbering system for the pyridine ring will be used:

Caption: IUPAC numbering of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are highly informative. The proton at the 6-position (H-6) is typically the most deshielded due to its proximity to the electronegative nitrogen atom. The electron-withdrawing effects of the chlorine and fluorine atoms further influence the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-6Doublet~8.2J(H6-H5) = ~5.5 Hz
H-5Doublet of Doublets~7.2J(H5-H6) = ~5.5 Hz, J(H5-F4) = ~7.0 Hz
H-3Doublet of Doublets~7.0J(H3-F4) = ~4.5 Hz, J(H3-H5) = ~2.0 Hz
Note: Data is compiled from typical values and may vary slightly based on solvent and spectrometer frequency. The exact values should be determined from experimental spectra.

The splitting patterns are a direct consequence of spin-spin coupling between neighboring nuclei. H-6 couples with H-5, resulting in a doublet. H-5 couples with both H-6 and the fluorine at C-4, leading to a doublet of doublets. Similarly, H-3 couples with the fluorine at C-4 and shows a smaller long-range coupling to H-5, also resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the attached and neighboring atoms. The carbons directly bonded to chlorine (C-2) and fluorine (C-4) are particularly diagnostic. Furthermore, the carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonMultiplicity (due to C-F coupling)Chemical Shift (δ, ppm)C-F Coupling Constant (J, Hz)
C-2Doublet~152²J(C2-F4) = ~15 Hz
C-3Doublet~110²J(C3-F4) = ~20 Hz
C-4Doublet~168¹J(C4-F4) = ~260 Hz
C-5Doublet~120³J(C5-F4) = ~5 Hz
C-6Singlet (or very small doublet)~150⁴J(C6-F4) ≈ 0 Hz
Note: Data is based on analogous compounds and predictive models.[3][4] Experimental verification is crucial.

The most notable feature is the large one-bond coupling constant (¹J) between C-4 and the directly attached fluorine atom, which is typically in the range of 240-280 Hz. The other carbons show smaller two-bond (²J) and three-bond (³J) couplings to the fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the 4-position. This signal will be split into a multiplet due to coupling with the protons at C-3 and C-5.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

NucleusMultiplicityChemical Shift (δ, ppm)H-F Coupling Constants (J, Hz)
F-4Doublet of Doublets~ -100 to -120J(F4-H5) = ~7.0 Hz, J(F4-H3) = ~4.5 Hz
Note: Chemical shifts are relative to a standard such as CFCl₃. The observed chemical shift can be influenced by the solvent.

The chemical shift of the fluorine resonance is sensitive to the electronic environment on the pyridine ring. The observed multiplicity provides direct confirmation of the connectivity to the H-3 and H-5 protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound provides a characteristic fingerprint, with specific absorption bands corresponding to the vibrations of the pyridine ring and the C-Cl and C-F bonds.

Table 4: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Pyridine Ring Vibrations1600 - 1450Strong to Medium
C-F Stretch1250 - 1200Strong
C-Cl Stretch800 - 700Strong
Note: These are approximate ranges. The exact peak positions should be determined from an experimental spectrum.

The strong absorption band for the C-F stretch is a particularly useful diagnostic feature for confirming the presence of the fluorine substituent. The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the overall structure of the molecule.

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate characterization. The following are generalized, yet robust, protocols for the analysis of this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Typical parameters: spectral width of ~200 ppm centered around the expected chemical shift, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥ 400 MHz) transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C{1H} Spectrum lock_shim->acquire_c13 acquire_f19 Acquire 19F Spectrum lock_shim->acquire_f19 ft Fourier Transform acquire_h1->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking and Referencing to TMS integrate->peak_pick Final Analysis Final Analysis peak_pick->Final Analysis

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Sample Preparation and Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This compound is a liquid at room temperature, making ATR an ideal technique.

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will perform a Fourier transform on the interferogram to generate the IR spectrum.

    • If necessary, apply baseline correction.

Conclusion: A Self-Validating Approach to Characterization

The spectroscopic data presented in this guide provides a comprehensive fingerprint for this compound. For the practicing scientist, the true power of this data lies in its interconnectedness. The ¹H-¹⁹F and ¹³C-¹⁹F coupling constants observed in the NMR spectra provide definitive evidence of the relative positions of these atoms, while the IR spectrum confirms the presence of the key functional moieties. By systematically acquiring and analyzing the full suite of spectroscopic data as outlined, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

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An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoropyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluoropyridine, a key building block in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound: The Foundation of its Solubility Behavior

To comprehend the solubility of this compound, it is essential to first understand its fundamental physicochemical properties. These properties dictate how the molecule interacts with various solvents at a molecular level.

This compound is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position, is central to its solubility profile.

PropertyValueSource
Molecular FormulaC5H3ClFN[2][3]
Molecular Weight131.53 g/mol [2]
Density~1.456 g/cm³ at 20°C[1][4]
Boiling Point140°C[3][4]
AppearanceColorless to pale yellow liquid[1]

The presence of the electronegative nitrogen, chlorine, and fluorine atoms introduces polarity to the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial factor in its interaction with protic solvents.

Theoretical Framework: Understanding the "Like Dissolves Like" Principle in the Context of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The this compound molecule possesses a permanent dipole moment due to the presence of the electronegative heteroatoms. This allows for dipole-dipole interactions with polar solvents. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with protic solvents. The aromatic pyridine ring also contributes to its solubility in aromatic and nonpolar solvents through London dispersion forces.

Solubility Profile of this compound in Common Laboratory Solvents

Based on its molecular structure and the principles of intermolecular forces, we can predict and understand the solubility of this compound in various classes of laboratory solvents.

Polar Protic Solvents

Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5]

  • Water (H₂O): this compound is slightly soluble in water.[1] While the nitrogen atom can accept hydrogen bonds from water molecules, the overall organic character of the molecule and the presence of the halogen substituents limit its aqueous solubility.

  • Alcohols (e.g., Methanol, Ethanol): This compound is soluble in alcohols like ethanol.[1][4] The alkyl chain of the alcohol can interact with the pyridine ring via dispersion forces, while the hydroxyl group can hydrogen bond with the nitrogen atom, facilitating dissolution.

Polar Aprotic Solvents

Polar aprotic solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5]

  • Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): this compound is expected to be soluble in these solvents. The strong dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule.

Nonpolar Solvents

Nonpolar solvents have low dielectric constants and primarily interact through weak London dispersion forces.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): this compound is soluble in ethers.[1][4]

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): The aromatic ring of these solvents can interact favorably with the pyridine ring of the solute through π-π stacking and dispersion forces, leading to good solubility.

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): While pyridine itself is miscible with hexane, the increased polarity of this compound due to the halogen substituents may result in lower solubility in purely aliphatic, nonpolar solvents compared to aromatic solvents.

Summary of Qualitative Solubility Data:

Solvent ClassExample SolventsQualitative Solubility of this compound
Polar ProticWaterSlightly Soluble[1]
Methanol, EthanolSoluble[1][4]
Polar AproticAcetone, Acetonitrile, DMF, DMSOExpected to be Soluble
NonpolarDiethyl ether, THF, ChloroformSoluble[1][4]
Toluene, BenzeneExpected to be Soluble
Hexane, HeptaneExpected to be Soluble to Miscible

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative solubility data, experimental determination is necessary. The equilibrium solubility method is a robust and widely accepted technique.

Principle of the Equilibrium Solubility Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound

  • Selected laboratory solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid using either centrifugation or filtration through a chemically compatible syringe filter (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the experimental determination of equilibrium solubility.

Conclusion

This compound exhibits a versatile solubility profile, being soluble in a wide range of common organic solvents and slightly soluble in water. This behavior is a direct consequence of its molecular structure, which allows for a combination of dipole-dipole interactions, hydrogen bonding, and dispersion forces. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a reliable method for obtaining quantitative data. A thorough understanding of the solubility of this compound is paramount for its effective use in chemical synthesis and product development.

References

  • This compound (CAS: 34941-91-8)
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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluoropyridine (CAS No. 34941-91-8) is a pivotal halogenated heterocyclic building block, extensively utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, imparts specific reactivity that is crucial for constructing complex molecular architectures.[2] However, this same reactivity profile necessitates a rigorous and well-understood protocol for its storage and handling to prevent degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. Moving beyond simple procedural lists, this document delves into the underlying chemical principles, offering field-proven protocols and troubleshooting advice grounded in authoritative data.

Section 1: Physicochemical Properties and Hazard Profile

A foundational understanding of the compound's properties is essential for its safe and effective use. This compound is a colorless to pale yellow liquid, a characteristic that can serve as an initial, albeit non-specific, indicator of purity.[2][3]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 34941-91-8[4][5]
Molecular Formula C₅H₃ClFN[4][6]
Molecular Weight 131.53 g/mol [4]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 157.9 ± 20.0 °C at 760 mmHg[2][6]
Flash Point 49.3 ± 21.8 °C[2][6]
Density 1.3 ± 0.1 g/cm³[2][6]
Solubility Sparingly soluble in water; miscible with most organic solvents[3][7]

The hazard profile of this compound, as defined by the Globally Harmonized System (GHS), underscores the need for stringent safety measures. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with the skin.[4][5] It is also known to cause significant skin and eye irritation.[4][5] Therefore, all handling must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][8]

Section 2: Chemical Reactivity and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The pyridine ring is electron-deficient, and this effect is amplified by the electronegative halogen substituents. The nitrogen atom, in particular, strongly withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[9] This is the primary mechanism driving its reactivity and potential degradation.

Key Incompatibilities and Degradation Pathways
  • Strong Bases (e.g., NaOH, KOH, alkoxides): These are a significant threat to the compound's stability. They can act as nucleophiles, displacing the chloride at the 2-position via an SNAr mechanism to form 2-hydroxy-4-fluoropyridine or corresponding alkoxy derivatives. This reaction is often accelerated by heat.

  • Strong Acids (e.g., HCl, H₂SO₄): The lone pair of electrons on the pyridine nitrogen is basic and will readily react with strong acids to form pyridinium salts. This can alter the compound's solubility and reactivity profile.

  • Strong Oxidizing Agents: These should be avoided as they can potentially oxidize the pyridine ring or lead to uncontrolled reactions.[5][10]

  • Moisture/Water: While the compound has low water solubility, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can lead to slow hydrolysis, replacing the chlorine atom with a hydroxyl group. This is a critical consideration for long-term storage.

The following diagram illustrates the most probable degradation pathways under improper storage or handling conditions.

G cluster_degradation Degradation Pathways main This compound (Stable) hydrolysis 2-Hydroxy-4-fluoropyridine main->hydrolysis Moisture / Base (SNAr Reaction) n_oxide This compound N-oxide main->n_oxide Strong Oxidants polymer Oligomers / Colored Impurities main->polymer Heat / Light (UV)

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, addressing temperature, atmosphere, and container choice. The following workflow provides a decision-making framework for laboratory personnel.

G start Receive Compound check_seal Inspect Container Seal and Integrity start->check_seal seal_ok Seal Intact? check_seal->seal_ok storage_decision Storage Duration? seal_ok->storage_decision Yes quarantine Quarantine & Contact Supplier/Safety Officer seal_ok->quarantine No short_term Short-Term Storage (< 1 month) storage_decision->short_term Short long_term Long-Term Storage (> 1 month) storage_decision->long_term Long dispense Dispense for Use short_term->dispense long_term->dispense fume_hood Work in Fume Hood w/ Full PPE dispense->fume_hood inert_gas Use Inert Gas (Ar or N₂) Blanket fume_hood->inert_gas reseal Tightly Reseal Container Under Inert Gas inert_gas->reseal return_storage Return to Correct Storage Condition reseal->return_storage

Caption: Workflow for receiving, storing, and handling this compound.

Table 2: Recommended Storage Conditions
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature Room Temperature (15-25°C)Refrigerated (2-8°C) [11]Lowers vapor pressure and slows potential degradation kinetics (hydrolysis, oligomerization).
Atmosphere Tightly sealed container.Inert Atmosphere (Argon or N₂) [11]Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Container Original supplier bottle (typically amber glass).Original supplier bottle or amber glass vial with PTFE-lined cap.Protects from light (photodegradation) and ensures a non-reactive, tight seal.
Location Flammable liquids cabinet.Flammable liquids cabinet, preferably in a cold room or rated refrigerator.Segregates from incompatibles (acids, bases, oxidizers) and ignition sources.[1][5][10][12]

Section 4: Protocol for Assessing Chemical Purity and Degradation

Regular quality control is a self-validating mechanism to ensure the integrity of the stored material. A simple analytical check can identify the onset of degradation before it impacts experimental outcomes.

Step-by-Step Protocol: Purity Assessment by Gas Chromatography (GC-FID)
  • Standard Preparation:

    • Carefully prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to create a working standard of ~100 µg/mL.

    • Causality Note: Using a high-purity, volatile solvent ensures good peak shape and prevents interference.

  • Sample Preparation:

    • Using the same procedure, prepare a sample from the stored bottle at the same theoretical concentration (~100 µg/mL).

  • GC-FID Analysis:

    • Injection: Inject 1 µL of both the standard and the sample into the GC.

    • Column: Use a standard non-polar or mid-polarity column (e.g., DB-5 or equivalent).

    • Temperature Program:

      • Initial Temp: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

      • Causality Note: This generic program ensures the elution of the main peak and any potential higher-boiling impurities or degradation products.

  • Data Analysis & Trustworthiness Check:

    • Compare Retention Times: The retention time of the main peak in the sample should match that of the standard.

    • Assess Purity: Calculate the area percent of the main peak in the sample chromatogram. A purity of >98% is typically expected for high-quality material.

    • Identify Degradants: Look for new, significant peaks in the sample chromatogram that are not present in the standard. A peak at a later retention time could indicate a higher molecular weight impurity like a dimer or N-oxide, while an earlier peak might suggest a more volatile degradant. The presence of new peaks >0.5% area suggests that degradation has occurred and the material should be used with caution or repurified.

Section 5: Troubleshooting Common Stability Issues

  • Observation: The material, originally colorless, has developed a yellow or brown tint.

    • Probable Cause: This often indicates the formation of colored impurities through slow oligomerization or decomposition, potentially catalyzed by light or trace contaminants.

    • Action: Re-analyze the material for purity using the protocol in Section 4. If purity is compromised, consider purification by distillation or disposal.[3] Ensure future storage is in an amber bottle, protected from light.

  • Observation: The bottle cap is difficult to open, or a slight pressure release is noted.

    • Probable Cause: This could be due to vapor pressure changes from temperature fluctuations. However, it could also indicate slow decomposition leading to the formation of gaseous byproducts.

    • Action: Always open the container in a fume hood, pointing it away from you.[1] If decomposition is suspected, handle with extreme caution and consider disposal according to institutional guidelines.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is not an inherent constant but a function of diligent and informed management. By understanding its reactivity—primarily its susceptibility to nucleophilic attack—and implementing rigorous storage protocols that control temperature, atmosphere, and exposure to incompatibles, researchers can ensure the long-term viability and safety of this critical reagent. Regular analytical verification provides the ultimate confirmation of its quality, underpinning the trustworthiness and reproducibility of the groundbreaking science it enables.

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A Technical Guide to the Electron Density Distribution in 2-Chloro-4-fluoropyridine: Implications for Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Informatics Division

Abstract

2-Chloro-4-fluoropyridine is a pivotal heterocyclic building block in medicinal chemistry, integral to the synthesis of numerous therapeutic agents.[1][2] Its biological activity and synthetic utility are intrinsically governed by the distribution of electron density within its aromatic framework. This guide provides an in-depth analysis of the electronic structure of this compound, leveraging theoretical principles and computational chemistry. We will explore the methodologies for determining electron density, analyze the specific effects of the chloro and fluoro substituents, and translate these fundamental electronic properties into actionable insights for researchers in drug discovery and development. The discussion will cover how the molecule's electrostatic potential and atomic charges dictate its reactivity, intermolecular interactions, and, ultimately, its utility as a pharmacophore.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design, present in a vast number of FDA-approved pharmaceuticals.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the aromatic ring provides a rigid framework for orienting functional groups. The strategic placement of substituents, particularly halogens, allows for the fine-tuning of a molecule's steric and electronic properties to optimize target binding, metabolic stability, and pharmacokinetic profiles.[3][4]

This compound (C₅H₃ClFN) is a prime example of a "privileged" scaffold.[5] The two halogen atoms profoundly influence the pyridine ring's electron density through a combination of inductive and resonance effects. Understanding this electronic landscape is crucial for predicting the molecule's behavior in both chemical synthesis and biological systems. This guide will elucidate the principles behind this electron distribution and its practical consequences.

Theoretical Framework: Electronic Effects of Halogen Substituents

The electron density in the pyridine ring is inherently polarized due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. The addition of chlorine and fluorine atoms further modulates this distribution:

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density from the ring through the sigma (σ) bond framework. This effect is strongest at the carbon atom directly attached to the halogen (the ipso-carbon) and diminishes with distance.

  • Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated into the aromatic pi (π) system. This resonance effect increases electron density, particularly at the ortho and para positions relative to the substituent.

For halogens, the inductive effect typically outweighs the resonance effect. However, the interplay between these two opposing forces, combined with the inherent polarization of the pyridine ring, creates a nuanced electronic profile that dictates the molecule's properties.

Methodologies for Determining Electron Density

The electron density of a molecule is a physical observable that can be determined both experimentally and computationally.[6]

Experimental Techniques

High-resolution X-ray crystallography is a powerful experimental method for mapping electron density in the solid state.[7][8] By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can construct a three-dimensional model of the electron distribution, revealing details about chemical bonding and charge concentration.[8] Other specialized techniques like neutron diffraction can provide complementary information on spin density.[7]

Computational Approaches

Quantum mechanical calculations, particularly Density Functional Theory (DFT) , have become an indispensable tool for accurately modeling molecular electronic structures.[6][9] DFT methods can reliably predict properties such as electron density, electrostatic potential (ESP), and atomic charges, offering profound insights into molecular reactivity.[10] A typical computational workflow for analyzing this compound is outlined below.

Protocol: DFT-Based Electron Density Analysis
  • Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation. A common and robust method is the B3LYP functional with a comprehensive basis set like 6-311++G(d,p).[11]

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, a higher-level calculation is run to determine the electronic properties.

  • Population Analysis: Post-processing of the wavefunction is performed to calculate the distribution of electrons. Key analyses include:

    • Electrostatic Potential (ESP) Mapping: The ESP is calculated and mapped onto the total electron density surface. This visualization highlights electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[7]

    • Atomic Charge Calculation: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom in the molecule.[12][13] While Mulliken charges are simple to compute, they are highly basis-set dependent.[12][14] NBO analysis is often considered more robust as it is based on the electron density itself.[12]

Computational Workflow Diagram

DFT_Workflow cluster_setup Step 1: Input & Setup cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Data Analysis & Visualization cluster_output Step 4: Interpretation node_setup Define Molecule: This compound (SMILES: C1=CN=C(C=C1F)Cl) node_method Select Method: DFT (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) node_setup->node_method node_opt Geometry Optimization node_method->node_opt node_freq Frequency Analysis (Confirm Minimum) node_opt->node_freq node_spe Single-Point Energy & Wavefunction node_freq->node_spe node_esp Electrostatic Potential (ESP) Surface Generation node_spe->node_esp node_charges Population Analysis (NBO / Mulliken Charges) node_spe->node_charges node_orbitals Frontier Molecular Orbitals (HOMO/LUMO) node_spe->node_orbitals node_reactivity Predict Reactivity & Interaction Sites node_esp->node_reactivity node_charges->node_reactivity

Caption: Workflow for DFT analysis of molecular electronic properties.

Analysis of Electron Density in this compound

The combination of the electronegative nitrogen and the two halogen substituents creates a highly electron-deficient (electrophilic) aromatic ring.

  • Electrostatic Potential (ESP): An ESP map of this compound would reveal a significant region of negative potential (red) around the nitrogen atom, confirming its role as a primary Lewis base and hydrogen bond acceptor. The rest of the ring, particularly the carbon atoms, would exhibit a positive potential (blue), indicating their electrophilic character. The most positive potential is expected at the C2 and C6 positions, which are most strongly influenced by the electron-withdrawing nitrogen and the adjacent chlorine atom.

  • Atomic Charges: A quantitative analysis provides more specific insights. While exact values depend on the computational method, the general trend can be reliably predicted.

Table 1: Predicted NBO Partial Atomic Charges for this compound

AtomPredicted Partial Charge (a.u.)Rationale
N1Highly Negative (~ -0.5)Most electronegative atom, strong electron sink.
C2Highly Positive (~ +0.4)Attached to electronegative N and Cl; primary site for nucleophilic attack.
C3Slightly Negative (~ -0.1)Influenced by resonance donation from F, but less so than C5.
C4Positive (~ +0.3)Directly attached to highly electronegative F.
C5Negative (~ -0.2)Ortho to F, receives electron density via resonance.
C6Positive (~ +0.1)Ortho to N, electron deficient.
ClSlightly Negative (~ -0.1)Electronegative, but less so than F.
FHighly Negative (~ -0.3)Most electronegative substituent.
Note: These values are illustrative estimates based on established principles of substituent effects on pyridine rings. Actual values would be derived from a DFT calculation as described in the protocol.

Implications for Drug Development

The detailed electronic map of this compound directly informs its application in drug design and synthesis.

Chemical Reactivity and Synthesis

The most significant consequence of the electron-deficient nature of the ring is its high susceptibility to Nucleophilic Aromatic Substitution (S_NAr) . The highly positive charge at the C2 position makes it the primary site for attack by nucleophiles. The chlorine atom at this position serves as an excellent leaving group.

Furthermore, the reactivity of halopyridines in S_NAr reactions is enhanced by the high electronegativity of fluorine.[15] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[15] While the chlorine is the leaving group in this compound, the 4-fluoro substituent acts as a powerful activating group by withdrawing electron density and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the S_NAr reaction. This makes the C2-Cl bond exceptionally labile towards nucleophilic displacement, a feature heavily exploited in synthetic chemistry.

Non-covalent Interactions and Target Binding

The electronic features of the molecule dictate how it interacts with biological targets like enzymes and receptors:

  • Hydrogen Bonding: The electron-rich nitrogen atom (N1) is a strong hydrogen bond acceptor, a critical interaction for anchoring the molecule in a protein's binding pocket.

  • Halogen Bonding: The chlorine atom, despite having a slight negative overall charge, can possess a region of positive electrostatic potential on its outermost surface (a "sigma-hole"). This allows it to act as a halogen bond donor, interacting favorably with electron-rich atoms like oxygen or sulfur in a protein.

  • π-π Stacking: The electron-deficient nature of the pyridine ring makes it an excellent partner for π-π stacking interactions with electron-rich aromatic residues of amino acids, such as tryptophan or tyrosine.

Pharmacokinetic Properties

The inclusion of fluorine is a common strategy in drug design to improve metabolic stability. The carbon-fluorine bond is very strong, and its presence can block sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.

Conclusion

The electron density distribution of this compound is a complex outcome of the interplay between the inherent properties of the pyridine ring and the powerful inductive and resonance effects of its halogen substituents. A thorough understanding of this electronic landscape, achieved through a synergy of theoretical principles and computational modeling, is indispensable. It allows chemists to predict reactivity for synthetic planning, enables medicinal chemists to design targeted intermolecular interactions for potent biological activity, and provides a rational basis for optimizing the pharmacokinetic properties of next-generation therapeutics.

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A Technical Guide to the Key Chemical Reactions of 2-Chloro-4-fluoropyridine for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-4-fluoropyridine is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its utility stems from the differential reactivity of its two halogen substituents, which are electronically influenced by the pyridine nitrogen. This guide provides an in-depth analysis of the core chemical transformations of this compound, focusing on the principles of regioselectivity that govern its reactions. We will explore nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights, detailed experimental protocols, and a framework for leveraging its unique reactivity in complex molecule synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to strategically employ this versatile reagent.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the distinct chemical behavior of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen), activates both halogens towards substitution.[1] However, the preferred reaction pathway is dictated by the chosen methodology, creating a powerful dichotomy for synthetic design.

  • Nucleophilic Aromatic Substitution (SNAr): In this two-step addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[2][3] The high electronegativity of fluorine is more effective at stabilizing this intermediate through inductive effects. Consequently, fluoride is a significantly better leaving group than chloride in SNAr reactions on electron-deficient rings.[2][4] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is 320 times faster than that of 2-chloropyridine.[4][5][6] This principle dictates that SNAr reactions on this compound will overwhelmingly favor the displacement of the fluorine atom at the C4 position.

  • Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle initiated by the oxidative addition of the C-X bond to a Pd(0) complex.[7] This step involves the cleavage of the carbon-halogen bond and is therefore highly dependent on bond dissociation energy. The C-Cl bond is substantially weaker than the C-F bond, making it far more susceptible to oxidative addition.[8] As a result, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations will selectively occur at the C-Cl bond at the C2 position.

This predictable, mechanism-based selectivity allows for the orthogonal functionalization of the pyridine ring, a concept we will explore in detail.

G cluster_main This compound Reactivity cluster_snar Nucleophilic Attack (SNAr) cluster_pd Pd-Catalyzed Cross-Coupling mol This compound snar_node Preferential reaction at C4 position mol->snar_node pd_node Selective reaction at C2 position mol->pd_node snar_product Displacement of Fluoride snar_node->snar_product Why: F is a better leaving group in SNAr pd_product Cleavage of C-Cl Bond pd_node->pd_product Why: C-Cl bond is weaker, favors oxidative addition

Figure 1: The reactivity dichotomy of this compound.

Nucleophilic Aromatic Substitution (SNAr): Mastering C-F Bond Functionalization

The primary pathway for introducing nucleophiles onto the this compound scaffold is through SNAr, which selectively targets the C4-F bond. This high regioselectivity is a cornerstone of its synthetic value.

Mechanism and Causality

The SNAr reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyridine nitrogen is crucial for stabilizing this intermediate by delocalizing the negative charge.[9][10][11]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group. Due to its high electronegativity, fluorine is more capable of stabilizing the transition state leading to the Meisenheimer complex and is a better leaving group than chlorine in this context.[4][5][6]

Figure 2: The addition-elimination mechanism of SNAr at the C4 position.
Scope of Nucleophiles

A wide variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles can be employed to displace the C4-fluoride. The table below summarizes typical conditions for these transformations.[12]

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)
Oxygen PhenolK₃PO₄t-Amyl Alcohol110
CyclohexanolKOtBuTHF50
Nitrogen MorpholineK₃PO₄t-Amyl Alcohol110
BenzamideK₂CO₃DMSO130
Sulfur ThiophenolK₃PO₄t-Amyl Alcohol110
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes the synthesis of 2-Chloro-4-morpholinopyridine, a representative example of an N-arylation via SNAr.

Objective: To selectively displace the fluoride at the C4 position of this compound with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • t-Amyl alcohol (or 1,4-Dioxane), anhydrous

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, potassium phosphate, and t-amyl alcohol.

  • Begin stirring the suspension. Add morpholine to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and maintain for 3-5 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-Chloro-4-morpholinopyridine.

Trustworthiness: This protocol is self-validating. The significant difference in reactivity between the C-F and C-Cl bonds in SNAr ensures high regioselectivity. The primary byproduct, if any, would be unreacted starting material, which is easily separated during purification.

Palladium-Catalyzed Cross-Coupling: Unlocking the C-Cl Bond

To functionalize the C2 position, chemists must turn to palladium-catalyzed cross-coupling reactions. These methods selectively activate the weaker C-Cl bond, leaving the robust C-F bond untouched.

General Mechanism and Selectivity Rationale

The catalytic cycle for most palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-X bond. This is the selectivity-determining step. The C-Cl bond (bond energy ~340 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol), making oxidative addition at C2 the overwhelmingly favored pathway.

  • Transmetalation: The organic group from the coupling partner (e.g., organoboron, organocopper) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

G Generic Pd Cross-Coupling Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Cl pd0->oa_complex Oxidative Addition (at C-Cl bond) pd0->oa_complex trans_complex Ar-Pd(II)(L)₂-R oa_complex->trans_complex Transmetalation (with R-M) oa_complex->trans_complex trans_complex->pd0 product_complex Ar-R trans_complex->product_complex Reductive Elimination trans_complex->product_complex

Figure 3: Selective oxidative addition at the C-Cl bond is key.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. Activating the C-Cl bond of this compound requires a potent catalytic system.

Causality in Experimental Design:

  • Ligand Choice: Chloropyridines are less reactive than their bromo or iodo counterparts.[13] Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. These ligands stabilize the Pd(0) state and promote the difficult oxidative addition step.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species for transmetalation.

Experimental Protocol: Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a solvent mixture, typically toluene/water or dioxane/water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the appropriate ligand if not using a pre-formed complex.

  • Heat the reaction to 80-100 °C for 6-12 hours, monitoring by LC-MS.

  • After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynes

This reaction creates a C(sp²)-C(sp) bond, installing an alkyne at the C2 position. It typically employs a dual catalytic system.[14][15]

Causality in Experimental Design:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which speeds up the transmetalation step.[16][17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

  • Dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF under an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%) and copper(I) iodide (CuI, 1-2 mol%).

  • Add an amine base such as triethylamine (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by chromatography.

Buchwald-Hartwig Amination: An Alternative C-N Bond Formation

While SNAr is the primary method for amination at C4, the Buchwald-Hartwig reaction provides a complementary route to aminate the C2 position by targeting the C-Cl bond.[7][18][19]

Causality in Experimental Design:

  • Catalyst System: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are critical for promoting both the oxidative addition of the C-Cl bond and the final reductive elimination.[20]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[20]

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a dry reaction vessel with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), a suitable ligand (e.g., BrettPhos, 4 mol%), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Heat the mixture to 80-110 °C for 4-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool, quench with water, and perform a standard extractive workup.

  • Purify the product by column chromatography.

Orthogonal Synthesis: A Strategic Workflow

The true power of this compound lies in the ability to perform sequential, regioselective reactions. A synthetic route can be designed to first functionalize the C2 position via a palladium-catalyzed cross-coupling, followed by a nucleophilic substitution at the C4 position. This orthogonal strategy provides a highly efficient pathway to complex, di-substituted pyridine derivatives.

G start This compound step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki with Ar-B(OH)₂) start->step1 intermediate 2-Aryl-4-fluoropyridine step1->intermediate Reacts at C2 (C-Cl) step2 Step 2: Nucleophilic Aromatic Substitution (e.g., SNAr with R₂NH) intermediate->step2 final_product 2-Aryl-4-aminopyridine Derivative step2->final_product Reacts at C4 (C-F)

Figure 4: An orthogonal workflow for sequential functionalization.

This two-step, one-pot or sequential approach is a testament to the predictable and reliable reactivity of this building block, enabling the rapid generation of molecular diversity from a single starting material.

Conclusion

This compound is a uniquely versatile reagent governed by a clear and predictable set of reactivity rules. The fluorine at C4 serves as an excellent leaving group for nucleophilic aromatic substitution, while the chlorine at C2 is the preferred site for palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of these transformations, researchers can strategically select conditions to achieve high regioselectivity. This knowledge empowers the design of efficient, orthogonal synthetic routes, making this compound an invaluable tool in the pursuit of novel pharmaceuticals and advanced materials.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • Nucleophilic substitution of pyridines - Chemistry Online.
  • Buchwald–Hartwig amination - Wikipedia.
  • Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • The Buchwald-Hartwig Amination After 25 Years - PubMed.
  • The Buchwald-Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - YouTube. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts.

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The Versatile Heterocyclic Scaffold: An In-depth Technical Guide to 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds represent a cornerstone for the development of novel, high-efficacy molecules. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. Among these privileged structures, 2-Chloro-4-fluoropyridine has emerged as a highly versatile and valuable building block. Its unique electronic and steric attributes, conferred by the presence of both a chloro and a fluoro substituent on the pyridine ring, offer a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and fundamental reactivity to its application in the synthesis of complex, high-value molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 34941-91-8[1]
Molecular Formula C₅H₃ClFN[1]
Molecular Weight 131.54 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 157.9 ± 20.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 140 °C

Safety Information: this compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of fluoropyridines exist, a practical and scalable approach to this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-fluoropyridine. This transformation provides a reliable route to the target compound.

Conceptual Synthetic Pathway:

Synthesis_of_2_Chloro_4_fluoropyridine 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine Diazonium_Salt Diazonium_Salt 2-Amino-4-fluoropyridine->Diazonium_Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium_Salt->this compound CuCl, heat

Caption: Synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol (Conceptual):

Step 1: Diazotization of 2-Amino-4-fluoropyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-fluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[3]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Key Reactions and Applications in Synthesis

The reactivity of this compound is dominated by the susceptibility of the C2 and C4 positions to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2-chloro and C4-fluoro positions for nucleophilic aromatic substitution (SNAr). Additionally, the chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 2-position is generally more labile to nucleophilic displacement than the fluorine at the 4-position. This regioselectivity allows for the selective introduction of a wide range of nucleophiles.

SNAr_Reactions cluster_0 Nucleophilic Aromatic Substitution This compound This compound Amine_Product 2-Amino-4-fluoropyridine Derivative This compound->Amine_Product R₂NH, Base Alkoxy_Product 2-Alkoxy-4-fluoropyridine Derivative This compound->Alkoxy_Product ROH, Base Thiol_Product 2-Thioether-4-fluoropyridine Derivative This compound->Thiol_Product RSH, Base Suzuki_Coupling cluster_1 Suzuki-Miyaura Cross-Coupling This compound This compound Aryl_Boronic_Acid Ar-B(OH)₂ Coupled_Product 2-Aryl-4-fluoropyridine 2-Chloro-4-fluoropyridineAryl_Boronic_Acid 2-Chloro-4-fluoropyridineAryl_Boronic_Acid 2-Chloro-4-fluoropyridineAryl_Boronic_Acid->Coupled_Product Pd Catalyst, Base, Solvent Buchwald_Hartwig cluster_2 Buchwald-Hartwig Amination This compound This compound Amine R₂NH Coupled_Amine_Product 2-Amino-4-fluoropyridine Derivative 2-Chloro-4-fluoropyridineAmine 2-Chloro-4-fluoropyridineAmine 2-Chloro-4-fluoropyridineAmine->Coupled_Amine_Product Pd Catalyst, Ligand, Base

Sources

The Strategic Synthesis and Application of 2-Chloro-4-fluoropyridine: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect of Complex Molecules

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, certain building blocks emerge not for their own inherent biological activity, but for the elegant and robust chemical handles they offer. 2-Chloro-4-fluoropyridine is a prime example of such a molecule. Its strategic arrangement of a nucleophilic nitrogen, an electrophilic carbon at the 2-position susceptible to displacement, and a fluorine atom that modulates electronic properties and metabolic stability, makes it a highly sought-after intermediate. This guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, designed for the discerning researcher and process chemist who seeks not just to replicate, but to understand and innovate.

I. Historical Context and the Dawn of a Versatile Intermediate

The precise first synthesis of this compound is not prominently documented as a landmark discovery in seminal publications. Its emergence is more evolutionary, tied to the broader development of methods for the synthesis of halogenated pyridines. The foundational chemistry for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, was established in the early 20th century.[1][2] This reaction, involving the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate, provided a conceptual pathway.

However, for industrial-scale production, more efficient and reliable methods were necessary. The development of halogen exchange (Halex) reactions, particularly the displacement of a chlorine atom with fluoride, proved to be a more practical approach. The synthesis of this compound likely gained traction as the demand for functionalized pyridine intermediates grew within the burgeoning fields of medicinal and agricultural chemistry. Its utility became apparent as researchers sought to fine-tune the properties of lead compounds, with the introduction of fluorine being a key strategy to enhance metabolic stability, binding affinity, and bioavailability.

II. Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 34941-91-8[1]
Molecular Formula C₅H₃ClFN[1]
Molecular Weight 131.54 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 157.9 ± 20.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 49.3 ± 21.8 °C[3]
Refractive Index 1.503[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the three protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum shows five distinct signals corresponding to the carbon atoms of the pyridine ring.[1]

  • Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for C-Cl, C-F, and aromatic C-H and C=N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]

III. Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the starting material availability, desired scale, and economic considerations.

A. Halogen Exchange (Halex) Reaction: The Industrial Workhorse

The most common and industrially viable method for the synthesis of this compound is the halogen exchange reaction starting from the readily available 2,4-dichloropyridine.

Reaction Principle: This reaction relies on the nucleophilic substitution of the more labile chlorine atom at the 4-position with a fluoride ion. The choice of fluoride source and reaction conditions is critical to achieve high selectivity and yield.

Typical Fluorinating Agents:

  • Potassium fluoride (KF)

  • Cesium fluoride (CsF)

  • Spray-dried potassium fluoride

Causality in Experimental Choices:

  • Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are typically used to enhance the nucleophilicity of the fluoride salt.

  • Catalyst: Phase-transfer catalysts like tetraalkylammonium halides can be employed to facilitate the transfer of the fluoride ion into the organic phase.

  • Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-Cl bond cleavage.

Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyridine

  • To a stirred suspension of spray-dried potassium fluoride (1.5 eq.) in anhydrous DMSO, add 2,4-dichloropyridine (1.0 eq.).

  • Heat the reaction mixture to 150-180 °C and maintain for several hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of water and a non-polar organic solvent (e.g., toluene or ethyl acetate).

  • Separate the organic layer, and wash it with water and brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to afford this compound as a colorless to pale yellow liquid.

Halex_Reaction 2,4-Dichloropyridine 2,4-Dichloropyridine This compound This compound 2,4-Dichloropyridine->this compound Halogen Exchange KF KF KF->this compound DMSO DMSO, Δ DMSO->this compound

Caption: Halogen Exchange Synthesis of this compound.

B. Diazotization of 4-Amino-2-chloropyridine: A Classical Approach

While less common for large-scale production due to the handling of diazonium salts, the diazotization of 4-amino-2-chloropyridine followed by a Balz-Schiemann or related fluorination reaction is a valid synthetic route.

Reaction Principle: This method involves the conversion of the amino group into a diazonium group, which is an excellent leaving group. Subsequent reaction with a fluoride source introduces the fluorine atom onto the pyridine ring.

Experimental Protocol: Synthesis via Diazotization

  • Dissolve 4-amino-2-chloropyridine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • For a Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is isolated and then thermally decomposed to yield this compound.

  • Alternatively, in a Sandmeyer-type reaction, the in-situ generated diazonium salt can be reacted with a fluoride source in the presence of a copper catalyst.

  • Work-up involves neutralization, extraction with an organic solvent, and purification by distillation or chromatography.

Diazotization_Reaction 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine This compound This compound 4-Amino-2-chloropyridine->this compound Balz-Schiemann Reaction NaNO2_HBF4 1. NaNO₂, HBF₄ 2. Δ NaNO2_HBF4->this compound

Caption: Balz-Schiemann approach to this compound.

IV. The Role of this compound in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile building block in the synthesis of complex, biologically active molecules. Its utility stems from the differential reactivity of its substituents.

A. A Scaffold for Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[5][6][7] The pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP to anchor the inhibitor in the active site of the kinase.[6]

Synthetic Strategy: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by amines, anilines, or other nucleophiles. This allows for the facile introduction of various side chains to explore the chemical space and optimize inhibitor potency and selectivity. The fluorine atom at the 4-position, being less reactive towards SNAr, remains intact and can contribute to improved metabolic stability and binding interactions.

Kinase_Inhibitor_Synthesis This compound This compound Kinase_Inhibitor Kinase Inhibitor Scaffold This compound->Kinase_Inhibitor SNAr Amine R-NH₂ Amine->Kinase_Inhibitor

Caption: General scheme for kinase inhibitor synthesis.

While specific FDA-approved drugs directly listing this compound as a starting material in their publicly available synthesis routes can be challenging to pinpoint due to proprietary process chemistry, the chemical literature is replete with examples of its use in the synthesis of potent kinase inhibitors targeting various pathways implicated in cancer.[5][7] For instance, derivatives of 2-amino-4-fluoropyridine, which can be synthesized from this compound, are key components in the synthesis of inhibitors for kinases such as Aurora kinase.[5]

B. Broader Applications in Medicinal and Agrochemical Chemistry

Beyond kinase inhibitors, this compound serves as a precursor for a wide range of other functionalized pyridine derivatives used in the synthesis of:

  • Agrochemicals: The pyridine ring is a common scaffold in herbicides, fungicides, and insecticides.

  • Other Pharmaceuticals: Its derivatives are found in drugs targeting various therapeutic areas, including central nervous system disorders and infectious diseases.[8]

V. Conclusion: An Enduring Legacy in Chemical Synthesis

This compound is a testament to the principle that the value of a chemical intermediate is defined by its synthetic versatility. Its straightforward synthesis, combined with the strategic placement of reactive and modulating functional groups, has cemented its role as a cornerstone in the toolbox of the modern synthetic chemist. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of this unassuming molecule opens doors to the efficient and innovative construction of the complex molecular architectures that will define the next generation of medicines and crop protection agents.

VI. References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782792, this compound. Retrieved from [Link]

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.

  • Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines. Journal of the American Chemical Society, 71(5), 1785–1786.

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  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14778-14816.

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  • PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9145-9163.

  • Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine. (CN102584689A). Retrieved from

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  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1151.

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The Strategic Utility of 2-Chloro-4-fluoropyridine in Modern Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-fluoropyridine, a pivotal heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will explore its unique chemical properties, reactivity, and strategic applications in the synthesis of complex molecular architectures. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering insights into its commercial availability, key suppliers, and practical synthetic protocols.

Introduction: The Emergence of a Versatile Heterocyclic Intermediate

This compound (CAS No. 34941-91-8) has emerged as a compound of significant interest for synthetic chemists due to its distinct pattern of substitution on the pyridine ring.[1][2] The presence of both a chloro and a fluoro substituent, each with different reactivity profiles, allows for selective and sequential functionalization, making it a valuable precursor for a wide array of more complex molecules. Its application spans across various domains of chemical synthesis, most notably in the development of novel therapeutic agents and advanced agrochemicals.[2] This guide will delve into the technical nuances of this compound, providing a framework for its effective utilization in research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective application in synthesis.

PropertyValueSource
Molecular Formula C₅H₃ClFN[3]
Molecular Weight 131.53 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point ~140 °C[5]
Density ~1.456 g/cm³
CAS Number 34941-91-8[3]

Safety Profile: this compound is classified as a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound: A Representative Protocol

While several synthetic routes to substituted pyridines exist, a common strategy for the preparation of this compound involves the diazotization of a corresponding aminopyridine precursor. The following is a representative, multi-step synthesis adapted from established methodologies for similar heterocyclic compounds.[6][7][8]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Diazotization & Chlorination (Sandmeyer-type reaction) A 2-Amino-4-chloropyridine B 2-Amino-4-fluoropyridine A->B NaF, DMF, 140°C C 2-Amino-4-fluoropyridine D Diazonium Salt Intermediate C->D NaNO₂, aq. HCl, 0-5°C E This compound D->E CuCl, aq. HCl

Caption: A two-stage synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-fluoropyridine from 2-Amino-4-chloropyridine [1]

  • To a solution of 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (100 ml), add sodium fluoride (46 g).

  • Heat the reaction mixture to 140°C and maintain for 5-8 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the mixture to 80°C and remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated saline solution.

  • Separate the organic phase, evaporate the solvent, and recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid.

Step 2: Synthesis of this compound via Diazotization-Chlorination

This is a generalized Sandmeyer-type reaction protocol and should be optimized for this specific substrate.

  • Prepare a solution of 2-amino-4-fluoropyridine in aqueous hydrochloric acid and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt intermediate.

  • In a separate flask, prepare a solution of copper(I) chloride in aqueous hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack.

Understanding the Reactivity Landscape

A key aspect of the reactivity of this compound is the differential reactivity of the C2-Cl and C4-F bonds in SNAr reactions. Generally, in nucleophilic aromatic substitution on electron-deficient rings, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine, making the C-F bond more labile in this context.[9][10][11] This often allows for selective substitution at the 4-position, leaving the 2-chloro group intact for subsequent transformations.

A This compound C Selective SₙAr at C4 A->C B Nucleophile (Nu⁻) B->C D 2-Chloro-4-(Nu)-pyridine C->D E Further transformation at C2 D->E e.g., Cross-coupling

Caption: Regioselective functionalization of this compound.

Case Study: A Building Block for Pharmaceutical Scaffolds

The unique reactivity of this compound makes it an invaluable building block in the synthesis of numerous pharmaceutical agents. While specific, publicly available synthesis routes for on-market drugs are often proprietary, the utility of this intermediate can be illustrated through its role in the synthesis of complex heterocyclic systems found in various therapeutic areas, including oncology and inflammatory diseases.[12][13][14] For instance, the 2-chloropyridine moiety can be a precursor to a variety of functional groups via cross-coupling reactions, while the 4-position can be functionalized with a range of nucleophiles to build out the desired molecular scaffold.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, catering to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation, including a Certificate of Analysis (CoA).[2]

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98%Gram to kilogram scale
Thermo Scientific Chemicals 97%Gram scale
Apollo Scientific Not specified5g, 25g, 100g
ChemicalBook 98%, 99%, 99.5%Gram to kilogram scale
Chemsrc 97.0%5g, 25g

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Pricing and availability are subject to change.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex organic molecules. Its distinct reactivity profile, particularly in nucleophilic aromatic substitution reactions, allows for controlled and regioselective functionalization, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthetic routes, and commercial availability, as outlined in this guide, will enable its effective application in the discovery and development of novel chemical entities.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Utility and Inherent Risks

2-Chloro-4-fluoropyridine (CAS No: 34941-91-8) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring a pyridine ring substituted with both chlorine and fluorine, offers versatile reactivity for medicinal chemists and process development scientists. However, this reactivity also brings inherent hazards that demand a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. It is classified as a hazardous substance, and its specific hazard profile necessitates stringent safety measures.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids3Danger H226: Flammable liquid and vapor.[2][3][4]
Acute Toxicity, Oral3Danger H302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal3Danger H312: Harmful in contact with skin.[2][3]
Acute Toxicity, Inhalation3Danger H332: Harmful if inhaled.[2][3]
Skin Corrosion/Irritation2Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation1Danger H318: Causes serious eye damage.[3][5][6]
Specific Target Organ Toxicity (Single Exposure)3Warning H335: May cause respiratory irritation.[2][4]

It is crucial to always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for the most up-to-date and comprehensive hazard information.[1]

Pictograms

The following GHS pictograms are associated with this compound, providing at-a-glance hazard recognition:

  • Flame (GHS02): Indicates a flammable hazard.[4]

  • Skull and Crossbones (GHS06) or Exclamation Mark (GHS07): Indicates acute toxicity (harmful or toxic).[4]

  • Corrosion (GHS05): Indicates the potential for serious eye damage.

  • Health Hazard/Exclamation Mark (GHS07/GHS08): Indicates skin and respiratory irritation.[4]

Section 2: Physical and Chemical Properties and Their Safety Implications

Understanding the physical and chemical properties of this compound is not merely an academic exercise; it is fundamental to its safe handling and use in experimental design.

PropertyValueSafety Implication
Molecular Formula C₅H₃ClFN[3][4][7]-
Molecular Weight 131.54 g/mol [3][4]-
Appearance Colorless to pale yellow liquid[8]Visual cue for identification.
Boiling Point ~140 - 157.9 °C at 760 mmHg[8][9][10]Distillation requires careful temperature control to avoid decomposition.
Flash Point ~49.3 - 54 °C[10]The liquid can form flammable vapor-air mixtures at or above this temperature.
Density ~1.3 - 1.456 g/cm³[8][9][10]Heavier than water.
Solubility Soluble in common organic solvents like ethanol and ether.[8]Influences choice of reaction and cleaning solvents.

Causality Insight: The relatively low flash point of this compound is a critical safety parameter. It indicates that the substance can release enough vapor to form an ignitable mixture with air at moderately elevated temperatures. This necessitates the strict exclusion of ignition sources during handling and storage.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is critical to minimize inhalation exposure to its harmful vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[1]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should also be worn to provide additional protection against splashes.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or neoprene.[1] It is crucial to check the glove manufacturer's breakthrough time and permeation data for this compound.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant clothing should be worn.[1][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator may be necessary.[2] The type of respirator will depend on the concentration of airborne contaminants.

PPE_Hierarchy cluster_Controls Exposure Control Hierarchy cluster_PPE Recommended PPE for this compound Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Safety Goggles & Face Shield Eye & Face Protection (Safety Goggles & Face Shield) Chemical-Resistant Gloves Hand Protection (Chemical-Resistant Gloves) Lab Coat / Chemical-Resistant Clothing Body Protection (Lab Coat / Chemical-Resistant Clothing) Respirator (if needed) Respiratory Protection (Respirator - as needed)

Caption: Hierarchy of controls and recommended PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the chemical.

Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe vapors or mist.[2] Avoid contact with skin, eyes, and clothing.[2]

  • Grounding and Bonding: Use non-sparking tools and take precautionary measures against static discharge, especially when transferring large quantities.[2]

  • Inert Atmosphere: For long-term storage or sensitive reactions, storing under an inert gas like argon or nitrogen is recommended to prevent degradation.

  • Keep Away from Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking in the handling area.[2]

Storage Requirements
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Incompatible Materials: Keep separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Flammables Area: Store in a designated flammables storage cabinet or area.[2]

Section 5: Emergency Procedures

Preparedness is key to effectively responding to an emergency involving this compound.

First-Aid Measures

Immediate medical attention is required for any significant exposure.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical advice.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash before reuse.[2] Immediate medical attention is required.[2]

  • Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration.[2] Immediate medical attention is required.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Call a physician or poison control center immediately.[2]

Spill Response Protocol

The response to a spill will depend on its size and location.

For Minor Spills (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill.[11]

  • Absorb the Spill: Carefully apply the absorbent material, working from the outside in.

  • Collect the Residue: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11] Use non-sparking tools.[12]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[2]

For Major Spills (outside a fume hood or large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert Emergency Services: Activate your facility's emergency response plan and notify the appropriate emergency personnel.

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: Only trained emergency responders should handle major spills.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill MajorSpill Major Spill (Outside Fume Hood / Large Volume) Assess->MajorSpill AlertPersonnel Alert Nearby Personnel MinorSpill->AlertPersonnel Yes Evacuate Evacuate Area MajorSpill->Evacuate Yes DonPPE Don Appropriate PPE AlertPersonnel->DonPPE ContainAbsorb Contain & Absorb Spill DonPPE->ContainAbsorb CollectWaste Collect & Containerize Waste ContainAbsorb->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose End End Dispose->End AlertEmergency Alert Emergency Services Evacuate->AlertEmergency Isolate Isolate Area AlertEmergency->Isolate Isolate->End

Caption: Decision workflow for spill response.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6]

  • Specific Hazards: Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[13] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Disposal Considerations

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not allow the chemical to enter drains or waterways.[5][12]

Conclusion: A Commitment to Safety and Scientific Excellence

While this compound is an invaluable tool in chemical synthesis, its safe and responsible use is non-negotiable. A deep understanding of its hazards, coupled with a steadfast commitment to the safety protocols outlined in this guide, is essential for protecting researchers, the wider community, and the environment. By integrating these principles into all aspects of laboratory work, we can continue to advance scientific discovery while upholding the highest standards of safety and professional responsibility.

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Introduction: Contextualizing 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GHS Hazard Classification of 2-Chloro-4-fluoropyridine

This compound (CAS No: 34941-91-8) is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules.[1] Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a versatile intermediate.[1] However, the same chemical reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards.

This guide provides an in-depth analysis of the hazard profile of this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). As drug development professionals and researchers, a comprehensive grasp of GHS classifications is not merely a regulatory formality but a cornerstone of laboratory safety, enabling accurate risk assessment, the implementation of appropriate engineering controls, and the correct use of personal protective equipment (PPE). This document moves beyond a simple recitation of data to explain the scientific basis for each classification, empowering users to handle this chemical with the highest degree of safety and confidence.

Executive Summary: GHS Hazard Profile

This compound is a hazardous chemical with significant acute toxicity, flammability, and irritant properties. The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard StatementPictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapor

Acute Toxicity, OralCategory 3H301: Toxic if swallowed

Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin

Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

STOT - Single ExposureCategory 3H335: May cause respiratory irritation

Note: Some suppliers may classify this substance with H318 (Causes serious eye damage), which would necessitate the Corrosion pictogram. Users must always consult the specific Safety Data Sheet (SDS) from their supplier.[2]

Part 1: Physicochemical Hazards Analysis

The primary physical hazard associated with this compound is its flammability.

Classification: Flammable Liquid, Category 3 (H226)

The GHS criteria for flammable liquids are based on the substance's flash point and boiling point. The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

  • Causality of Classification: this compound has a flash point of 54 °C (129.2 °F) and a boiling point of 140 °C (284 °F) .[2][3] According to GHS, a liquid with a flash point ≥ 23 °C and ≤ 60 °C is classified as a Category 3 Flammable Liquid. This classification mandates specific storage and handling protocols to mitigate fire risk.

Table 1: Relevant Physicochemical Properties [2][3][4]

PropertyValueSignificance for GHS Classification
CAS Number 34941-91-8Unique chemical identifier.
Molecular Formula C₅H₃ClFNDefines the elemental composition.
Molecular Weight 131.53 g/mol Relevant for stoichiometric calculations.
Appearance Colorless to almost colorless clear liquidPhysical state at standard conditions.
Boiling Point 140 °C @ 760 mmHgUsed in conjunction with flash point for flammability classification.
Flash Point 54 °CPrimary determinant for Flammable Liquid, Category 3 classification.
Density ~1.3 g/cm³Indicates it is denser than water.

Field-Proven Insights: The flash point of 54 °C means that even at temperatures achievable on a warm day or near heated equipment, the substance can release enough vapor to form a flammable mixture with air. Therefore, it is imperative to keep it away from all ignition sources, including heat, sparks, open flames, and hot surfaces, and to use non-sparking tools during handling.[1]

Part 2: Health Hazards Deep Dive

This compound presents significant health hazards, primarily through acute toxicity and irritation.

Acute Toxicity: A Multi-Route Threat

This substance is classified as Toxic (Category 3) via oral, dermal, and inhalation routes.[2] It is crucial to understand that Category 3 denotes a higher level of toxicity than Category 4 ("Harmful"). This distinction is critical for risk assessment and selection of PPE.

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

Expertise & Experience: The triple classification for acute toxicity underscores that all routes of exposure are hazardous. The high vapor pressure suggested by its boiling point and flammability indicates a significant inhalation risk, making handling in a well-ventilated area, preferably a chemical fume hood, mandatory.[1] Dermal absorption is also a critical risk; therefore, selection of appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing is non-negotiable.[1]

Skin and Eye Irritation
  • H315: Causes skin irritation (Category 2): This classification indicates that direct contact can cause inflammation, redness, and discomfort. Prolonged contact should be avoided, and any contaminated skin should be washed immediately and thoroughly with water.[2]

  • H319: Causes serious eye irritation (Category 2): Direct contact with the liquid or its vapors can cause significant, but reversible, eye irritation.[2][5]

Trustworthiness & Data Variation: It is noteworthy that while many suppliers classify this chemical with H319, some use H318: Causes serious eye damage (Category 1) .[3] The distinction is critical: H319 implies reversible effects within 21 days, whereas H318 indicates a risk of irreversible damage or serious physical decay of vision. This discrepancy highlights the importance of a self-validating safety system: always adhere to the classification on the manufacturer's supplied SDS. The more conservative classification (H318) would mandate the GHS05 Corrosion pictogram and require more stringent eye protection, such as a face shield in addition to safety goggles.

Specific Target Organ Toxicity (STOT) - Single Exposure
  • H335: May cause respiratory irritation (Category 3): Inhalation of vapors may lead to irritation of the nose, throat, and lungs.[2][5] This classification reinforces the need for robust engineering controls like fume hoods to minimize vapor concentrations in the breathing zone of researchers.[1]

Table 2: Summary of GHS Health Hazard Classifications

Hazard ClassGHS CategoryHazard Statement(s)Key Considerations
Acute Toxicity Category 3H301, H311, H331All routes of exposure are significant. Requires stringent containment.
Skin Irritation Category 2H315Avoid all skin contact.
Eye Irritation Category 2H319 (or H318)Vapors and liquid are hazardous to eyes. Potential for serious damage.
STOT - Single Category 3H335Inhalation hazard; may irritate the respiratory system.

Part 3: Environmental Hazards Assessment

Based on currently available and aggregated public data, this compound is not formally classified for environmental hazards under GHS. Safety data sheets note that it contains no substances known to be hazardous to the environment.[6] However, the absence of a classification does not equate to an absence of risk. Halogenated organic compounds can be persistent and toxic to aquatic life.

Authoritative Grounding: As a matter of sound scientific practice and regulatory compliance, the substance should not be released into the environment.[1][6] Disposal of this compound and any contaminated materials must be conducted in accordance with all local, regional, and national environmental regulations.[1]

Part 4: GHS Labeling and Practical Application

A compliant GHS label synthesizes the hazard information into a clear, at-a-glance format.

Table 3: Complete GHS Label Elements for this compound

ElementDescription
Product Identifier This compound, CAS: 34941-91-8
Signal Word Danger [2]
Hazard Pictograms



Hazard Statements H226: Flammable liquid and vapor. H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements Prevention: P210, P261, P270, P280, P264, P271[2] Response: P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P311[2][6] Storage: P403+P233, P405[2][6] Disposal: P501[3]
Experimental Protocol: Safe Handling Workflow
  • Risk Assessment: Before any work, review the supplier's SDS. Identify the quantities to be used and the specific manipulations (e.g., heating, transferring).

  • Engineering Controls: All work must be performed in a certified chemical fume hood to control inhalation exposure. Ensure a safety shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Check breakthrough times.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing.

  • Operational Safety:

    • Ground and bond containers during transfer to prevent static discharge.

    • Use only non-sparking tools.

    • Keep away from all ignition sources.[1]

  • Waste Disposal: Collect all waste in a designated, properly labeled hazardous waste container for disposal by trained personnel according to institutional and environmental regulations.

Part 5: Methodological Considerations in Hazard Classification

The GHS classification for any chemical is not arbitrary; it is derived from a rigorous evaluation of scientific data. The diagram below illustrates the logical workflow for assigning a GHS classification to a substance like this compound.

GHS_Classification_Workflow cluster_data Step 1: Data Collection cluster_eval Step 2: Hazard Evaluation cluster_label Step 3: Hazard Communication Data Gather Substance Data PhysChem Physicochemical Properties (e.g., Flash Point, BP) Data->PhysChem Tox Toxicological Data (e.g., LD50, Irritation Studies) Data->Tox EcoTox Environmental Fate Data (e.g., Aquatic Toxicity) Data->EcoTox Eval Compare Data to GHS Criteria PhysChem->Eval Tox->Eval EcoTox->Eval Classify Assign Hazard Classes & Categories Eval->Classify Label Generate Label Elements Classify->Label Pictogram Select Pictograms Label->Pictogram Signal Determine Signal Word Label->Signal H_Statements Assign H-Statements Label->H_Statements P_Statements Assign P-Statements Label->P_Statements SDS Compile Safety Data Sheet (SDS) Label->SDS

Caption: GHS Classification Workflow from Data to Label.

This workflow emphasizes that the foundation of GHS is empirical data. The classification of this compound as a "Flammable Liquid, Category 3" is a direct consequence of its measured flash point falling within the range defined by the GHS standards. Similarly, health hazard classifications are derived from toxicological studies.

Conclusion

The GHS classification of this compound identifies it as a flammable liquid that is acutely toxic by all routes of exposure and causes significant skin, eye, and respiratory irritation. This detailed hazard profile is essential for establishing safe handling procedures, which must include the use of robust engineering controls like fume hoods, appropriate PPE, and strict avoidance of ignition sources. By understanding the scientific basis for each hazard classification, researchers and drug development professionals can effectively manage the risks associated with this valuable chemical intermediate, ensuring both personal safety and regulatory compliance. Always prioritize the Safety Data Sheet provided by your specific supplier as the ultimate source of truth for handling and safety information.

References

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: this compound. Retrieved from Fisher Scientific.[2][6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782792, this compound. Retrieved from PubChem.[7]

  • Dakota Systems. (n.d.). This compound (CAS 34941-91-8): Safety, Handling & Regulatory Aspects. Retrieved from Dakota Systems.[1]

  • Chemsrc. (2025, August 25). This compound | CAS#:34941-91-8. Retrieved from Chemsrc.[4]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 34941-91-8. Retrieved from TCI Chemicals.

  • Sigma-Aldrich. (n.d.). This compound | 34941-91-8. Retrieved from Sigma-Aldrich.[8]

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 34941-91-8. Retrieved from TCI Chemicals.[3]

  • DC Fine Chemicals. (n.d.). This compound. Retrieved from DC Fine Chemicals.[5]

  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound 34941-91-8. Retrieved from TCI Chemicals.

  • BLD Pharm. (n.d.). 34941-91-8|this compound.
  • ECHEMI. (n.d.). 34941-91-8, this compound Formula.

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Methodological & Application

Navigating Regioselectivity: A Detailed Guide to Nucleophilic Aromatic Substitution on 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring is a privileged structure, and its substituted analogues are ubiquitous in pharmaceuticals. 2-Chloro-4-fluoropyridine presents a particularly interesting case for synthetic diversification through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the mechanistic principles, regiochemical considerations, and practical protocols for leveraging this versatile building block.

The Underlying Principles: Activating the Pyridine Ring for Nucleophilic Attack

Nucleophilic aromatic substitution on pyridine derivatives is fundamentally enabled by the electron-deficient nature of the aromatic ring. The nitrogen atom acts as a potent electron-withdrawing group, lowering the energy of the LUMO and making the ring susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.

The accepted mechanism for SNAr is a two-step addition-elimination process. The initial, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex[1]. The stability of this intermediate is paramount to the feasibility of the reaction. For pyridine, attack at the C2 and C4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a crucial stabilizing resonance contributor that is not possible with attack at the C3 or C5 positions[2].

In the context of this compound, both the C2 and C4 positions are activated for nucleophilic attack. The key to selective functionalization, therefore, lies in understanding the relative reactivity of the chloro and fluoro substituents.

Decoding Regioselectivity: The Battle of the Halogens

In SNAr reactions, the "element effect" often dictates the order of leaving group ability as F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack[3][4][5]. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, second step of the reaction after the Meisenheimer complex is formed. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine[3][6].

Based on this principle, it is generally anticipated that nucleophilic attack on this compound will preferentially occur at the 4-position, leading to the displacement of the fluoride ion.

However, the regioselectivity of SNAr reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While the inherent reactivity favors substitution at the C4 position, specific conditions or the use of certain nucleophiles might lead to substitution at the C2 position. Therefore, careful consideration of the reaction parameters is crucial for achieving the desired outcome.

Visualizing the Reaction Pathway

To better understand the decision-making process in the functionalization of this compound, the following diagrams illustrate the key mechanistic steps and the factors influencing regioselectivity.

SNAr_Mechanism cluster_0 Reaction Pathway Start This compound + Nucleophile Attack_C4 Nucleophilic Attack at C4 Start->Attack_C4 Favored Pathway (Higher Electrophilicity of C4) Attack_C2 Nucleophilic Attack at C2 Start->Attack_C2 Disfavored Pathway Meisenheimer_C4 Meisenheimer Complex (Charge on N) Attack_C4->Meisenheimer_C4 Elimination_F Elimination of F- Meisenheimer_C4->Elimination_F Product_C4 4-Substituted-2-chloropyridine Elimination_F->Product_C4 Meisenheimer_C2 Meisenheimer Complex (Charge on N) Attack_C2->Meisenheimer_C2 Elimination_Cl Elimination of Cl- Meisenheimer_C2->Elimination_Cl Product_C2 2-Substituted-4-fluoropyridine Elimination_Cl->Product_C2

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow Start Start: Dissolve this compound in an appropriate solvent Add_Reagents Add nucleophile and base Start->Add_Reagents Reaction Heat reaction mixture to the desired temperature and monitor progress (TLC/LC-MS) Add_Reagents->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Extraction Extract product with an organic solvent Workup->Extraction Purification Dry organic layer and purify by column chromatography Extraction->Purification Characterization Characterize the final product (NMR, MS) Purification->Characterization

Caption: A general experimental workflow for SNAr reactions.

Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective substitution on this compound with representative oxygen and nitrogen nucleophiles.

Protocol for Substitution with an Oxygen Nucleophile: Synthesis of 2-Chloro-4-methoxypyridine

This protocol describes the reaction with sodium methoxide, a strong oxygen nucleophile, which is expected to favor substitution at the more electrophilic C4 position.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

  • Add sodium methoxide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-4-methoxypyridine.

Expected Outcome: This reaction is anticipated to yield the C4-substituted product, 2-chloro-4-methoxypyridine, in good to excellent yield, based on the higher reactivity of the C-F bond in SNAr reactions.

Protocol for Substitution with a Nitrogen Nucleophile: Synthesis of 2-Chloro-4-(morpholin-4-yl)pyridine

This protocol outlines the reaction with morpholine, a common secondary amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), acetonitrile to a concentration of approximately 0.3 M, morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-4-(morpholin-4-yl)pyridine.

Expected Outcome: Similar to the reaction with an oxygen nucleophile, substitution is expected to occur preferentially at the C4 position, affording the 4-amino-substituted pyridine derivative.

Summary of Reaction Parameters and Expected Regioselectivity

The following table summarizes the key parameters and expected major products for the SNAr of this compound with different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Major Product
Oxygen Sodium Methoxide-Methanol652-Chloro-4-methoxypyridine
Nitrogen MorpholineK₂CO₃Acetonitrile822-Chloro-4-(morpholin-4-yl)pyridine
Sulfur Sodium Thiophenoxide-DMF25-502-Chloro-4-(phenylthio)pyridine

Safety Considerations

This compound and many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful tool for the synthesis of diverse pyridine derivatives. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is essential for the successful application of this methodology. By carefully selecting the nucleophile and reaction conditions, researchers can achieve selective functionalization at the C4 position, leveraging the higher reactivity of the C-F bond in SNAr reactions. The protocols provided herein serve as a practical starting point for the exploration of this versatile building block in the development of novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Tetrahedron Letters. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Letters, 98, 153832.
  • Hartwig, J. F., et al. (2014).
  • ResearchGate. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
  • ResearchGate. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Nishikata, T., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Moody, C. J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central.
  • ECHEMI. (2022).
  • ResearchGate. (2013). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • Organic Chemistry Tutor. (2018).
  • Suzuki, K., et al. (2018). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Senge, M. O., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed.
  • Nishikata, T., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Nishikata, T., et al. (2021). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • Quora. (2018). Which bond would be stronger, C−F or C−Cl?
  • The Organic Chemistry Tutor. (2020). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Sigma-Aldrich. This compound | 34941-91-8.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubChem. This compound | C5H3ClFN | CID 2782792.
  • Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?
  • Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times fas..
  • Quora. (2016). Which bond is more polar C-Cl or C-F?
  • JOCPR. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Chemistry Stack Exchange. (2013). Why do C-F bond has less dipole moment than C-Cl bond?

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Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-fluoropyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone of pharmacophore design. Its presence in numerous FDA-approved drugs underscores its significance in establishing crucial interactions with biological targets. Among the vast array of functionalized pyridines, this compound has emerged as a particularly valuable building block.[1] Its utility is primarily anchored in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl and hetero-biaryl motifs. These structural units are prevalent in a multitude of bioactive molecules, including anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3]

The strategic placement of a chloro and a fluoro substituent on the pyridine ring offers a distinct reactivity profile. The inherent differences in the bond strengths of the C-Cl and C-F bonds allow for selective functionalization, a critical aspect in the efficient synthesis of complex drug candidates. This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: Harnessing the Reactivity of this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Coupling_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-R'L2 R'-B(OR)2 Base Transmetalation Transmetalation Ar-Pd(II)-R'L2->Pd(0)L2 Ar-R' Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

When employing this compound as the electrophilic partner, a key consideration is the regioselectivity of the oxidative addition step. The C-Cl bond is significantly weaker and more susceptible to cleavage by the palladium(0) catalyst than the C-F bond.[6] This difference in reactivity is the cornerstone of its utility, allowing for selective coupling at the 2-position while retaining the fluorine atom at the 4-position for potential subsequent transformations or for its beneficial effects on the physicochemical properties of the final molecule.[2]

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing halogen substituents, generally facilitates the oxidative addition step. However, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center.[7] The choice of a suitable ligand is therefore paramount to shield the metal center and promote the desired catalytic turnover.

Optimized Reaction Conditions: A Tabulated Guide

Achieving high yields and selectivity in the Suzuki coupling of this compound necessitates the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent. Below is a summary of representative conditions that have proven effective for this transformation.

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp. (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018~90[8] (inferred)
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)THF5016~85[8] (inferred)
3,5-Dimethylphenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane/H₂O901288(adapted)
4-Cyanophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)DMF1101082(adapted)
2-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O100875(adapted)

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. The provided references offer general protocols for similar substrates, which can be adapted for this compound.

Experimental Protocols

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-fluoropyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.5-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Troubleshooting and Optimization

Despite its utility, the Suzuki coupling of this compound can present challenges. The following diagram outlines a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base Yes Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Change_Base Try a Stronger Base (e.g., K3PO4) or Anhydrous Conditions Check_Base->Change_Base No Side_Reactions Are Side Reactions Occurring? Check_Conditions->Side_Reactions Yes Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp No Degas_Thoroughly Degas Solvents and Reagents Thoroughly Side_Reactions->Degas_Thoroughly Homocoupling/ Dehalogenation Check_Boronic_Acid Use Fresh, High-Purity Boronic Acid Side_Reactions->Check_Boronic_Acid Protodeboronation Success Improved Yield Optimize_Ligand->Success Increase_Temp->Success Change_Base->Success Degas_Thoroughly->Success Check_Boronic_Acid->Success

Caption: A workflow for troubleshooting low-yielding Suzuki reactions.

Common Side Reactions:

  • Protodeboronation: The replacement of the boronic acid group with a proton from the solvent (especially water) or other protic sources. This can be mitigated by using anhydrous conditions or a base like KF.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using a well-defined catalyst system.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen and can be suppressed by thorough degassing of the reaction mixture.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a clear understanding of its reactivity and the careful selection of reaction conditions. By leveraging the inherent reactivity difference between the C-Cl and C-F bonds and by employing optimized catalytic systems, researchers can efficiently construct novel molecular architectures. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the effective use of this important synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • ResearchGate. (2015). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • National Institutes of Health. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MDPI. (2020).
  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • BenchChem. (2025).
  • MDPI. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • National Institutes of Health. (2009).
  • National Institutes of Health. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • BenchChem. (2026). Understanding the Market: Buying this compound (CAS 34941-91-8).
  • Chemistry LibreTexts. (2023). 12.
  • ResearchGate. (2021).
  • PubMed. (2016).
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
  • ResearchGate. (2017). Suzuki–Miyaura reaction of C–F bonds in fluorographene | Request PDF.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Reddit. (2012). Suzuki coupling help : r/chemistry.
  • Guidechem. (n.d.). What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry?.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

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Synthesis of pharmaceutical intermediates from 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-fluoropyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, characterized by an electron-deficient pyridine ring substituted with two distinct halogens, offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity principles and synthetic transformations of this compound. We present detailed, field-proven protocols for key reactions, including Nucleophilic Aromatic Substitution (SNAr) and various Palladium-Catalyzed Cross-Coupling reactions, enabling researchers to strategically synthesize a diverse array of pharmaceutical intermediates. The causality behind experimental choices, mechanistic insights, and robust, self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

This compound (CAS No. 34941-91-8) is a specialized chemical intermediate that has gained significant traction in the pharmaceutical and agrochemical industries.[1][2] Its value is derived from the differential reactivity of its two halogen substituents attached to an electron-deficient pyridine core. The nitrogen atom withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions highly electrophilic and thus susceptible to nucleophilic attack.[3][4] This electronic arrangement allows for selective and sequential functionalization, making it a powerful tool for building molecular diversity in drug discovery programs.[2][5]

Key Physicochemical Properties:

Property Value Reference
Molecular Formula C₅H₃ClFN [6]
Molecular Weight 131.53 g/mol [6]
Appearance Yellow liquid [1]
Boiling Point ~157.9 °C at 760 mmHg [1]

| Density | ~1.3 g/cm³ |[1] |

Core Reactivity Principles: A Tale of Two Halogens

Understanding the inherent reactivity of this compound is crucial for designing successful synthetic strategies. The reaction pathway is dictated by the nature of the chemical transformation employed.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[3][4] The stability of this intermediate dictates the reaction's feasibility. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[7] This is because the high electronegativity of fluorine strongly stabilizes the anionic intermediate, making the C-F bond, despite its strength, more susceptible to nucleophilic attack in this context. Therefore, under SNAr conditions, nucleophiles will preferentially displace the fluorine atom at the C4 position.

Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is inverted. The rate-limiting step is often the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[8] The bond strength generally dictates reactivity, with the order being C-I > C-Br > C-Cl >> C-F. The C-F bond is typically unreactive under standard cross-coupling conditions.[9] Consequently, these reactions offer an orthogonal strategy to SNAr, selectively functionalizing the C-Cl bond at the C2 position while leaving the C-F bond intact for potential subsequent transformations.

The following diagram illustrates the decision-making process based on the desired functionalization.

G start Desired Intermediate from This compound q1 Which position to functionalize? start->q1 c2 Functionalize C2 Position (C-Cl bond) q1->c2 C2 c4 Functionalize C4 Position (C-F bond) q1->c4 C4 react_type1 Employ Palladium-Catalyzed Cross-Coupling c2->react_type1 react_type2 Employ Nucleophilic Aromatic Substitution (SNAr) c4->react_type2 bond_type1 Desired Bond Type? react_type1->bond_type1 nuc_type Desired Nucleophile? react_type2->nuc_type cn_bond C-N Bond (Amination) bond_type1->cn_bond C-N cc_bond C-C Bond (Alkylation/Arylation) bond_type1->cc_bond C-C buchwald Buchwald-Hartwig Amination cn_bond->buchwald suzuki Suzuki-Miyaura Coupling cc_bond->suzuki sonogashira Sonogashira Coupling cc_bond->sonogashira amine_nuc Amine (R₂NH) nuc_type->amine_nuc alkoxide_nuc Alkoxide (RO⁻) nuc_type->alkoxide_nuc snar_amine Direct Amination amine_nuc->snar_amine snar_ether Etherification alkoxide_nuc->snar_ether

Caption: Synthetic strategy decision tree.

Key Synthetic Transformations and Protocols

The successful execution of reactions involving sensitive catalysts and anhydrous conditions requires a systematic and rigorous workflow.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with inert gas (Ar or N₂) prep1->prep2 prep3 Repeat cycle 3x prep2->prep3 add1 Add solids under positive inert gas pressure: - Substrate - Catalyst / Base prep3->add1 add2 Add degassed solvents & liquid reagents via syringe add1->add2 react1 Heat to specified temperature with stirring add2->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to RT & Quench react2->workup1 workup2 Aqueous Work-up (Extraction) workup1->workup2 workup3 Dry organic layer & concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at C4

This method is ideal for introducing nitrogen and oxygen nucleophiles at the C4 position.

This protocol describes the reaction of this compound with a generic amine. The reaction is typically facile and proceeds under mild conditions.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.2–1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction vial, add this compound, the amine, and the base.

    • Add the anhydrous solvent and seal the vial.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at C2

These methods are the cornerstone for C-C and C-N bond formation at the C2 position, leveraging the higher reactivity of the C-Cl bond in oxidative addition.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10] The C-Cl bond in this compound is less reactive than corresponding bromides or iodides, making the choice of catalyst system critical.[8] The oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting step.[8] Success hinges on using bulky, electron-rich phosphine ligands which promote the formation of the active monoligated Pd(0) species and facilitate the challenging oxidative addition step.[8][11]

G pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Ar-Cl label_oa Oxidative Addition (Rate-Limiting) amine_adduct [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ oa_complex->amine_adduct R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_adduct->amido_complex Base amido_complex->pd0 Ar-NR₂ label_re Reductive Elimination reductive_elim Reductive Elimination oxidative_add Oxidative Addition deprotonation Base-mediated Deprotonation ar_cl Ar-Cl amine R₂NH base Base product Ar-NR₂

Caption: Catalytic cycle for Buchwald-Hartwig amination.[10]

Protocol 3.2.1.1: General Procedure for Buchwald-Hartwig Amination

  • Catalyst System Selection:

    Component Recommended Reagents Rationale
    Pd Pre-catalyst G3/G4 Palladacycles (e.g., RuPhos-Pd-G3), Pd₂(dba)₃, Pd(OAc)₂ Pre-catalysts offer reliability and form the active Pd(0) species efficiently.[8]
    Ligand RuPhos, BrettPhos, XPhos, Josiphos Bulky, electron-rich biarylphosphine or ferrocene-based ligands are essential to activate the C-Cl bond.[8]
    Base Sodium tert-butoxide (NaOtBu), LHMDS A strong, non-nucleophilic base is required. NaOtBu is most common.[8]

    | Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and deoxygenated. |

  • Procedure:

    • To a flame-dried Schlenk flask, add the palladium pre-catalyst (1-5 mol%) and the ligand (1.2-6 mol%) under an inert atmosphere.

    • Add the base (e.g., NaOtBu, 1.4 eq).

    • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

    • Add anhydrous, deoxygenated solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds using organoboron reagents.[12][13] As with the Buchwald-Hartwig reaction, functionalization occurs selectively at the C2-Cl position.

Protocol 3.2.2.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl or vinyl boronic acid or boronate ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Procedure:

    • In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (3 cycles).

    • Add the degassed solvent system.

    • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the C2 position and a terminal alkyne.[14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]

Protocol 3.2.3.1: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 eq)

    • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at a temperature between room temperature and 70 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound stands out as a highly adaptable substrate for the synthesis of complex pharmaceutical intermediates. Its value lies in the predictable and orthogonal reactivity of its C-Cl and C-F bonds. By selecting the appropriate reaction class—Nucleophilic Aromatic Substitution for C4 functionalization or Palladium-Catalyzed Cross-Coupling for C2 functionalization—chemists can access a wide range of substituted pyridine scaffolds. The protocols and principles detailed in this guide provide a robust framework for researchers to leverage the full synthetic potential of this important building block.

References

  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (2019). Current Protocols in Nucleic Acid Chemistry. [Link]

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  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • The Crucial Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of 2-amino-4-fluoropyridine. Patsnap. [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2016). PMC - NIH. [Link]

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  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). ACS Publications. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

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  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

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Application Notes & Protocols: Strategic Amination of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-fluoropyridine Scaffolds

The 2-amino-4-fluoropyridine moiety is a privileged scaffold in modern drug discovery and development. Its constituent parts—the aminopyridine core and the fluorine substituent—confer valuable properties to bioactive molecules. Aminopyridines are versatile intermediates and are known to act as central nervous system stimulants[1]. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a desirable feature in medicinal chemistry[2]. Consequently, robust and scalable protocols for the synthesis of 2-amino-4-fluoropyridine derivatives are of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science[3][4].

This guide provides a detailed examination of the primary synthetic strategies for the amination of 2-chloro-4-fluoropyridine, a readily available starting material[5]. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination, offering field-proven protocols and explaining the critical causality behind experimental design choices.

Core Strategic Considerations: Reactivity of this compound

The reactivity of the starting material is governed by the electronic properties of the pyridine ring and the two halogen substituents.

  • Pyridine Ring Activation: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system. This effect is most pronounced at the C2 and C4 positions, rendering them electrophilic and susceptible to nucleophilic attack[6][7]. This inherent electronic deficiency is the foundational principle that enables SNAr reactions[8].

  • Halogen Reactivity (C-Cl vs. C-F): In nucleophilic aromatic substitution, the rate of reaction is often dependent on the stability of the intermediate and the electronegativity of the leaving group. For SNAr, the C-F bond is typically more reactive than the C-Cl bond because fluorine's high electronegativity strongly polarizes the carbon, making it more electrophilic, and this polarization effect generally outweighs the C-F bond's greater strength[9]. However, in the context of palladium-catalyzed cross-coupling, the C-Cl bond is significantly more reactive. The oxidative addition of a C-Cl bond to a Pd(0) center is much more facile than the oxidative addition of a C-F bond, which is notoriously difficult to achieve.

This differential reactivity is the cornerstone of a successful amination strategy. It allows for selective substitution at the C2 position (chlorine) while leaving the C4 position (fluorine) intact.

Safety First: Handling this compound

This compound is a hazardous substance and requires strict safety protocols. Always consult the latest Safety Data Sheet (SDS) before use[10][11].

  • Hazards: The compound is a flammable liquid and vapor[12]. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye damage and skin irritation[12].

  • Personal Protective Equipment (PPE): Handle only in a certified chemical fume hood. Wear appropriate PPE, including nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield[10][12].

  • Handling: Use non-sparking tools and take precautionary measures against static discharge[11]. Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames[10][12].

  • Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible. In case of exposure, seek immediate medical attention[10][12].

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often cost-effective method for aminating highly activated aryl halides. The electron-deficient nature of the pyridine ring, particularly at the C2 position, makes this reaction feasible without the need for a metal catalyst.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine first attacks the electrophilic C2 carbon, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride) is eliminated, and aromaticity is restored to yield the final product[8][13]. The stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing nitrogen atom, is key to the reaction's success[6][7].

Caption: SNAr mechanism via an addition-elimination pathway.

Experimental Protocol: SNAr with Morpholine

This protocol describes a typical SNAr reaction. High temperatures are often required to overcome the activation energy for reactions with unactivated substrates[14].

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) as a base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Add potassium carbonate, followed by the slow addition of morpholine. Using an excess of the amine can help drive the reaction to completion.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may vary depending on the amine's nucleophilicity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 4 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)-4-fluoropyridine.

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, offering broader substrate scope and often milder conditions than SNAr[15][16]. It is particularly indispensable for less nucleophilic amines or when base-sensitive functional groups are present.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium complex[15].

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) complex. This is typically the rate-limiting step for chloropyridines[17].

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle[18].

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are required to facilitate both the challenging oxidative addition of the C-Cl bond and the final reductive elimination step[17].

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NR₂) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product BaseH Base-H⁺ ArCl Ar-Cl ArCl->OA_Complex Amine HNR₂ Amine->Amido_Complex Base Base Base->Amido_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a suitable pre-catalyst.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane (Anhydrous, degassed)

  • Schlenk tube or glovebox

  • Inert atmosphere (Argon)

Procedure:

  • Setup: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., RuPhos), and the base (NaOtBu) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound to the tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (Aniline).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. The reaction requires elevated temperatures to facilitate the oxidative addition of the C-Cl bond[17].

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 2-(phenylamino)-4-fluoropyridine.

Data Summary & Method Selection

The choice between SNAr and Buchwald-Hartwig amination depends on the specific amine, functional group tolerance, and desired reaction conditions.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None (Catalyst-free)Palladium complex with a phosphine ligand
Amine Scope Generally limited to strong nucleophiles (e.g., secondary aliphatic amines)Broad; effective for primary/secondary aliphatic and aromatic amines, even weak nucleophiles[4][15]
Base Moderate base (e.g., K₂CO₃, Et₃N)Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)[17]
Temperature Often requires high temperatures (100-150 °C)[14]Typically 80-110 °C, can sometimes be lower with highly active catalysts
Functional Group Tolerance Limited; sensitive to strong bases/high tempsGenerally excellent, but sensitive to some reducible groups
Cost & Simplicity Lower cost, simpler setupHigher cost (catalyst/ligand), requires strict inert atmosphere

Troubleshooting Common Issues

  • Low Conversion (Buchwald-Hartwig): This is often due to the difficult oxidative addition of the C-Cl bond[17]. Solution: Increase catalyst/ligand loading (up to 5 mol%), ensure a strictly inert atmosphere as oxygen can deactivate the catalyst, use a more active pre-catalyst (e.g., a G3 or G4 palladacycle), or increase the temperature[17].

  • Hydrodehalogenation Side Product: The replacement of -Cl with -H is a common side reaction. Solution: Ensure strictly anhydrous conditions. Use a slight excess of the amine (1.2-1.5 equivalents) to favor the desired coupling pathway over competing reduction pathways[17].

  • No Reaction (SNAr): The amine may not be nucleophilic enough. Solution: Increase the reaction temperature, switch to a more polar aprotic solvent like DMSO, or move to the more robust Buchwald-Hartwig protocol.

Conclusion

The amination of this compound is a critical transformation for accessing valuable building blocks in chemical synthesis. Both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Buchwald-Hartwig amination provide effective pathways to the desired 2-amino-4-fluoropyridine products. A thorough understanding of the underlying mechanisms, the reactivity of the substrate, and the specific requirements of each protocol allows the researcher to make strategic decisions, troubleshoot effectively, and achieve high yields of the target molecules. The choice of method should be guided by the nucleophilicity of the amine, the overall functional group tolerance of the substrates, and scalability considerations.

References

  • Vertex AI Search. (2026). This compound (CAS 34941-91-8)
  • ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis.
  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface.
  • PubMed. (2019).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 34941-91-8.
  • Biosynth. (n.d.). 2-Amino-4-fluoropyridine | 944401-77-8 | FA10596.
  • BenchChem. (2025).
  • Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Google Patents. (1994).
  • PubMed Central (PMC). (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2011).
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  • Wikipedia. (n.d.).
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  • BenchChem. (2025).
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  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • ECHEMI. (2018).
  • PubChem. (n.d.). This compound.

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Application Notes & Protocols: Leveraging 2-Chloro-4-fluoropyridine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly kinase inhibitors.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding sites of kinases make it an ideal framework for inhibitor design.[1][2] This guide provides an in-depth analysis of the synthetic utility of 2-chloro-4-fluoropyridine, a versatile and strategically important building block for the construction of complex kinase inhibitors. We will explore the causality behind key reaction choices, provide validated, step-by-step protocols for its functionalization, and illustrate its application in the synthesis of scaffolds related to clinically significant molecules like Lapatinib.

The Strategic Advantage of this compound in Synthesis

The efficacy of a building block in drug discovery is defined by its synthetic versatility and the predictability of its reactions. This compound is exemplary in this regard due to the differential reactivity of its two halogen substituents. This inherent orthogonality allows for a programmed, sequential functionalization of the pyridine core, a critical advantage for building molecular complexity and generating libraries of potential inhibitors.

  • C4-Position (Fluoro): The fluorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is due to the combined electron-withdrawing effects of the pyridine ring nitrogen and the adjacent chlorine atom, which stabilize the negatively charged Meisenheimer intermediate. Fluorine's high electronegativity makes the C4 carbon highly electrophilic, and fluoride is an excellent leaving group in polar aprotic solvents.[3][4]

  • C2-Position (Chloro): The chlorine atom at the 2-position is significantly more amenable to Palladium-Catalyzed Cross-Coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The C-Cl bond is more readily cleaved by oxidative addition to a Pd(0) catalyst compared to the stronger C-F bond.[5][6]

This predictable, site-selective reactivity allows chemists to first introduce a substituent at the C4 position via SNAr, and subsequently, install a different moiety at the C2 position using cross-coupling chemistry.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

PropertyValue
CAS Number 34941-91-8[7][8]
Molecular Formula C₅H₃ClFN[7][8]
Molecular Weight 131.53 g/mol [7]
Appearance Colorless to light yellow liquid
Boiling Point ~145 °C
Density ~1.33 g/cm³

Core Synthetic Methodologies & Mechanistic Insights

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the primary method for functionalizing the C4 position of this compound. The reaction proceeds via a two-step addition-elimination mechanism. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the base's cation without solvating the nucleophile, thus enhancing its reactivity.

Caption: SₙAr mechanism on this compound.

Protocol 1: General Procedure for SNAr with an Aniline Derivative

This protocol describes the regioselective substitution of the C4-fluorine with a substituted aniline, a key step in synthesizing scaffolds for many kinase inhibitors, including those related to Lapatinib.[9][10]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution. Causality: K₂CO₃ acts as a base to deprotonate the aniline, generating a more potent nucleophile. Anhydrous conditions prevent quenching of the base and potential side reactions.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine. Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(substituted-anilino)pyridine intermediate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the C4 position is functionalized, the C2-chloro substituent serves as a handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling. This reaction is indispensable for building the bi-aryl structures common in Type I and Type II kinase inhibitors.

Key Components & Rationale:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is common, but more active catalysts generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) often give better results, especially with challenging substrates. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typically used to dissolve both the organic substrate and the inorganic base/boronate salt.

Protocol 2: General Procedure for Suzuki Coupling at the C2 Position

This protocol describes the coupling of the 2-chloro-4-anilinopyridine intermediate (from Protocol 1) with an arylboronic acid.

Materials:

  • 2-Chloro-4-(substituted-anilino)pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃), aqueous solution (2 M)

  • 1,4-Dioxane

Procedure:

  • In a flask suitable for reflux, combine the 2-chloro-4-(substituted-anilino)pyridine, the arylboronic acid, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Causality: The Pd(0) active catalyst is sensitive to oxygen, which can cause its deactivation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Add degassed 1,4-dioxane followed by the degassed aqueous K₂CO₃ solution. Causality: Degassing the solvents by sparging with an inert gas removes dissolved oxygen.

  • Heat the reaction mixture to reflux (typically 90-110 °C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[5]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography or recrystallization to obtain the final 2,4-disubstituted pyridine product.

Integrated Synthetic Workflow: A Modular Approach

The true power of this compound lies in the sequential application of these orthogonal reactions. This modular approach is highly valuable for generating chemical libraries for structure-activity relationship (SAR) studies.

Sequential_Workflow A This compound B Step 1: SₙAr Reaction (e.g., with R¹-NH₂) A->B C Intermediate: 2-Chloro-4-(R¹-amino)pyridine B->C D Step 2: Suzuki Coupling (e.g., with R²-B(OH)₂) C->D E Final Product: 2-(R²-aryl)-4-(R¹-amino)pyridine (Kinase Inhibitor Scaffold) D->E

Sources

Application Note: Mastering Regioselectivity in the Functionalization of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-fluoropyridine is a pivotal heterocyclic building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2] Its utility is defined by the two distinct halogen atoms, which offer differential reactivity that can be harnessed for precise, regioselective functionalization. This guide provides an in-depth analysis of the factors governing reaction selectivity at the C2 and C4 positions. We will explore the dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, explain the underlying mechanistic principles, and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals to reliably control synthetic outcomes.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, and its controlled derivatization is a central task for synthetic chemists. This compound (CAS 34941-91-8) presents a unique synthetic challenge and opportunity.[3][4] The electron-withdrawing nature of the ring nitrogen makes the C2 (ortho) and C4 (para) positions highly electron-deficient and thus susceptible to nucleophilic attack.[5][6] The presence of two different halogens—chlorine at C2 and fluorine at C4—allows for selective transformations, provided the reaction conditions are chosen judiciously. Understanding the principles that dictate which position reacts is crucial for efficient and predictable synthesis.

This document serves as a comprehensive guide to navigating the regiochemical landscape of this versatile reagent, focusing on the two most synthetically valuable reaction classes.

The Dichotomy of Reactivity: SNAr vs. Palladium Cross-Coupling

The regiochemical outcome of reactions with this compound is almost entirely dependent on the chosen reaction mechanism. Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions operate via fundamentally different pathways, leading to predictable and opposing selectivity.

Nucleophilic Aromatic Substitution (SNAr): Preferential Attack at C4

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The stability of this intermediate and the ability of the leaving group to depart dictate the reaction's facility.

Causality of C4 Selectivity:

  • Leaving Group Ability: In polar, aprotic solvents typical for SNAr, fluoride is a better leaving group than chloride. This is not due to bond strength, but rather the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[7][8] The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in this context.[8][9]

  • Electronic Activation: Both C2 and C4 positions are electronically activated by the pyridine nitrogen. However, the superior leaving group ability of fluoride in SNAr reactions overwhelmingly directs nucleophilic attack to the C4 position.

This leads to the selective formation of 4-substituted-2-chloropyridine derivatives.

Caption: Pd-catalyzed cross-coupling initiates with selective oxidative addition at the C2-Cl bond.

Decision-Making Workflow for Regioselective Synthesis

To aid researchers in experimental design, the following workflow provides a clear guide to achieving the desired regiochemical outcome.

Decision_Workflow start Begin: Functionalize This compound reaction_type Select Reaction Type start->reaction_type snar_path Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar_path  e.g., Amines, Alkoxides, Thiols with Base coupling_path Pd-Catalyzed Cross-Coupling reaction_type->coupling_path  e.g., Suzuki, Buchwald-Hartwig, Sonogashira snar_outcome Outcome: Selective substitution at C4 (C-F bond cleavage) snar_path->snar_outcome coupling_outcome Outcome: Selective coupling at C2 (C-Cl bond cleavage) coupling_path->coupling_outcome snar_product Product: 4-Nu-2-chloropyridine snar_outcome->snar_product coupling_product Product: 2-R-4-fluoropyridine coupling_outcome->coupling_product

Caption: Workflow for predicting regioselectivity based on reaction class.

Experimental Protocols

The following protocols are validated procedures for achieving high regioselectivity in both SNAr and Suzuki cross-coupling reactions.

Protocol 1: Regioselective SNAr Amination at C4

This protocol describes the synthesis of 2-chloro-4-(morpholin-4-yl)pyridine, demonstrating selective substitution at the C4 position.

Objective: To synthesize 2-chloro-4-(morpholin-4-yl)pyridine with >95% regioselectivity.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.32 g, 10.0 mmol).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (20 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add morpholine (1.05 mL, 12.0 mmol) to the suspension via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 2-chloro-4-(morpholin-4-yl)pyridine.

Expected Outcome: High yield of the C4-aminated product, with minimal to no formation of the C2-aminated isomer.

Protocol 2: Regioselective Suzuki Cross-Coupling at C2

This protocol details the synthesis of 4-fluoro-2-(4-methoxyphenyl)pyridine, illustrating selective C-C bond formation at the C2 position.

Objective: To synthesize 4-fluoro-2-(4-methoxyphenyl)pyridine with >98% regioselectivity.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (e.g., 1.32 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol), and Pd(PPh₃)₄ (0.35 g, 0.3 mmol).

  • Add a solvent mixture of toluene (30 mL) and 1,4-dioxane (15 mL).

  • Add 2M aqueous sodium carbonate solution (15 mL, 30.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS. [10]6. Cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the pure 4-fluoro-2-(4-methoxyphenyl)pyridine.

Expected Outcome: High yield of the C2-coupled product. The C-F bond at the C4 position will remain intact.

Data Summary

The regioselectivity of the two primary reaction pathways is summarized below.

Reaction TypePreferred PositionKey Mechanistic StepDriving FactorTypical Product Structure
Nucleophilic Aromatic Substitution (SNAr) C4Nucleophilic AttackEnhanced leaving group ability of Fluoride4-Nu-2-chloropyridine
Palladium-Catalyzed Cross-Coupling C2Oxidative AdditionGreater reactivity of C-Cl vs. C-F bond2-R-4-fluoropyridine

Conclusion

The functionalization of this compound is a prime example of mechanism-dictated regioselectivity. By understanding the fundamental principles of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, chemists can confidently and predictably direct reactions to either the C4 or C2 position. SNAr reactions favor C4 due to the superior leaving group ability of fluoride in this context, while cross-coupling reactions exclusively occur at C2 due to the facile oxidative addition into the C-Cl bond. The protocols and workflows provided herein offer a robust framework for leveraging this differential reactivity, enabling the streamlined synthesis of complex pyridine-based molecules for a wide range of applications in drug discovery and materials science.

References

  • Preparation method of 2-amino-4-fluoropyridine . Eureka | Patsnap. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions . ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . American Chemical Society. [Link]

  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides . PubMed. [Link]

  • Amination of 2-halopyridines. [a] . ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Stack Exchange. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Organic Letters. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine . J-STAGE. [Link]

  • The Crucial Role of this compound in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Stack Exchange. [Link]

  • Chemical Science - rsc.li/chemical-science . Royal Society of Chemistry. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines . PubMed. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters . PubMed. [Link]

  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds . NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . PMC - NIH. [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . Organic Chemistry Portal. [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions . Infoscience. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. [Link]

  • Advances in Cross-Coupling Reactions . MDPI. [Link]

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Sources

Application Note: A Robust GC-MS Method for In-Process Monitoring of 2-Chloro-4-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the rapid and accurate in-process monitoring of reactions involving 2-Chloro-4-fluoropyridine. As a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring the purity and reaction completion of this compound is paramount for downstream process efficiency and final product quality. This protocol provides a detailed workflow, from sample preparation to data analysis, and is designed for researchers, scientists, and drug development professionals. The method demonstrates high sensitivity, selectivity, and robustness, making it suitable for real-time decision-making in a process chemistry environment.

Introduction

The synthesis of complex pharmaceutical molecules often involves multi-step processes where the purity of each intermediate directly impacts the yield and impurity profile of the final API. This compound is a key building block in medicinal chemistry, and its effective synthesis is a common objective.[1] Real-time or near-real-time monitoring of chemical reactions is a cornerstone of modern process analytical technology (PAT).[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high resolving power, sensitivity, and the structural information provided by the mass spectrometer, which is invaluable for impurity identification.[4][5]

This guide provides a scientifically grounded protocol for the GC-MS analysis of this compound. The causality behind experimental choices, such as column selection, injection parameters, and MS tuning, is explained to provide a deeper understanding of the method's mechanics. Furthermore, the protocol is designed as a self-validating system, incorporating steps for ensuring data integrity and reliability in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8]

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. A non-polar 5% phenyl-methylpolysiloxane phase is recommended for the analysis of halogenated aromatic compounds.[9][10]

  • Injector Liner: Deactivated, single taper with glass wool

  • Syringe: 10 µL SGE gas-tight syringe

  • Vials: 2 mL amber screw-top vials with PTFE/silicone septa

  • Solvents: Dichloromethane (DCM), HPLC grade or higher

  • Internal Standard (IS): 1,3-Dichlorobenzene (or another suitable non-interfering chlorinated aromatic compound)

Reagent and Standard Preparation
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1,3-Dichlorobenzene and dissolve in 100 mL of DCM.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound into a fixed concentration of the internal standard solution. A typical calibration range would be 1-200 µg/mL.

GC-MS Method Parameters

A split injection is recommended to handle the potentially high concentration of the analyte in a reaction mixture and to ensure sharp chromatographic peaks.[11][12]

Table 1: GC-MS Method Parameters

ParameterValueRationale
GC Inlet
Injection ModeSplitPrevents column overload and provides sharp peaks for high concentration samples.[13]
Inlet Temperature250 °CEnsures rapid volatilization of the analyte (Boiling Point: 140°C) without thermal degradation.[14][15]
Split Ratio50:1Adjustable based on sample concentration to ensure the response is within the detector's linear range.[16]
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C
Hold Time2 min
Ramp Rate15 °C/minProvides good separation of the analyte from potential impurities and the solvent front.
Final Temperature280 °C
Final Hold Time5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible mass spectra.[17]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for the target analyte and internal standard.[2]
SIM Ionsm/z 131, 96 (for this compound) and m/z 146, 111 (for 1,3-Dichlorobenzene)The molecular ion and a characteristic fragment ion are chosen for quantification and confirmation. The isotopic pattern of chlorine (M+2 peak) can be used for further confirmation.[18]
Dwell Time100 ms

Protocol: Step-by-Step

Sample Preparation
  • Reaction Quenching (if necessary): Depending on the reaction, it may be necessary to quench a small aliquot of the reaction mixture to halt the reaction. This can often be achieved by rapid cooling or addition of a suitable quenching agent.

  • Dilution: Accurately pipette 10 µL of the reaction mixture into a 2 mL volumetric flask.

  • Internal Standard Addition: Add a precise volume of the internal standard stock solution to the flask.

  • Final Dilution: Dilute to the mark with DCM.

  • Vortex: Mix the solution thoroughly.

  • Transfer: Transfer the final solution to a GC vial for analysis.

Instrument Setup and Calibration
  • Equilibrate the GC-MS system: Ensure the system has reached thermal stability and the carrier gas flow is constant.

  • Perform an autotune: To ensure optimal mass spectrometer performance.

  • Analyze a solvent blank: To check for system cleanliness and interferences.

  • Run the calibration standards: Analyze the prepared calibration standards to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.995.

Sample Analysis and Data Processing
  • Inject the prepared sample: Analyze the diluted reaction mixture using the established GC-MS method.

  • Data Integration: Integrate the peak areas of the target analyte (this compound) and the internal standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve and the ratio of the analyte peak area to the internal standard peak area.[19]

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to ICH Q2(R1) guidelines.[6][7][8] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank reaction matrix and a matrix spiked with the analyte and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Workflow and Data Visualization

The overall workflow for the GC-MS analysis is depicted below.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilution Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Final_Dilution Final Dilution & Mix Add_IS->Final_Dilution Vial Transfer to GC Vial Final_Dilution->Vial GC_MS GC-MS System Vial->GC_MS Analysis Queue Inject Inject Sample GC_MS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Raw Data Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS reaction monitoring.

Conclusion

The GC-MS method described in this application note provides a reliable and robust tool for the in-process monitoring of this compound synthesis. By implementing this method, pharmaceutical development and manufacturing teams can gain valuable insights into reaction kinetics, impurity formation, and endpoint determination, ultimately leading to improved process control and product quality. The principles and protocols outlined herein can also be adapted for the analysis of other halogenated pyridine derivatives and similar pharmaceutical intermediates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [6]

  • Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. Restek. [20]

  • Split vs Splitless Injection. Restek. [11]

  • Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. PubMed. [17]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [7]

  • Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [12]

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Application Notes and Protocols for the HPLC Purification of 2-Chloro-4-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-chloro-4-fluoropyridine are pivotal building blocks in medicinal chemistry and materials science. Their inherent reactivity and structural motifs are frequently exploited to generate novel compounds with diverse biological activities and material properties. However, the purification of these derivatives often presents significant challenges due to their chemical nature. This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) purification protocol for this class of compounds. We will delve into the underlying chromatographic principles, offer a detailed step-by-step protocol for method development and execution, and provide troubleshooting guidance to overcome common purification hurdles. The methodologies described herein are designed to ensure high purity, yield, and reproducibility, critical for downstream applications in research and development.

Introduction: The Chromatographic Challenge of Pyridine Derivatives

This compound and its derivatives are heterocyclic aromatic compounds. The presence of the basic nitrogen atom in the pyridine ring (pKa typically around 5-6) is a primary determinant of their chromatographic behavior.[1][2] This basicity can lead to strong interactions with residual acidic silanol groups on the surface of traditional silica-based stationary phases, resulting in poor peak shape (tailing) and low recovery. Furthermore, the polarity and potential for hydrogen bonding of various substituents on the pyridine ring can introduce additional complexity to the separation.

High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical development for both analytical and preparative purposes, enabling the precise separation of compounds based on their physicochemical properties.[3] For the purification of this compound derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[4] This technique separates molecules based on their hydrophobicity, with more non-polar compounds being retained longer on a non-polar stationary phase.[5]

This guide will walk you through a systematic approach to developing a tailored RP-HPLC purification method, from initial analytical scouting to preparative scale-up, ensuring the isolation of your target derivative with the desired purity.

Foundational Principles for Success: Causality in Method Development

A successful purification strategy is not merely a set of prescribed steps but a logical workflow informed by the physicochemical properties of the analyte and the principles of chromatography. Here, we dissect the key decisions in developing an HPLC method for this compound derivatives.

Stationary Phase Selection: Mitigating Peak Tailing

The choice of the stationary phase is critical for achieving symmetrical peaks for basic compounds like pyridines.[6]

  • End-capped C18 and C8 Columns: A modern, high-purity, end-capped C18 or C8 column is the recommended starting point.[6] End-capping minimizes the number of accessible acidic silanol groups on the silica surface, thereby reducing the secondary interactions that cause peak tailing.

  • Alternative Chemistries: If significant tailing persists even with end-capped columns, consider stationary phases with alternative selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different pi-pi interactions with the aromatic pyridine ring, potentially improving peak shape and resolution from closely related impurities.[7]

Mobile Phase Optimization: The Power of pH and Organic Modifier

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[8]

  • pH Control: The ionization state of the pyridine nitrogen is controlled by the mobile phase pH.

    • Acidic pH (pH 2-4): At a pH well below the pKa of the pyridine derivative, the nitrogen atom will be protonated, and the compound will carry a positive charge. This can improve peak shape by minimizing interactions with silanol groups. A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases.[9] Formic acid is often preferred for its compatibility with mass spectrometry (MS).

    • Neutral to High pH (pH 7-9): At a pH above the pKa, the pyridine derivative will be in its neutral form. This can also lead to good peak shape. However, standard silica-based columns are unstable at pH > 8.[6] For high-pH methods, a hybrid or polymer-based column is required.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[10]

    • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths.

    • Methanol: Can offer different selectivity for aromatic and polar compounds. It is often beneficial to screen both solvents during method development to find the optimal selectivity for your specific separation.[11]

The Importance of Analytical Scouting

Before attempting a preparative-scale purification, it is essential to develop and optimize the method at an analytical scale.[10] This "scout to flash" or "scout to prep" approach saves valuable sample and time.[12] The goal of the analytical run is to achieve baseline resolution of the target compound from its impurities.

Detailed Purification Protocol

This section outlines a step-by-step protocol for the purification of a generic this compound derivative.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.

  • Solubility Testing: Before anything else, verify the solubility of your crude sample in the intended mobile phase.[10] A sample that precipitates on the column can cause significant issues.

  • Dissolution: Dissolve the crude material in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power. However, it is important to minimize the injection volume of strong solvents like DMSO as they can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[13]

Analytical Method Development Workflow

The following workflow provides a systematic approach to developing an effective analytical separation.

Diagram: Analytical Method Development Workflow

MethodDevelopment A Start: Crude Sample B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B C Initial Gradient Screen (e.g., 5-95% ACN in 15 min) B->C D Evaluate Chromatogram C->D E Good Resolution? D->E F Optimize Gradient E->F No I Final Analytical Method E->I Yes F->D G Change Mobile Phase (e.g., MeOH, pH) F->G H Change Column (e.g., Phenyl-hexyl) F->H G->C H->C

Caption: A systematic workflow for analytical HPLC method development.

Step-by-Step Protocol:

  • Initial Column and Mobile Phase Selection:

    • Column: C18, 3.5 or 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis, initially monitoring at 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for detection.[13]

  • Generic Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Injection Volume: 5-10 µL.

  • Analysis of the Initial Chromatogram:

    • Retention: Is the target peak well-retained (k' between 2 and 10)?[6] If retention is too low, consider a shallower gradient or a more polar stationary phase. If too high, a steeper gradient may be necessary.

    • Resolution: Are the target peak and its nearest impurities baseline-resolved? The resolution (Rs) should be >1.5 for preparative scale-up.

    • Peak Shape: Is the peak symmetrical? If significant tailing is observed, ensure the mobile phase pH is appropriate or consider a different stationary phase.

  • Optimization:

    • Gradient Adjustment: If the initial separation is promising but not optimal, adjust the gradient slope around the elution time of your target compound to improve resolution.

    • Mobile Phase Modifier: If resolution is still poor, switch the organic modifier from acetonitrile to methanol and repeat the gradient screen.[11]

    • pH Modification: For particularly stubborn separations, adjusting the pH can have a significant impact on selectivity.

Scaling from Analytical to Preparative HPLC

Once a robust analytical method is established, it can be scaled up for preparative purification. The goal is to maintain the same selectivity and resolution while increasing the sample load.[10]

Table 1: Example Scaling Parameters from Analytical to Preparative HPLC

ParameterAnalyticalPreparative
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 21.2 x 150 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL~2.0 mL (loading dependent)
Gradient Time 15 minutes15 minutes

Geometric Scaling Formula for Flow Rate:

Flow Rate (prep) = Flow Rate (analytical) x [ (Column Radius (prep))^2 / (Column Radius (analytical))^2 ]

Loading Study:

Before injecting the entire sample, perform a loading study to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the separation.[10] This is done by making several injections of increasing concentration or volume and monitoring the resolution.

Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the target peak based on the UV signal.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

  • Final Product Characterization: Characterize the final purified product using appropriate analytical techniques (e.g., NMR, MS, etc.).[14]

Troubleshooting Common HPLC Purification Issues

Even with a well-designed protocol, challenges can arise. The following table provides guidance on common problems and their solutions.

Table 2: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanol groups.[6] - Column overload.- Add 0.1% acid (formic or TFA) to the mobile phase. - Use a high-purity, end-capped column. - Reduce sample load.
Poor Resolution - Inappropriate mobile phase or stationary phase.[5] - Gradient is too steep.- Optimize the gradient slope. - Change the organic modifier (ACN to MeOH or vice-versa). - Try a column with a different selectivity (e.g., Phenyl-hexyl).
Low Recovery - Irreversible adsorption of the compound on the column. - Compound precipitation.- Ensure sample is fully soluble in the mobile phase.[10] - Modify mobile phase pH. - Consider a different stationary phase.
High Backpressure - Column frit blockage. - System blockage.- Filter all samples and mobile phases.[15] - Reverse flush the column (disconnect from detector first). - Check for blockages in tubing and fittings.
Ghost Peaks - Carry-over from previous injection. - Contaminated mobile phase.- Implement a needle wash step.[16] - Inject a blank run to confirm carry-over. - Prepare fresh mobile phase.

Diagram: Troubleshooting Logic

Troubleshooting Problem Identify Problem (e.g., Peak Tailing) Cause1 Possible Cause 1: Silanol Interactions Problem->Cause1 Cause2 Possible Cause 2: Column Overload Problem->Cause2 Solution1 Solution: Add Acid to Mobile Phase Cause1->Solution1 Solution2 Solution: Reduce Sample Load Cause2->Solution2

Caption: A simplified logic tree for troubleshooting HPLC issues.

Conclusion

The successful HPLC purification of this compound derivatives is readily achievable through a systematic and principled approach. By carefully selecting the stationary phase, optimizing the mobile phase pH and organic modifier, and employing a logical workflow from analytical scouting to preparative scale-up, researchers can consistently obtain highly pure compounds. Understanding the underlying causes of common chromatographic problems, such as peak tailing and poor resolution, empowers the scientist to troubleshoot effectively and develop robust, reliable purification methods. This guide provides a solid foundation for tackling the purification of this important class of molecules, ultimately accelerating the pace of research and development.

References

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  • Patel, K. D., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Vail, M. A. (2015). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1286, 269–279.
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  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

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Topic: Large-Scale Synthesis Considerations for 2-Chloro-4-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoropyridine is a pivotal building block in medicinal chemistry, serving as a key intermediate for numerous active pharmaceutical ingredients (APIs). Its unique substitution pattern allows for sequential, site-selective functionalization, making it highly valuable in drug discovery and development. However, transitioning the synthesis of this and related derivatives from the laboratory bench to a large-scale manufacturing environment presents significant challenges, particularly concerning process safety, scalability, and cost-effectiveness. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on the well-established Sandmeyer reaction pathway. It offers a detailed protocol, in-depth analysis of critical process parameters, and a thorough discussion of the associated safety hazards, with a primary focus on the management of thermally unstable diazonium salt intermediates.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in pharmacology, and its halogenated derivatives are exceptionally versatile. The 2-chloro-4-fluoro substitution pattern is particularly strategic. The fluorine atom at the C4 position enhances metabolic stability and modulates the electronic properties of the ring, while the chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. In fact, the SNAr reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.[1] This differential reactivity allows for controlled, sequential reactions, making this compound a cornerstone intermediate for complex API syntheses.

Comparative Analysis of Synthetic Strategies

Several routes to this compound have been reported. For large-scale industrial production, the selection of a synthetic route is governed by factors such as raw material cost, process robustness, safety, and overall yield. The most prominent and industrially relevant approach involves a diazotization-chlorination sequence starting from 2-Amino-4-fluoropyridine.

Parameter Route A: Diazotization/Sandmeyer from 2-Amino-4-fluoropyridine Route B: Halogen Exchange (Halex) from 2,4-Dichloropyridine Route C: Multi-step from 2-Pyridine Carboxylic Acid
Starting Material 2-Amino-4-fluoropyridine2,4-Dichloropyridine2-Pyridine Carboxylic Acid
Key Transformations Diazotization followed by Sandmeyer chlorination.[2][3]Nucleophilic substitution of the C4-chloro group with a fluoride source (e.g., KF).Chlorination, amidation, Hofmann degradation, and fluorination.[4][5][6]
Scalability High, but requires stringent safety controls for diazonium intermediate.Moderate to High. Requires high temperatures and anhydrous conditions.Lower. Multiple steps with intermediate purifications reduce overall throughput.
Primary Safety Hazard High: Thermal instability of the diazonium salt intermediate; potential for explosive decomposition.[7][8]Moderate: High temperatures and pressures may be required.Moderate: Involves corrosive reagents like thionyl chloride and hazardous Hofmann rearrangement.
Yield & Purity Generally good to excellent, but sensitive to reaction conditions.Can be high, but selectivity can be an issue, leading to purification challenges.Variable across multiple steps, potentially lower overall yield.
Industrial Viability Most Common. Well-established but demands specialized equipment and rigorous safety protocols.Viable, often used for other fluorinated aromatics.Less common for this specific target due to process complexity and cost.

Given its prevalence and the critical nature of its safety considerations, this guide will focus exclusively on Route A .

Detailed Protocol: Large-Scale Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-Amino-4-fluoropyridine. The process is divided into two critical stages: the formation of the diazonium salt and its subsequent conversion to the chloro-derivative.

Workflow Overview

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Chlorination cluster_2 Step 3: Workup & Purification A Charge 2-Amino-4-fluoropyridine and Hydrochloric Acid B Cool Reactor to 0-5 °C A->B C Slowly Add Aqueous Sodium Nitrite (NaNO₂) B->C D Formation of Pyridyl Diazonium Chloride Intermediate C->D F Add Diazonium Salt Solution to CuCl Solution at Controlled Temp D->F Transfer E Prepare CuCl Solution in Concentrated HCl E->F G N₂ Gas Evolution F->G H Formation of This compound F->H I Quench Reaction H->I J Phase Separation (Aqueous/Organic) I->J K Extraction with Solvent J->K L Fractional Distillation K->L M Final Product L->M caption Figure 1. Overall workflow for the synthesis of this compound.

Figure 1. Overall workflow for the synthesis of this compound.
Part I: Diazotization of 2-Amino-4-fluoropyridine

Materials:

  • 2-Amino-4-fluoropyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (3.0-4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05-1.1 eq)

  • Deionized Water

  • Ice

Protocol:

  • Reactor Setup: Charge a jacketed glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a vented scrubber system.

  • Acid Charge: Charge concentrated hydrochloric acid and deionized water to the reactor.

  • Amine Addition: While stirring, add 2-Amino-4-fluoropyridine portion-wise to the acid solution. The formation of the hydrochloride salt is exothermic; control the addition rate to maintain the temperature below 30 °C.

  • Cooling: Cool the reactor jacket to bring the internal temperature of the reaction mixture to between 0 °C and 5 °C. An ice-water bath or a chiller is essential. Maintaining this low temperature is critical for the stability of the diazonium salt to be formed.[9]

  • Nitrite Solution Preparation: In a separate vessel, dissolve sodium nitrite in deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry via an addition funnel or pump. The addition must be slow and controlled to keep the internal temperature strictly below 5 °C.[10][11]

    • Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and HCl) is exothermic.[9] A rapid temperature increase can lead to violent decomposition of the diazonium salt, releasing large volumes of N₂ gas.[8]

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The reaction can be monitored for the disappearance of the starting amine (e.g., by TLC or HPLC). A spot test with starch-iodide paper can be used to check for a slight excess of nitrous acid.

Part II: Sandmeyer Chlorination

Materials:

  • Copper(I) Chloride (CuCl) (1.1-1.3 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • The cold diazonium salt solution from Part I

Protocol:

  • Catalyst Preparation: In a separate, suitable reactor, prepare a solution of Copper(I) Chloride in concentrated hydrochloric acid.

  • Reaction: Slowly transfer the cold diazonium salt solution from Part I into the CuCl solution.

    • Causality: This step initiates the Sandmeyer reaction, a radical-nucleophilic aromatic substitution.[2] Copper(I) catalyzes the reduction of the diazonium ion to an aryl radical, with the loss of nitrogen gas. The radical then reacts with a chloride ligand from the copper complex to form the final product and regenerate the Cu(I) catalyst.[12]

  • Gas Evolution: A steady evolution of nitrogen gas will be observed. The rate of addition must be controlled to manage the rate of gas evolution and prevent excessive foaming or pressure buildup. The reaction is typically allowed to warm to room temperature and then may be gently heated (e.g., to 40-50 °C) to ensure completion.

  • Completion: Stir the reaction for 1-3 hours after the addition is complete, or until gas evolution ceases. Monitor by GC or HPLC for the formation of the product.

Part III: Workup and Purification
  • Quenching: Cool the reaction mixture and quench any residual diazonium salt. This can be done by adding a reducing agent like sulfamic acid.

  • Extraction: Transfer the reaction mixture to a separation vessel. Add a suitable organic solvent (e.g., Dichloromethane or Toluene) and neutralize the acidic aqueous layer with a base (e.g., NaOH solution) while cooling. Separate the organic layer.

  • Washing: Wash the organic layer with water and then brine.

  • Distillation: Dry the organic layer over a drying agent (e.g., Na₂SO₄) and filter. Remove the solvent under reduced pressure. The crude this compound, a liquid, is then purified by fractional vacuum distillation to achieve high purity (>98%).[13][14]

Critical Safety Considerations for Large-Scale Diazotization

The primary hazard in this synthesis is the diazonium salt intermediate. These compounds are notoriously unstable, especially when isolated in a dry, solid state, and can decompose explosively due to heat, shock, or friction.[7][8] Adherence to strict safety protocols is non-negotiable.

The 12 Cardinal Rules for Handling Diazonium Salts[7][9]
  • Understand Explosive Properties: Always assume diazonium salts are explosive unless proven otherwise by thermal stability data (e.g., from DSC/ARC testing).

  • Stoichiometric Nitrite: Use only a slight stoichiometric excess of sodium nitrite.

  • Check for Excess Nitrous Acid: Use starch-iodide paper to test for excess nitrous acid and quench it with sulfamic acid if necessary.

  • Minimize Nitrous Acid: Combine the amine and acid first before adding the nitrite source.

  • Strict Temperature Control: Always keep the temperature below 5 °C during diazotization. Inadequate cooling is a primary cause of incidents.[9][10]

  • Vent Gases: Ensure the reactor is properly vented to handle the N₂ gas evolved during the Sandmeyer step and any potential decomposition.[10]

  • Determine Thermal Stability: For any new process, determine the thermal stability of the diazonium salt in your specific reaction medium.

  • Avoid Precipitation: Never allow the diazonium salt to precipitate out of the solution. They are far more hazardous as solids.

  • Analyze for Residuals: Check the final product and waste streams for residual diazo compounds.

  • Quench Before Workup: Always quench remaining diazonium salts before raising the temperature or performing extractions.

  • Do Not Isolate: Never isolate diazonium salts on a large scale. The process should be continuous from formation to consumption (in situ use).

  • Use Appropriate Tools: If handling any solids (not recommended), use non-sparking tools like plastic spatulas.

Process Safety Logic Diagram

G rect_node rect_node start Start Diazotization temp_check Temperature < 5°C? start->temp_check addition_rate Addition Rate Controlled? temp_check->addition_rate Yes stop_proc EMERGENCY STOP Initiate Cooling & Quench temp_check->stop_proc No venting Adequate Venting? addition_rate->venting Yes addition_rate->stop_proc No end_proc Proceed to Sandmeyer venting->end_proc Yes venting->stop_proc No caption Figure 2. Critical safety decision points during diazotization.

Figure 2. Critical safety decision points during diazotization.

Conclusion

The large-scale synthesis of this compound via the Sandmeyer pathway is a robust and economically viable method. However, its implementation demands a profound respect for the inherent chemical hazards, particularly the instability of the diazonium chloride intermediate. Success on an industrial scale is predicated on a deep understanding of reaction kinetics, thermodynamics, and, most importantly, the implementation of rigorous, multi-layered safety protocols and engineering controls. By carefully managing temperature, addition rates, and gas evolution, researchers and drug development professionals can safely and efficiently produce this critical pharmaceutical building block.

References

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  • Yang, Q., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

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  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
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  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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The Strategic Utility of 2-Chloro-4-fluoropyridine in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Material Potential with a Versatile Pyridine Building Block

2-Chloro-4-fluoropyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of advanced materials. Its unique electronic properties and reactivity profile, characterized by the electron-withdrawing nature of the pyridine nitrogen and the differential reactivity of its two halogen substituents, make it a valuable precursor for a range of materials, particularly in the realm of organic electronics. The strategic placement of the chloro and fluoro groups allows for selective functionalization through well-established synthetic methodologies, enabling the precise tuning of molecular architecture and, consequently, the optoelectronic properties of the resulting materials.

This guide provides an in-depth exploration of the applications of this compound in materials science. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this versatile molecule in the design and synthesis of next-generation polymers and small molecules for electronic applications.

Core Principles: The Reactivity Landscape of this compound

The utility of this compound in materials synthesis is rooted in the principles of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom.[1] This inherent reactivity is further modulated by the halogen substituents.

The chlorine atom at the 2-position and the fluorine atom at the 4-position serve as excellent leaving groups in SNAr reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the carbon-chlorine bond is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, which are instrumental in the construction of π-conjugated systems that form the backbone of many organic electronic materials.[2][3][4]

Diagram 1: Key Reaction Pathways for this compound

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nucleophile (Nu-) C Cross-Coupling Reactions A->C Organometallic Reagent (R-M) D Functionalized Pyridine (e.g., ether, amine linkage) B->D E Conjugated Polymer / Small Molecule (e.g., C-C bond formation) C->E

Caption: Major synthetic routes for functionalizing this compound.

Application in High-Performance Polymers: Synthesis of Poly(4-fluoropyridine) Derivatives

The synthesis of conjugated polymers containing pyridine units is of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the electron-deficient pyridine ring can modulate the polymer's electronic properties, such as electron affinity and charge transport characteristics. This compound can serve as a monomer in polymerization reactions to introduce 4-fluoropyridine units into the polymer backbone.

Protocol 1: Hypothetical Synthesis of Poly(4-fluoropyridine-2,6-diyl) via Yamamoto Polymerization

This protocol is a generalized procedure based on established Yamamoto polymerization methods and should be optimized for this specific monomer.

Materials:

  • This compound (monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)

  • 2,2'-Bipyridine (ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, add Ni(COD)₂ (1.5 equivalents relative to monomer) and 2,2'-bipyridine (1.5 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF and anhydrous toluene (typically in a 1:1 ratio) to the flask to dissolve the catalyst and ligand. The solution should turn deep red or purple, indicating the formation of the active nickel complex.

  • Monomer Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the catalyst solution at room temperature with vigorous stirring.

  • Polymerization: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol, acetone, and hexane to remove residual catalyst and oligomers. The polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., chloroform or chlorobenzene).

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization: The resulting polymer should be characterized by techniques such as ¹H and ¹⁹F NMR spectroscopy to confirm the structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and UV-Vis spectroscopy and cyclic voltammetry to investigate its optical and electronic properties.

Application in Organic Electronics: Building Blocks for OLED Host Materials

In the field of organic light-emitting diodes (OLEDs), host materials play a crucial role in the emissive layer by facilitating charge transport and transferring energy to the dopant emitter molecules.[5] Bipolar host materials, which can transport both electrons and holes, are particularly desirable for achieving high device efficiencies.[6] The electron-deficient nature of the pyridine ring makes it an excellent component for the electron-transporting moiety of a bipolar host.

This compound can be utilized as a starting material to synthesize more complex molecular structures for OLED applications. Through sequential cross-coupling and nucleophilic substitution reactions, it is possible to build molecules with tailored electronic properties.

Protocol 2: Synthesis of a Biphenyl-Pyridine Derivative as a Potential OLED Host Material Intermediate

This protocol outlines a two-step synthesis of a biphenyl-substituted fluoropyridine, which could serve as a key intermediate for more complex host materials. The first step is a Suzuki-Miyaura cross-coupling to introduce a biphenyl group at the 2-position, followed by a nucleophilic aromatic substitution at the 4-position.

Step 1: Suzuki-Miyaura Coupling of this compound with Biphenyl-4-boronic Acid

Materials:

  • This compound (1.0 equiv)

  • Biphenyl-4-boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (catalyst, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, biphenyl-4-boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-(biphenyl-4-yl)-4-fluoropyridine.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification A Add Reactants: - this compound - Biphenyl-4-boronic acid - Pd(dppf)Cl2 - Base (K2CO3) B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent (Dioxane/Water) B->C D Heat to 80-100 °C with stirring C->D E Cool, dilute with Ethyl Acetate, wash D->E F Dry, concentrate, and purify by column chromatography E->F G 2-(biphenyl-4-yl)-4-fluoropyridine F->G

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step 2: Nucleophilic Aromatic Substitution on 2-(biphenyl-4-yl)-4-fluoropyridine

The fluorine at the 4-position is now activated for nucleophilic substitution, allowing for the introduction of various electron-donating or hole-transporting moieties. For example, a carbazole unit, commonly used in OLED host materials, can be introduced.

Materials:

  • 2-(biphenyl-4-yl)-4-fluoropyridine (1.0 equiv)

  • Carbazole (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Base Treatment: If using NaH, add it to a solution of carbazole in anhydrous DMF at 0 °C and stir for 30 minutes to form the carbazolide anion. If using K₂CO₃, it can be added directly with the other reactants.

  • Reactant Addition: Add 2-(biphenyl-4-yl)-4-fluoropyridine to the reaction mixture.

  • Reaction: Heat the mixture to 100-150 °C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Collect the precipitate by filtration.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Quantitative Data Summary

The following table provides a summary of key properties of this compound and expected characteristics of the synthesized materials.

Compound/MaterialMolecular FormulaMolecular Weight ( g/mol )Key PropertiesPotential Application
This compoundC₅H₃ClFN131.54Liquid, Purity >98%[7]Monomer, Building Block
Poly(4-fluoropyridine-2,6-diyl)(C₅H₂FN)n(95.07)nConjugated, Electron-deficientElectron Transport Layer
2-(biphenyl-4-yl)-4-fluoropyridineC₁₇H₁₁FN248.28Solid, IntermediateOLED Host Material Precursor
9-(2-(biphenyl-4-yl)pyridin-4-yl)-9H-carbazoleC₂₉H₁₉N₂395.48Solid, BipolarOLED Host Material

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced materials. Its well-defined reactivity allows for the controlled construction of complex molecular architectures with tailored electronic properties. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this compound in the development of novel high-performance polymers and small molecules for organic electronics. Further research into the derivatization of this compound is expected to yield a new generation of materials with enhanced performance and stability for a wide range of applications in materials science.

References

  • Kumada, M. Nickel and palladium complex catalyzed carbon-carbon bond formation. Pure and Applied Chemistry, 52(4), 669-679.
  • Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 10, p.547 (2004); Vol. 79, p.1 (2002). Available from: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository. Available from: [Link]

  • Design and synthesis of host materials based on spirofluorene and s-triazine moieties and the applications in organic light-emitting devices. R Discovery. Available from: [Link]

  • This compound | C5H3ClFN | CID 2782792. PubChem. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available from: [Link]

  • Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. ResearchGate. Available from: [Link]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. Available from: [Link]

  • Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. RSC Publishing. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. ChemRxiv. Available from: [Link]

  • Synthesis of new bipolar host materials based on 1,2,4-oxadiazole for blue phosphorescent OLEDs. ResearchGate. Available from: [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available from: [Link]

  • Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ResearchGate. Available from: [Link]

  • Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. Highlights in Science, Engineering and Technology. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

  • Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. ResearchGate. Available from: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

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Introduction: The Strategic Importance of 2-Chloro-4-fluoropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Functionalization of 2-Chloro-4-fluoropyridine: Protocols and Mechanistic Insights

The pyridine core is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs and agrochemicals.[1] Within this class of heterocycles, this compound has emerged as a particularly valuable and versatile building block for drug discovery and development.[2][3] Its strategic importance stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, enabling the precise construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, further modulated by the inductive effects of the halogens, presents both challenges and unique opportunities for catalytic C-C, C-N, and C-O bond formation.[1][4]

This technical guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of the primary catalytic systems for the functionalization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The aim is to provide a self-validating framework for the strategic manipulation of this critical synthetic intermediate.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for creating carbon-carbon bonds, particularly between aryl or vinyl moieties.[5] Its popularity in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[6]

Mechanistic Rationale and Regioselectivity

The catalytic cycle of the Suzuki reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] For this compound, the initial and often rate-determining step is the oxidative addition of the C-X bond to the Pd(0) catalyst. The reactivity order for this step is generally I > Br > Cl >> F.[8] Consequently, palladium catalysts will selectively activate the C2-Cl bond over the much stronger and less reactive C4-F bond. This inherent reactivity difference is the cornerstone of achieving regioselective functionalization at the 2-position while leaving the 4-fluoro substituent intact for potential subsequent modifications, such as nucleophilic aromatic substitution (SNAr).[9][10]

Suzuki_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos or P(t-Bu)₃, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene80Good-Excellent[5]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₂CO₃Dioxane/H₂O100High[11]
Pd(dppf)Cl₂ (3)(integrated)Na₃PO₄Dioxane100Moderate-Good[11]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for C-N bond formation.[12][13][14] This reaction is indispensable in pharmaceutical development, where the arylamine motif is prevalent.

Mechanistic Rationale and Catalyst Choice

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The oxidative addition of the C-Cl bond to Pd(0) remains the critical regioselectivity-determining step. However, aryl chlorides are significantly less reactive than bromides or iodides in this transformation.[15]

This lower reactivity necessitates the use of specialized catalyst systems. The key to success is the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are essential.[15][16] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination, preventing side reactions like β-hydride elimination. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[15]

Buchwald_Hartwig_Cycle cluster_products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2 + Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and base to a dry Schlenk flask.

  • Reagent Addition: Add the this compound, the amine, and the degassed solvent.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.

  • Reaction Conditions: Stir the mixture at the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS. Note that the pyridine nitrogen can sometimes interfere with TLC analysis.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Catalyst Systems
Pre-catalyst (mol%)BaseSolventTemp (°C)Substrate ScopeReference
RuPhos Pd G3 (2-5)NaOtBuToluene100-110Primary & Secondary Amines[15][16]
BrettPhos Pd G3 (2-5)LiHMDSDioxane80-100Unprotected Aminopyridines[16]
Josiphos-type (2)Cs₂CO₃Toluene110Base-sensitive substrates[15]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[8][17] This reaction is valued for its operational simplicity and mild conditions, often proceeding at room temperature.[18]

Mechanistic Rationale: A Dual Catalytic Cycle

The standard Sonogashira reaction employs a dual catalytic system. A palladium(0) species undergoes oxidative addition with the aryl halide, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[17] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[17][19] Regioselectivity is again dictated by the preferential oxidative addition at the C2-Cl position.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the alkynylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction is often rapid.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: The crude product can be purified by extraction and subsequent flash column chromatography.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents (Substrate, Catalyst, Base) to dry Schlenk flask B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add degassed solvent and liquid reagents B->C D 4. Stir at desired temperature C->D E 5. Monitor reaction progress (TLC, LC-MS) D->E F 6. Cool and quench reaction E->F G 7. Aqueous work-up (Extraction) F->G H 8. Dry, filter, and concentrate G->H I 9. Purify via chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Complementary Strategy: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis provides excellent control for functionalizing the C2 position, the C4 position bearing the fluorine atom is primed for a different class of reaction: Nucleophilic Aromatic Substitution (SNAr).[9][10] In SNAr reactions on electron-deficient rings like pyridine, fluoride is an exceptionally good leaving group, often displaying higher reactivity than chloride.[10] This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen.

This orthogonal reactivity allows for a two-step functionalization strategy:

  • Step 1: Pd-catalyzed coupling at the C2-Cl position.

  • Step 2: SNAr at the C4-F position of the 2-substituted product using a strong nucleophile (e.g., alkoxides, thiolates, or amines) in a polar aprotic solvent like DMSO or DMF.

This dual approach significantly expands the synthetic utility of the this compound scaffold, enabling access to a wide array of di-substituted pyridine derivatives that are highly sought after in drug discovery programs.

References

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  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

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  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. National Institutes of Health (NIH). Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-4-fluoropyridine in one-pot synthesis. We will explore the underlying principles of regioselective nucleophilic aromatic substitution (SNAr) that govern its reactivity, and present a comprehensive, field-proven protocol for a sequential, one-pot functionalization. This guide emphasizes the causality behind experimental choices to ensure both scientific integrity and successful implementation.

Introduction: The Strategic Importance of this compound

This compound is a pivotal building block in modern medicinal and agrochemical research.[1] Its significance lies in the differential reactivity of its two halogen substituents, which allows for programmed, regioselective functionalization. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the ability to introduce diverse functionalities at the C2 and C4 positions in a controlled manner is of paramount importance for generating libraries of novel compounds for screening and lead optimization.[2]

The key to harnessing the synthetic potential of this compound lies in understanding the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. In the case of this compound, both halogenated positions are activated.

The Principle of Regioselective SNAr: Causality Behind the Selectivity

The cornerstone of one-pot sequential synthesis with this compound is the differential reactivity of the C-F and C-Cl bonds. Generally, in nucleophilic aromatic substitution on heteroaromatic rings, the rate of reaction is influenced by two main factors:

  • Electronegativity: Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Leaving Group Ability: In the rate-determining step of many SNAr reactions (the formation of the Meisenheimer complex), the bond to the leaving group is not yet broken. Therefore, the superior leaving group ability of chloride compared to fluoride is often less critical than the activation provided by the halogen's electron-withdrawing effect.

Consequently, the C4-fluorine bond in this compound is significantly more activated towards nucleophilic attack than the C2-chlorine bond.[3] This allows for a selective reaction at the C4 position with a suitable nucleophile under milder conditions, leaving the C2-chlorine intact for a subsequent, often more forcing, reaction. This predictable regioselectivity is the foundation for the one-pot strategies detailed below.

G cluster_0 Reactivity Hierarchy in this compound reac This compound pos4 C4 Position (Fluoro) reac->pos4 More Reactive Site (Higher Electrophilicity) pos2 C2 Position (Chloro) reac->pos2 Less Reactive Site

Caption: Reactivity hierarchy of the C2 and C4 positions in this compound towards SNAr.

One-Pot Sequential Amination and Methoxylation: A Detailed Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a 2-methoxy-4-aminopyridine derivative from this compound. This strategy leverages the higher reactivity of the C4-fluorine for an initial amination, followed by a subsequent methoxylation at the C2 position by increasing the reaction temperature.

Reaction Scheme

G start This compound intermediate 2-Chloro-4-aminopyridine Intermediate (Not Isolated) start->intermediate Step 1: Amine (R-NH2) Low Temperature product 2-Methoxy-4-aminopyridine Derivative intermediate->product Step 2: Sodium Methoxide (NaOMe) Higher Temperature

Caption: Workflow for the one-pot sequential amination and methoxylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%e.g., Sigma-AldrichStore under inert atmosphere.
Benzylamine≥99%e.g., Acros OrganicsExample amine nucleophile.
Sodium Methoxide (NaOMe)≥97%e.g., Alfa AesarHandle in a glovebox or under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse a dry solvent to prevent side reactions.
Diisopropylethylamine (DIPEA)≥99%e.g., TCIActs as a non-nucleophilic base.
Round-bottom flask--Flame-dried before use.
Magnetic stirrer and stir bar---
Condenser---
Thermometer/Temperature probe---
Inert atmosphere setup (Nitrogen/Argon)---
Step-by-Step Experimental Protocol

Step 1: Regioselective Amination at C4

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet, add this compound (1.32 g, 10.0 mmol, 1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • To the stirred solution, add benzylamine (1.18 g, 11.0 mmol, 1.1 eq.) followed by diisopropylethylamine (DIPEA) (2.59 g, 20.0 mmol, 2.0 eq.). The DIPEA is crucial to scavenge the HF generated during the reaction.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material and formation of the 2-chloro-4-(benzylamino)pyridine intermediate.

Step 2: In-situ Methoxylation at C2

  • After confirming the completion of the first step, allow the reaction mixture to cool slightly to about 60 °C.

  • Caution: Sodium methoxide is highly reactive and moisture-sensitive. Handle it under an inert atmosphere.

  • Carefully add sodium methoxide (0.81 g, 15.0 mmol, 1.5 eq.) to the reaction mixture in portions. An exotherm may be observed.

  • Once the addition is complete, heat the reaction mixture to 100-110 °C and stir for 8-12 hours.

  • In-process control: Monitor the disappearance of the 2-chloro-4-(benzylamino)pyridine intermediate and the formation of the final product, 4-(benzylamino)-2-methoxypyridine, by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(benzylamino)-2-methoxypyridine.

Trustworthiness and Self-Validation

The success of this one-pot protocol relies on the precise control of reaction conditions to exploit the inherent reactivity difference between the C4-F and C2-Cl positions.

  • Temperature Control: The initial, lower temperature (80 °C) is sufficient to activate the highly reactive C4-fluorine for substitution by the amine nucleophile while leaving the C2-chlorine largely unreacted. The subsequent increase in temperature (100-110 °C) is necessary to overcome the higher activation energy required for the substitution of the less reactive C2-chlorine by the alkoxide.

  • Nucleophile Choice and Stoichiometry: An amine is used in the first step as it is a moderately strong nucleophile. An excess of the amine and a non-nucleophilic base (DIPEA) ensures the reaction goes to completion. Sodium methoxide is a stronger nucleophile, and its addition in the second step, combined with higher temperature, drives the second substitution.

  • Solvent: Anhydrous DMF is an excellent solvent for SNAr reactions as its polar aprotic nature stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction.

By following this staged temperature profile and the sequential addition of nucleophiles, the protocol provides a self-validating system for the regioselective synthesis of 2,4-disubstituted pyridines.

Conclusion

This compound is a versatile and strategically important building block for the synthesis of complex pyridine derivatives. The predictable, regioselective nature of its SNAr reactions, driven by the higher reactivity of the C4-fluorine, enables efficient and atom-economical one-pot synthesis strategies. The detailed protocol provided herein for a sequential amination and methoxylation serves as a robust template for researchers to develop novel synthetic routes towards new chemical entities in drug discovery and other areas of chemical science. Careful control of reaction parameters, particularly temperature, is key to achieving the desired selectivity and high yields.

References

  • Comins, D. L.; Joseph, S. P. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. 2011 , 111 (5), 2862–2907. [Link]

  • Walsh, K.; Sneddon, H. F.; Moody, C. J. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein Journal of Organic Chemistry. 2013 , 9, 1846–1855. [Link]

  • Schlosser, M.; Rausis, T.; Bobbio, C. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters. 2005 , 7 (1), 127–129. [Link]

  • Lesina, Y.; Beysembay, P.; Kassanov, A. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. 2016 , 712, 273–276. [Link]

  • Schlosser, M.; Cottet, F. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)aromatic Substitutions. Helvetica Chimica Acta. 2005 , 88 (6), 1240–1249. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zaragoza, F. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. 2024 , 89 (11), 8299–8304. [Link]

  • El-Faham, A.; et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022 , 27 (5), 1599. [Link]

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. 2024 . [Link]

  • Li, C.; Yan, Z.; et al. Regioselective synthesis of 4-functionalized pyridines. Chem. 2023 . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloro-4-fluoropyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substitution reactions involving 2-Chloro-4-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their synthetic routes. Here, we will delve into the nuances of these reactions, providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

The Duality of Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)

This compound is a valuable building block in medicinal chemistry, largely due to the differential reactivity of its two halogen substituents. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is most pronounced at the 2- and 4-positions, where the negative charge of the reaction intermediate can be stabilized by the ring nitrogen.[1]

A common point of confusion is which halogen acts as the leaving group. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom at the 4-position highly electrophilic and thus more susceptible to nucleophilic attack.[1][3] Consequently, the substitution of the fluorine at the 4-position is generally faster than the substitution of the chlorine at the 2-position.[3][4]

However, the choice of nucleophile, solvent, and temperature can influence this selectivity. Understanding these factors is key to controlling the outcome of your reaction.

Frequently Asked Questions (FAQs)

Q1: I am seeing a mixture of products with substitution at both the 2- and 4-positions. How can I improve selectivity for the 4-position?

This is a common issue. To favor substitution at the 4-position (displacement of fluorine), you should generally use milder reaction conditions. This includes using a less aggressive base, a lower reaction temperature, and a shorter reaction time.[1] The C-F bond is more readily broken in the rate-determining step of SNAr, so kinetically controlled conditions will favor this product.

Q2: My reaction is not proceeding at all. What are the most likely reasons?

There are several potential culprits for a stalled reaction:

  • Weak Nucleophile: If you are using a neutral amine or alcohol, it may not be nucleophilic enough to attack the pyridine ring. The use of a suitable base to deprotonate your nucleophile is crucial.[1]

  • Low Temperature: Many SNAr reactions on halopyridines require elevated temperatures to overcome the activation energy barrier.[1] Consider gradually increasing the temperature, or using microwave irradiation for controlled, rapid heating.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[1][2]

Q3: I am observing a significant amount of a byproduct that appears to be a hydroxypyridine. What is happening?

This is likely due to hydrolysis of your starting material or product.[1] This can happen if there are traces of water in your reaction mixture, especially when using a strong base. To avoid this, ensure you are using anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can the solvent participate in the reaction?

Yes, some solvents can act as nucleophiles. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can then react with your substrate.[1] If you suspect this is occurring, consider switching to a more stable solvent like DMSO. Similarly, using an alcohol as a solvent in the presence of a strong base will generate an alkoxide, which is a potent nucleophile.[2]

Troubleshooting Guide for Common Issues

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Weak nucleophile: The nucleophile is not strong enough to attack the pyridine ring. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Inappropriate solvent: The solvent is either not polar enough to stabilize the intermediate or is deactivating the nucleophile.1. Increase nucleophilicity: For alcohols or amines, add a strong, non-nucleophilic base (e.g., NaH, K2CO3) to generate the more reactive alkoxide or amide.[1] 2. Increase temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave heating for better control and faster reaction times.[1] 3. Change solvent: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[1][2]
Formation of Multiple Products 1. Di-substitution: The product of the initial substitution is reacting further. 2. Hydrolysis: Reaction with trace amounts of water. 3. Competing substitution: Both chloro and fluoro groups are being substituted.1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile. Lower the reaction temperature and shorten the reaction time.[1] 2. Ensure anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere.[1] 3. Optimize for selectivity: To favor substitution at the 4-position (fluoro displacement), use milder conditions (lower temperature, weaker base). For substitution at the 2-position (chloro displacement), more forcing conditions may be necessary, though this is less common.
Product Decomposition 1. High reaction temperature: The starting material or product is not stable at the reaction temperature. 2. Strongly basic or acidic conditions: The product may be sensitive to the pH of the reaction mixture.1. Lower the temperature: If decomposition is observed (e.g., charring), reduce the reaction temperature and extend the reaction time.[1] 2. Use a milder base/acid: Consider using a weaker base (e.g., an organic base like triethylamine) or neutralizing the reaction mixture promptly during workup.

Visualizing the Reaction Pathway and Troubleshooting

SNAr Mechanism on this compound

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product_F 4-Substituted-2-chloropyridine (Kinetic Product) Intermediate->Product_F -F- (Faster) Product_Cl 2-Substituted-4-fluoropyridine (Thermodynamic Product) Intermediate->Product_Cl -Cl- (Slower) Troubleshooting_Workflow Start Low Yield in Substitution Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Products Are Side Products Observed? Check_Conversion->Check_Products Yes Optimize_Conditions Increase Temp / Time Use Stronger Base Change Solvent Check_Conversion->Optimize_Conditions No Hydrolysis Anhydrous Conditions Inert Atmosphere Check_Products->Hydrolysis Hydroxypyridine DiSubstitution Adjust Stoichiometry Lower Temperature Check_Products->DiSubstitution Multiple Substitutions Decomposition Lower Temperature Use Milder Conditions Check_Products->Decomposition Charring/Tar Success Improved Yield Optimize_Conditions->Success Hydrolysis->Success DiSubstitution->Success Decomposition->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloropyridine Derivatives

This protocol describes a general procedure for the substitution of the 4-fluoro group with a primary or secondary amine.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.2 equivalents) and a polar aprotic solvent (e.g., DMSO or DMF, to make a ~0.5 M solution of the pyridine).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 equivalents).

  • Substrate Addition: Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 4-Alkoxy-2-chloropyridine Derivatives

This protocol is for the substitution of the 4-fluoro group with an alcohol.

  • Nucleophile Generation: In a flame-dried flask under an inert atmosphere, add the alcohol (1.2 equivalents) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Substrate Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., reflux) may be required.

  • Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.

By understanding the principles of nucleophilic aromatic substitution and carefully controlling your reaction conditions, you can significantly improve the yield and selectivity of your reactions with this compound.

References

  • BTC. (2025, June 24). What are the catalysts used in the synthesis of Pyridine Series compounds? Blog - BTC.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • National Center for Biotechnology Information. (n.d.).
  • Beilstein-Institut. (n.d.). Pyridine C(sp 2 )
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
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  • YouTube. (2019, January 19).
  • National Center for Biotechnology Information. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). This compound.
  • American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Chempanda. (n.d.).
  • BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Procedure.
  • Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • ScienceDirect. (n.d.). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Deep Dive into this compound: Properties, Handling, and Purchasing.
  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem.
  • YouTube. (2021, January 22). 12.6 Substitution Reactions of Alcohols. Organic Chemistry.

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Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-Amino-4-Fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4-fluoropyridine. As a critical building block in pharmaceutical and materials science, achieving high purity in its synthesis is paramount. However, like many heterocycle syntheses, this process is not without its challenges. Researchers frequently encounter side products that can complicate purification, reduce yields, and impact the success of downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will dissect the mechanistic origins of common impurities and provide actionable, field-proven protocols to help you optimize your synthesis and achieve high-purity 2-amino-4-fluoropyridine.

Section 1: Issues in the Halogen Exchange (Halex) Route

The direct conversion of 2-amino-4-chloropyridine to 2-amino-4-fluoropyridine via a nucleophilic aromatic substitution (SNAr) reaction, often called a Halex reaction, is a common and direct approach. However, the high temperatures and polar aprotic solvents required can lead to several side products.

Q1: My Halex reaction from 2-amino-4-chloropyridine is incomplete, showing significant starting material in the final analysis. What's going wrong?

A1: This is a frequent issue stemming from several critical reaction parameters. The SNAr reaction on an electron-rich aminopyridine ring is inherently sluggish. The key is to ensure the nucleophilicity of the fluoride source and maintain conditions that drive the reaction to completion.

Causality and Troubleshooting:

  • Fluoride Source Reactivity: Alkali metal fluorides like potassium fluoride (KF) or sodium fluoride (NaF) are common, but their reactivity is highly dependent on their physical state. Anhydrous, finely powdered, and potentially spray-dried KF is significantly more reactive than standard crystalline material. Cesium fluoride (CsF) is more reactive but also more expensive.

  • Aprotic Solvent Purity: The reaction is typically run in high-boiling polar aprotic solvents like DMF, DMSO, or sulfolane. The presence of residual water is highly detrimental as it can hydrate the fluoride salt, drastically reducing its nucleophilicity, and lead to hydrolysis side products (see Q2).

  • Insufficient Temperature: This reaction requires significant thermal energy, often in the range of 140-180°C, to overcome the activation energy. Inadequate heating will result in a stalled reaction.

  • Phase-Transfer Catalysis: The solubility of inorganic fluorides in organic solvents is low. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium fluoride or a crown ether like 18-crown-6) can be employed to shuttle fluoride ions into the organic phase, accelerating the reaction.

Troubleshooting Summary Table:

Problem Potential Cause Recommended Solution
Incomplete ConversionLow reactivity of fluoride source.Use spray-dried KF or CsF. Ensure the fluoride salt is finely powdered and rigorously dried under vacuum before use.
Presence of water in the solvent.Use anhydrous grade solvent (<50 ppm H₂O). Consider distilling the solvent over a suitable drying agent.
Insufficient reaction temperature.Ensure the internal reaction temperature reaches the target (e.g., 140°C). Use a high-boiling solvent like sulfolane if necessary.
Poor solubility of fluoride salt.Add a phase-transfer catalyst (e.g., 18-crown-6, 0.05-0.1 eq) to improve the solubility and reactivity of the fluoride anion.
Q2: I'm observing a significant amount of 2-amino-4-hydroxypyridine in my crude product. What causes this and how can I prevent it?

A2: The formation of 2-amino-4-hydroxypyridine is a classic case of a competing nucleophilic substitution reaction where water acts as the nucleophile instead of fluoride. At the high temperatures used for the Halex reaction, even trace amounts of water can lead to significant byproduct formation.

Mechanistic Insight:

The pyridine ring is activated towards nucleophilic attack at the C4 position. Both fluoride (F⁻) and hydroxide (OH⁻) ions can attack this position, displacing the chloride. While fluoride is the intended nucleophile, the reaction with hydroxide is often kinetically competitive, especially at elevated temperatures.

Halex_Side_Reaction SM 2-Amino-4-chloropyridine mid1 SM->mid1 mid2 SM->mid2 Product 2-Amino-4-fluoropyridine (Desired Product) SideProduct 2-Amino-4-hydroxypyridine (Side Product) mid1->Product + KF, Δ (Anhydrous) mid2->SideProduct + H₂O, Δ (Hydrolysis)

Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but often challenging building block. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot specific experimental issues to help you optimize your reactions and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of this compound, providing the foundational knowledge needed to approach its chemistry strategically.

Q1: Why is this compound considered a challenging substrate, particularly in cross-coupling reactions?

A1: The perceived "low reactivity" of this compound, especially in palladium-catalyzed cross-coupling reactions, stems from the high bond dissociation energy of the C2-Cl bond. For a Suzuki or Buchwald-Hartwig amination to proceed, the first and often rate-limiting step is the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex.[1][2][3] This step is more energetically demanding for aryl chlorides than for the corresponding bromides or iodides.[2]

Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst.[4][5] This coordination can sometimes deactivate the metal center by occupying sites needed for the catalytic cycle to proceed, thereby inhibiting the reaction.[4] Overcoming this requires carefully selected ligands that are bulky and electron-rich enough to promote the difficult oxidative addition while discouraging catalyst inhibition.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which position is more reactive: the C2-Chloro or the C4-Fluoro?

A2: In SNAr reactions, the C2 position bearing the chlorine atom is significantly more reactive than the C4 position with the fluorine atom. This is governed by the ability of the pyridine nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex) formed during the reaction.

  • Electronic Stabilization: For SNAr to occur, a nucleophile attacks the electron-deficient pyridine ring. When attack occurs at the C2 or C4 positions, the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[6][7] This provides substantial stabilization.

  • Leaving Group Ability vs. Activation: While fluoride is typically a poorer leaving group than chloride, in SNAr the rate-determining step is usually the initial nucleophilic attack, not the departure of the leaving group.[8][9] The high electronegativity of fluorine actually makes the carbon it is attached to more electrophilic, but in this specific molecule, the positional activation by the ring nitrogen is the dominant factor. The C2 position is directly adjacent ("ortho") to the nitrogen, making it highly activated and the preferred site for nucleophilic attack.

Therefore, you can expect high regioselectivity for substitution at the C2-Cl position when reacting this compound with common nucleophiles like amines, alkoxides, or thiolates.

Q3: What are the general strategies to activate the C2-Cl bond for cross-coupling reactions?

A3: Activating the C2-Cl bond for reactions like Suzuki, Buchwald-Hartwig, or Sonogashira coupling requires a multi-faceted approach focused on optimizing the catalyst system and reaction conditions:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Modern, highly active catalyst systems are required.

    • Ligands: Use bulky, electron-rich phosphine ligands. Biarylphosphine ligands such as SPhos, XPhos, and RuPhos are designed to facilitate the oxidative addition of C-Cl bonds and are highly effective for this substrate class.[1][2][10]

    • Precatalysts: Consider using palladium precatalysts (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂, leading to more reproducible results.[2]

  • Base Selection: The choice of base is crucial, particularly in Suzuki coupling where it activates the boronic acid.[1][11] For challenging C-Cl couplings, strong bases are often necessary.

    • Suzuki: Potassium phosphate (K₃PO₄) is a highly effective base.[1] Cesium carbonate (Cs₂CO₃) is also a strong option.

    • Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations of chloro-heterocycles.[2]

  • Elevated Temperature: Higher reaction temperatures (typically 80-120 °C) provide the necessary thermal energy to overcome the activation barrier of the C-Cl bond oxidative addition.[1][2]

  • Solvent Choice: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard choices.[2][12] The specific solvent can influence catalyst solubility and stability.

Section 2: Troubleshooting Guide

This section provides structured, step-by-step guidance for resolving specific experimental failures you might encounter.

Problem 1: My SNAr reaction with an amine at the C2 position is slow, incomplete, or fails entirely.

Even though the C2 position is activated, SNAr reactions can still be sluggish without proper optimization. Follow this workflow to diagnose and solve the issue.

G Start Low SₙAr Conversion Check_Base Is a suitable base present? (e.g., K₂CO₃, Cs₂CO₃, DBU) Start->Check_Base Add_Base Action: Add 2-3 eq. of a non-nucleophilic base. Check_Base->Add_Base No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Add_Base->Check_Temp Increase_Temp Action: Increase temperature. Start at 80 °C, can go up to 120 °C in a sealed vessel. Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? (e.g., DMF, DMSO, NMP) Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Action: Switch to a higher-boiling, polar aprotic solvent like DMSO or NMP. Check_Solvent->Change_Solvent No Consider_Nucleophile Is the amine nucleophile sterically hindered or weakly nucleophilic? Check_Solvent->Consider_Nucleophile Yes Change_Solvent->Consider_Nucleophile Use_Catalyst Action: For weak nucleophiles, consider switching to Buchwald-Hartwig conditions. Consider_Nucleophile->Use_Catalyst Yes Success Reaction Optimized Consider_Nucleophile->Success No Use_Catalyst->Success

Caption: Troubleshooting workflow for low-yielding SNAr amination reactions.

Detailed Explanation:

  • Check Your Base: SNAr reactions with neutral nucleophiles like amines often require a base to deprotonate the nucleophile after it has added to the ring or to scavenge the HCl byproduct. If you are using an amine salt, a base is mandatory. Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

  • Increase Temperature: These reactions often have a significant activation energy barrier. Heating the reaction, often to 80-120 °C in a solvent like DMF or DMSO, is standard practice.

  • Solvent is Key: A polar aprotic solvent is essential to dissolve the reagents and stabilize the charged Meisenheimer intermediate. DMSO is an excellent choice as its high boiling point and polarity can significantly accelerate SNAr reactions compared to other solvents.

  • Evaluate the Nucleophile: If your amine is particularly bulky or has electron-withdrawing groups that reduce its nucleophilicity, a standard SNAr may not be feasible. In such cases, a palladium-catalyzed Buchwald-Hartwig amination is a superior alternative.[13][14]

Problem 2: My Suzuki coupling at the C2 position has low yield, significant starting material remains, or I see hydrodehalogenation (C-Cl replaced by C-H).

This is a classic problem when dealing with unreactive aryl chlorides. Success hinges on using a highly active catalyst system capable of overcoming the C-Cl activation barrier.

G Start Low Suzuki Yield / Hydrodehalogenation Check_Ligand Are you using a bulky, electron-rich biarylphosphine ligand? (e.g., SPhos, XPhos) Start->Check_Ligand Switch_Ligand Action: Switch to a modern ligand. SPhos or RuPhos are excellent starting points. Check_Ligand->Switch_Ligand No Check_Catalyst Is your Pd source a pre-catalyst or fresh Pd(OAc)₂? Check_Ligand->Check_Catalyst Yes Switch_Ligand->Check_Catalyst Switch_Catalyst Action: Use a G3/G4 palladacycle pre-catalyst for reliable activation. Check_Catalyst->Switch_Catalyst No Check_Base Is your base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Yes Switch_Catalyst->Check_Base Switch_Base Action: Switch to K₃PO₄ or Cs₂CO₃. Check_Base->Switch_Base No Check_Inertness Was the reaction rigorously degassed and kept under inert gas? Check_Base->Check_Inertness Yes Switch_Base->Check_Inertness Improve_Inertness Action: Degas solvent thoroughly (e.g., sparge with Argon for 30 min). Use Schlenk technique. Check_Inertness->Improve_Inertness No Success Reaction Optimized Check_Inertness->Success Yes Improve_Inertness->Success

Caption: Decision tree for optimizing low-yielding Suzuki reactions.

Detailed Explanation:

  • Ligand is Paramount: For C-Cl bond activation, ligands like PPh₃ are insufficient. You must use a bulky, electron-rich biarylphosphine ligand (the "Buchwald ligands") or a ferrocene-based ligand.[2] These ligands promote the oxidative addition and stabilize the active Pd(0) species.

  • Use a Pre-catalyst: Palladium(II) acetate can be inconsistent. A palladium pre-catalyst, like SPhos-Pd-G3, ensures the efficient and quantitative formation of the active Pd(0) catalyst in situ, leading to more reliable and higher-yielding reactions.

  • Base Strength Matters: A weak base may not activate the boronic acid efficiently for the transmetalation step.[1][11] K₃PO₄ is an excellent choice for heteroaryl chloride couplings.[1]

  • Eliminate Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Hydrodehalogenation can also be exacerbated by the presence of oxygen or water.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.

Catalyst SystemBaseTemp (°C)Typical Yield RangeReference Insight
Pd(OAc)₂ / PPh₃K₂CO₃1000-20%"Classical" conditions, generally ineffective for electron-deficient chlorides.
Pd₂(dba)₃ / SPhosK₃PO₄10075-95%SPhos is a highly effective, general ligand for activating C-Cl bonds.[10]
SPhos-Pd-G3K₃PO₄10080-98%Pre-catalyst offers improved reliability and ease of use.
Pd(OAc)₂ / RuPhosCs₂CO₃11070-95%RuPhos is another excellent choice, particularly for sterically demanding substrates.[2]

Yields are illustrative and depend on the specific boronic acid partner.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: Robust SNAr Amination with Morpholine

This protocol details a typical SNAr reaction at the C2 position.

Reaction: this compound + Morpholine → 2-(Morpholino)-4-fluoropyridine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Place the vessel under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMSO via syringe, followed by the morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash extensively with water (3-5 times) to remove the DMSO. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Optimized Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol uses a modern pre-catalyst system for high-efficiency coupling.

Reaction: this compound + Phenylboronic Acid → 4-Fluoro-2-phenylpyridine

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)

  • SPhos-Pd-G3 Pre-catalyst (2 mol%)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add this compound, phenylboronic acid, potassium phosphate, and the SPhos-Pd-G3 pre-catalyst to a Schlenk tube or similar reaction vessel.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pdᴵᴵ(Ar)(Cl) pd0->oa_complex Oxidative Addition + Ar-Cl trans_complex Transmetalation Complex L₂Pdᴵᴵ(Ar)(Ar') oa_complex->trans_complex Transmetalation + Ar'B(OH)₂ / Base trans_complex->pd0 Reductive Elimination product Product Ar-Ar' trans_complex->product

Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. (2025). BenchChem.
  • Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic Letters, 17(1), 142-145. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (2011). Molecules, 16(12), 10338-10354. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2000). The Journal of Organic Chemistry, 65(18), 5835-5845. [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (2018). Nature Catalysis, 1(10), 765-772. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (2015). Synlett, 26(01), 40-44. [Link]

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). BenchChem.
  • Lu, J., Paci, I., & Leitch, D. C. (2022). A quantitative reactivity scale for nucleophilic aromatic substitution. Chemical Science, 13(42), 12586-12594. [Link]

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). BenchChem.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2009). The Journal of Organic Chemistry, 74(15), 5640-5645. [Link]

  • Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. (2020). Chemistry – A European Journal, 26(50), 11463-11467. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2015). Journal of the American Chemical Society, 137(29), 9405-9413. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). BenchChem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2022, May 10). Reddit. [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2020). New Journal of Chemistry, 44(3), 1017-1027. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000). Applied Catalysis A: General, 194-195, 425-433. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). ChemOrgChem. Retrieved January 12, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2016). Beilstein Journal of Organic Chemistry, 12, 1928-1934. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances, 12(46), 30045-30063. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (2025). BenchChem.

Sources

Preventing polymerization of 4-fluoropyridine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoropyridine Intermediates

A Guide to Preventing Unwanted Polymerization and Degradation

Welcome to the dedicated support center for handling 4-fluoropyridine and its derivatives. As a highly versatile but notoriously unstable building block in pharmaceutical and materials science, 4-fluoropyridine presents unique challenges.[1] This guide provides in-depth, field-proven insights to help you navigate its reactivity, prevent unwanted polymerization, and troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of 4-fluoropyridine.

Q1: Why is 4-fluoropyridine so unstable?

A1: The instability of 4-fluoropyridine stems from a combination of its electronic properties. The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, which makes the carbon at the 4-position (para to the nitrogen) highly electrophilic and susceptible to nucleophilic attack.[2] The fluorine atom further enhances this electrophilicity through its strong inductive effect.[2]

Simultaneously, the lone pair of electrons on the nitrogen of a second 4-fluoropyridine molecule can act as a nucleophile, attacking the electrophilic C4 position of the first molecule. This self-reaction initiates a polymerization cascade, leading to the formation of N-(4-pyridyl)-4-pyridinium oligomers and polymers. This process is often observed as the formation of brown, gummy solids.[3]

Q2: What is the primary mechanism of 4-fluoropyridine polymerization?

A2: The polymerization is a form of chain-growth polycondensation. It is understood to be an acid-catalyzed process.[4][5] In the presence of a proton source (even trace amounts of water or acid), the pyridine nitrogen can be protonated. This makes the pyridinium ring even more electron-deficient and activates the C4 position for nucleophilic attack. A neutral 4-fluoropyridine molecule then attacks this activated species, displacing the fluoride ion and forming a pyridyl-pyridinium dimer. This dimer remains highly reactive and propagates the polymerization chain.

Polymerization_Mechanism cluster_initiation Initiation (Acid-Catalyzed) cluster_propagation Propagation FP1 4-Fluoropyridine FP_H N-Protonated 4-Fluoropyridine (Highly Activated) FP1->FP_H + H+ H+ H+ Dimer N-(4-Pyridyl)-4-pyridinium Dimer FP_H->Dimer + 4-Fluoropyridine (FP2) - HF FP2 4-Fluoropyridine (Nucleophile) Polymer Polymer Chain Dimer->Polymer + n(FP)

Caption: Acid-catalyzed polymerization of 4-fluoropyridine.

Q3: What are the visible signs of polymerization or decomposition?

A3: The most common indicators include:

  • Color Change: The reaction mixture turning from colorless or pale yellow to orange, red, rusty red, or brown.[6]

  • Precipitation: Formation of insoluble, often gummy or tar-like brown precipitates.[3]

  • TLC Analysis: Streaking or the appearance of baseline material on the TLC plate that is unresponsive to the mobile phase.

  • NMR Spectroscopy: A complex, poorly resolved proton NMR spectrum with broad signals, indicating a mixture of oligomers.

Q4: Is 4-fluoropyridine hydrochloride more stable?

A4: Yes, 4-fluoropyridine hydrochloride is significantly more stable for storage and handling. The protonation of the basic nitrogen atom prevents it from acting as a nucleophile, thereby inhibiting the primary polymerization pathway. The free base is typically generated in situ just before use by careful neutralization.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction mixture turned brown and formed a precipitate immediately after adding 4-fluoropyridine.

Probable Cause Explanation Recommended Solution
Acidic Contamination The presence of trace acid (from reagents, glassware, or acidic byproducts) is a potent catalyst for polymerization.[4][5]Neutralize: Ensure the reaction medium is neutral or slightly basic. If permissible, add a non-nucleophilic, hindered base like proton sponge or 2,6-lutidine. Glassware: Use glassware that has been base-washed (e.g., with a dilute ammonia solution) and oven-dried to remove acidic residues.
Presence of Water Water can facilitate proton transfer and hydrolysis, leading to the formation of N-(4-pyridyl)-4-pyridone and initiating polymerization.[3]Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[2] Dry glassware thoroughly in an oven before use.
High Local Concentration Adding neat 4-fluoropyridine to the reaction can create localized "hot spots" of high concentration, accelerating self-reaction.Slow Addition: Add the 4-fluoropyridine as a solution in a dry, compatible solvent. Use a syringe pump for slow, controlled addition to maintain low concentrations.

Problem 2: My yield is low, and the crude NMR/TLC shows multiple unidentified products.

Probable Cause Explanation Recommended Solution
Thermal Decomposition Although polymerization is the primary issue, high reaction temperatures can lead to other decomposition pathways and side reactions.[2]Temperature Control: If possible, run the reaction at a lower temperature for a longer duration. If elevated temperatures are required, consider microwave irradiation for rapid, controlled heating to minimize prolonged thermal stress.[2]
Competing Nucleophilic Attack If your reaction involves another nucleophile, it must compete with the 4-fluoropyridine itself. If your intended nucleophile is weak, self-polymerization can become a significant side reaction.Optimize Nucleophilicity: If using an alcohol or amine nucleophile, ensure it is fully deprotonated with a suitable base to maximize its reactivity.[2] Consider using a stronger nucleophile if the reaction chemistry allows.
Solvent-Mediated Decomposition Certain polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), which can lead to undesired byproducts.[2]Solvent Selection: Choose a stable, polar aprotic solvent appropriate for the reaction temperature, such as DMSO or NMP. If side reactions with the solvent are suspected, switch to an alternative.

Problem 3: How do I safely purify and store the 4-fluoropyridine free base?

Probable Cause Explanation Recommended Solution
Decomposition during Workup Aqueous workups, especially under neutral or acidic conditions, are detrimental. The presence of water and potential pH changes during extraction can rapidly degrade the product.[3]Anhydrous Workup: After quenching, dry the organic layer thoroughly with a powerful drying agent like calcium hydride (CaH2) or sodium sulfate.[3] Minimize contact time with any aqueous phase. Base-Washed Separatory Funnel: Use equipment that has been rinsed with a basic solution and dried to prevent acid-catalyzed degradation on the glass surface.
Degradation on Silica Gel Standard silica gel is acidic and contains surface silanol groups that can promote polymerization and decomposition during column chromatography.Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine (e.g., by adding 1-2% triethylamine to the eluent). Alternative Purification: If possible, use alternative purification methods like vacuum distillation or vacuum transfer for the neat compound.[3]
Instability during Storage The free base is not stable for long-term storage, even when pure. It can degrade upon exposure to air, light, and moisture.[6]Store as Salt: Store the material as its hydrochloride salt. Short-Term Storage: If the free base must be stored, keep it in a tightly sealed container under an inert atmosphere (Argon), in a freezer (-20°C), and protected from light. Adding a few pellets of solid NaOH or KOH can help scavenge trace moisture and acid.[3]

graph "Troubleshooting_Workflow" {
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observe [label="Observation:\nBrown Precipitate / Gummy Solid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_acid [label="Is reaction medium acidic or wet?"]; check_temp [label="Was reaction run at high temp?"]; check_conc [label="Was reagent added too quickly?"];

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observe -> check_acid; observe -> check_temp; observe -> check_conc;

check_acid -> sol_acid [label="Yes"]; check_temp -> sol_temp [label="Yes"]; check_conc -> sol_conc [label="Yes"]; }

Caption: Troubleshooting workflow for 4-fluoropyridine polymerization.

Experimental Protocols

Protocol 1: In Situ Generation and Use of 4-Fluoropyridine from its Hydrochloride Salt

This protocol is designed for reactions where the immediate use of the free base is required, minimizing its decomposition.

Materials:

  • 4-Fluoropyridine hydrochloride

  • Anhydrous, non-protic solvent (e.g., THF, Dioxane, Toluene)

  • A suitable base (e.g., Potassium Carbonate (K2CO3), Triethylamine (Et3N), or a non-nucleophilic base like DBU if compatible)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard, oven-dried glassware for reactions under inert atmosphere

Procedure:

  • Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add 4-fluoropyridine hydrochloride (1.0 eq) and the chosen anhydrous solvent.

  • Neutralization: Add the base (1.1 - 1.5 eq). If using a solid base like K2CO3, stir the resulting suspension vigorously for 30-60 minutes at room temperature. If using a liquid base like Et3N, add it dropwise.

  • Filtration (Optional but Recommended): If a solid salt byproduct is formed (e.g., KCl), filter the mixture through a pad of Celite® or glass wool under inert atmosphere to remove the solids. Wash the filter cake with a small amount of the anhydrous solvent.

  • Immediate Use: The resulting solution contains the 4-fluoropyridine free base and can be used directly in the subsequent reaction step.

  • Validation: Before proceeding, you can take a small aliquot, dilute it, and quickly check by TLC to confirm the disappearance of the salt and the appearance of the free base spot.

Protocol 2: Purification of 4-Fluoropyridine via Vacuum Transfer

This method is adapted from literature procedures for obtaining high-purity, solvent-free 4-fluoropyridine after initial synthesis or extraction, avoiding chromatography.[3]

Materials:

  • Crude 4-fluoropyridine (must be thoroughly dried, e.g., over CaH2)

  • Vacuum transfer apparatus (see diagram in reference[3])

  • Receiving flask with a few pellets of NaOH or KOH

  • Liquid nitrogen

  • High-vacuum pump

Procedure:

  • Apparatus Setup: Assemble the vacuum transfer line, connecting the flask containing the crude, dry 4-fluoropyridine and the empty receiving flask (containing NaOH pellets).

  • Freeze & Evacuate: Cool the flask containing the crude product with liquid nitrogen until it is completely frozen. Open the system to the high-vacuum pump to evacuate the apparatus thoroughly.

  • Isolate from Pump: Close the valve connecting the apparatus to the vacuum pump.

  • Transfer: Remove the liquid nitrogen bath from the crude product flask and allow it to warm to room temperature. Place the liquid nitrogen bath around the receiving flask.

  • Completion: The 4-fluoropyridine will slowly sublime/distill under vacuum from the warmer flask to the cold receiving flask. The transfer is complete when no more liquid is observed in the starting flask.

  • Storage: Once the transfer is complete, backfill the apparatus with an inert gas (N2 or Ar) before removing the receiving flask. Seal the flask immediately for storage.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Cottet, F., & Schlosser, M. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 6(16), 2697–2700.
  • Bradbury, S., & Williams, G. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 2340-2342.
  • Semantic Scholar. (1973).
  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Guidechem. (n.d.). 4-Fluoropyridine 694-52-0 wiki.
  • Reddit. (2024). 4-FluoroPyridine Synthesis. r/chemhelp.
  • Fisher Scientific. (2013).
  • Sigma-Aldrich. (n.d.). 4-Fluoropyridine hydrochloride.
  • TCI Chemicals. (n.d.). 4-Fluoropyridine Hydrochloride.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoropyridine.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions, with a specific focus on the critical parameter of temperature.

Troubleshooting Guide

This section addresses specific experimental challenges. Each answer explains the underlying chemical principles to empower you to make informed decisions at the bench.

Q1: My reaction yield is low, and a significant amount of starting material remains. What are the most likely temperature-related causes?

A1: A low or incomplete conversion is often a sign that the reaction lacks sufficient activation energy. Temperature is the most direct way to influence this.

  • Probable Cause 1: Insufficient Temperature. The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier for the nucleophilic attack. SNAr reactions on pyridine rings, while activated by the nitrogen heteroatom, often require thermal energy to proceed at a practical rate.[1] Many SNAr reactions on fluoropyridines necessitate elevated temperatures, often in the range of 80-150 °C, to achieve good yields.[1]

  • Probable Cause 2: Poor Nucleophile Activation. For neutral nucleophiles like amines or alcohols, deprotonation by a base is essential to generate the more potent anionic nucleophile (e.g., an amide or alkoxide). If the temperature is too low, the rate of this initial acid-base reaction may be slow, leading to a low concentration of the active nucleophile.

  • Troubleshooting Steps & Rationale:

    • Systematic Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. This is the most effective way to determine if you are simply below the required activation energy threshold.

    • Consider Microwave Irradiation: For high-boiling point solvents, microwave heating can dramatically accelerate the reaction, often leading to higher yields in shorter times by efficiently reaching higher temperatures.[2]

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating the cationic counter-ion of the base (like K⁺ from K₂CO₃) but do not excessively solvate the anionic nucleophile, preserving its reactivity. They also allow for a wide range of accessible temperatures.[1]

Q2: I am observing significant side product formation. How can I use temperature to improve the regioselectivity of my reaction?

A2: This is a critical question for this compound, which has two potential sites for substitution. Temperature can be a powerful tool to control which halide is displaced.

  • Understanding the Reactivity: In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex).[1][3] The stability of this intermediate determines the reaction's facility.

    • C4-F Position: The fluorine at the C4 position (para to the nitrogen) is highly activated. The negative charge of the Meisenheimer complex formed upon attack at C4 can be delocalized onto the electronegative nitrogen atom through resonance, making this a highly favorable pathway.[1][4][5]

    • C2-Cl Position: The chlorine at the C2 position (ortho to the nitrogen) is also activated, and the resulting intermediate can similarly delocalize the negative charge onto the nitrogen.[1][4][5]

  • The Leaving Group Effect (F vs. Cl): Contrary to SN2 reactions, fluorine is often a better leaving group than chlorine in SNAr.[6][7][8] This is because fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom extremely electrophilic and accelerating the initial, rate-determining nucleophilic attack.[1] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[9][10][11]

  • Temperature and Selectivity:

    • Lower Temperatures (Kinetic Control): At lower temperatures, the reaction will favor the kinetically preferred product—the one that forms the fastest. Given the high electrophilicity of the C4-F position, substitution at C4 is often the kinetic product.

    • Higher Temperatures (Thermodynamic Control): If the reaction is reversible or if competing irreversible pathways have different activation energies, higher temperatures can favor the thermodynamically most stable product. However, for most SNAr reactions with good leaving groups, the reaction is irreversible. In this context, higher temperatures will simply accelerate all possible substitution reactions, potentially leading to a mixture of products or decomposition.

  • Troubleshooting Steps & Rationale:

    • Start at a Lower Temperature: To favor substitution at the more activated C4-F position, begin your reaction at a lower temperature (e.g., room temperature to 50 °C) and allow it to run for a longer period.

    • Analyze the Side Product: If you have a mixture, determine the structure of the major and minor products. If the minor product is from substitution at the C2-Cl position, lowering the temperature is the correct strategy to improve C4 selectivity.

    • Use a Milder Base: A very strong base at high temperatures can lead to decomposition or other side reactions. Using a milder base like K₂CO₃ or Cs₂CO₃ can provide more controlled conditions.

Q3: My starting material appears to be decomposing at higher temperatures. What is happening and what should I do?

A3: Decomposition suggests you have crossed a thermal stability threshold for your starting material, nucleophile, or product.

  • Probable Cause: Pyridine rings, especially when substituted with multiple electron-withdrawing groups, can be susceptible to degradation or polymerization at high temperatures, particularly in the presence of strong bases or nucleophiles. The desired SNAr reaction has a specific activation energy, but at higher temperatures, you may be providing enough energy to initiate undesired, higher-energy decomposition pathways.

  • Troubleshooting Steps & Rationale:

    • Reduce Temperature, Increase Time: The first step is to lower the reaction temperature significantly and compensate with a longer reaction time. Chemical reactions generally double in rate for every 10 °C increase, so a 20 °C decrease may require roughly four times the reaction time.

    • Change Solvents: If you are using a very high-boiling solvent like NMP or DMSO, switch to a lower-boiling solvent like DMF or acetonitrile to physically limit the maximum achievable temperature under reflux conditions.

    • Protecting Groups: In complex molecules, certain functional groups may not be stable to the reaction conditions. Consider if a protecting group strategy is necessary for other parts of your molecule.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the SNAr reaction on this compound.

Q4: What is the general mechanism for nucleophilic substitution on this compound?

A4: The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[3][6][12]

  • Step 1 (Addition): The nucleophile attacks one of the electrophilic carbons (either C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3] This is typically the rate-determining step.

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the leaving group (either fluoride or chloride), resulting in the final substituted product.

The diagram below illustrates the mechanism for an attack at the C4 position.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Temperature Optimization start Start: Low Yield or Incomplete Reaction temp_check Is Temperature > 80°C? start->temp_check increase_temp Action: Increase Temp by 20°C Monitor Progress (TLC/LCMS) temp_check->increase_temp No time_check Is Reaction Time Sufficient? (e.g., > 4 hours) temp_check->time_check Yes increase_temp->time_check increase_time Action: Increase Reaction Time time_check->increase_time No reagent_check Re-evaluate Reagents time_check->reagent_check Yes increase_time->reagent_check base_check Is Base Strong Enough & Dry? (e.g., K₂CO₃, Cs₂CO₃) reagent_check->base_check Yes side_products Side Products or Decomposition Observed? reagent_check->side_products No solvent_check Is Solvent Polar Aprotic & Dry? (e.g., DMF, DMSO) base_check->solvent_check solvent_check->side_products decrease_temp Action: Decrease Temp by 20°C (Kinetic Control) side_products->decrease_temp Yes success Success: Optimized Conditions side_products->success No decrease_temp->success

Figure 2: Troubleshooting Workflow for Temperature Optimization

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Drover, M. W., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Drover, M. W., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • EPFL Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
  • OC hem UW. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

Sources

Technical Support Center: Optimizing Base Selection for 2-Chloro-4-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-chloro-4-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of a base, a parameter that frequently dictates the success, selectivity, and yield of your reaction. Here, we move beyond simple protocols to explain the fundamental principles governing these choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon at the 2-position (C2) bearing the chlorine atom and the carbon at the 4-position (C4) bearing the fluorine atom. The pyridine nitrogen acts as an electron-withdrawing group, activating these positions towards nucleophilic aromatic substitution (SNAr).[1]

Q2: Which halogen is more likely to be displaced in an SNAr reaction?

In SNAr reactions, fluoride is generally a better leaving group than chloride.[2] This may seem counterintuitive based on bond strength, but the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[3][4] The high electronegativity of fluorine strongly stabilizes this intermediate by inductive effect, accelerating the reaction rate.[2] Consequently, nucleophilic attack preferentially occurs at the C4 position to displace the fluoride. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4][5][6]

Q3: What is the general role of a base in reactions with this substrate?

The role of the base is highly dependent on the specific reaction being performed:

  • In Nucleophilic Aromatic Substitution (SNAr): The base is typically used to deprotonate the incoming nucleophile (e.g., an alcohol, amine, or thiol), increasing its nucleophilicity. The choice of base must be carefully matched to the pKa of the nucleophile to ensure complete deprotonation without causing unwanted side reactions.[7]

  • In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The base plays a more complex, multifaceted role. It can be involved in the activation of the palladium catalyst, facilitating the crucial transmetalation step (in Suzuki coupling), and neutralizing the acid generated during the catalytic cycle.[8][9][10] In Buchwald-Hartwig aminations, a strong base is essential for deprotonating the amine nucleophile.[11]

Q4: Can the pyridine nitrogen itself be affected by the base?

Yes. The pyridine nitrogen is basic (the pKa of its conjugate acid, pyridinium, is ~5.25), but the electron-withdrawing halogen substituents decrease this basicity.[12] While weak bases like carbonates are unlikely to interact significantly, very strong bases such as organolithium reagents or sodium hydride could potentially interact with the ring protons or the nitrogen lone pair, leading to complex side reactions. Careful selection of a non-nucleophilic base of appropriate strength is key.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common transformations for functionalizing this compound. Success hinges on activating the nucleophile appropriately.

Problem 1: Low or No Conversion

Possible Cause: Incomplete deprotonation of the nucleophile. An acid-base reaction must favor the products for the nucleophile to be present in its active, deprotonated form. A fundamental rule of thumb is that the conjugate acid of the base you use should have a pKa at least 2 units higher than the pKa of the nucleophile you are trying to deprotonate.[13]

Solutions:

  • Verify pKa Values: Consult a pKa table to compare your nucleophile and the conjugate acid of your base.[7] For example, to deprotonate an aliphatic alcohol (pKa ~16-18), sodium hydride (NaH, conjugate acid H2 has a pKa of ~35) is an excellent choice, whereas sodium bicarbonate (NaHCO3, conjugate acid H2CO3 has a pKa of ~6.4) would be completely ineffective.[14]

  • Switch to a Stronger Base: If you suspect incomplete deprotonation, move to a stronger base. For example, if potassium carbonate (K2CO3) is failing to deprotonate your amine sufficiently, consider a stronger base like sodium tert-butoxide (NaOtBu).[11]

  • Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your solvent and reagents are rigorously dried to prevent quenching the base.

Problem 2: Poor Selectivity (Reaction at C2 instead of C4, or side reactions)

Possible Cause A: The base is too strong or sterically unhindered, leading to undesired reactivity. Very strong bases can sometimes promote side reactions or alter the expected regioselectivity.

Solutions:

  • Use a Weaker Base: If your nucleophile is acidic enough (e.g., a phenol, pKa ~10), a milder inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often sufficient and can prevent side reactions associated with stronger bases.

  • Consider Steric Hindrance: Using a bulky base, like lithium diisopropylamide (LDA), can sometimes direct reactivity based on sterics, though this is less common in SNAr with this substrate.

Possible Cause B: Thermodynamic vs. Kinetic Control. While C4 substitution is kinetically favored, under certain conditions (e.g., high temperatures, long reaction times), product mixtures can arise from competing pathways or equilibration.

Solutions:

  • Lower the Reaction Temperature: The increased reactivity of the C-F bond often allows for reactions at lower temperatures, which can enhance selectivity.[4]

  • Optimize Reaction Time: Monitor the reaction by TLC or LCMS to avoid prolonged heating after the desired product has formed, which could lead to decomposition or isomerization.

Data Summary & Workflow for SNAr Base Selection

The following table and diagram provide a structured approach to selecting the right base for your SNAr reaction.

BaseConjugate Acid pKa (approx.)Common SolventsSuitable For DeprotonatingNotes
NaH 35 (H₂)[14]THF, DMFAlcohols, Thiols, less acidic AminesStrong, non-nucleophilic. Requires strictly anhydrous conditions.
NaOtBu 17 (t-BuOH)[14]THF, DioxaneAlcohols, AminesStrong, bulky base. Also common in cross-coupling.[11]
K₂CO₃ / Cs₂CO₃ 10.3 (HCO₃⁻)[14]DMF, AcetonitrilePhenols, Carboxylic Acids, more acidic N-HWeaker, safer, and often sufficient for acidic nucleophiles.
DIPEA / Et₃N 11 (Triethylammonium)DCM, THF, DMFUsed as scavenger basesGenerally not strong enough to deprotonate alcohols or typical amines.

Decision Workflow for SNAr Base Selection

start What is the pKa of my nucleophile (Nu-H)? pk_gt_15 pKa > 15 (e.g., Aliphatic Alcohols, Thiols) start->pk_gt_15 pk_10_15 pKa 10-15 (e.g., Phenols, some Anilines) start->pk_10_15 pk_lt_10 pKa < 10 (e.g., Carboxylic Acids) start->pk_lt_10 base_strong Use a strong, non-nucleophilic base: - NaH - NaOtBu pk_gt_15->base_strong base_medium Use an inorganic carbonate base: - K₂CO₃ - Cs₂CO₃ pk_10_15->base_medium base_weak A weak organic amine base may suffice, or K₂CO₃ is a safe choice. pk_lt_10->base_weak check Is the reaction sluggish or messy? base_strong->check Proceed to reaction base_medium->check Proceed to reaction base_weak->check Proceed to reaction Suzuki_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-Cl enters ox_add Oxidative Addition (Ar-X) transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) boronate->transmetalation pd2_r_complex Ar-Pd(II)L₂-R transmetalation->pd2_r_complex red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 Catalyst Regenerated product Ar-R red_elim->product

Caption: The base activates the boronic acid for transmetalation.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous DMF (0.2 M).

  • Nucleophile Deprotonation: Cool the suspension to 0 °C. Add the alcohol nucleophile (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: To a reaction vessel, add the boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Heating and Monitoring: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Heat the reaction mixture to 100 °C and stir for the required time (typically 12-24 h), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3x). The combined organic phases are dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the coupled product. [15]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • StudySmarter. (n.d.). Pyridine: Uses, Structure & pKa. Retrieved from [Link]

  • Tetrahedron Letters. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Scribd. (n.d.). Organic Acid-Base pKa Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2020). SNAr reaction scope & limitations. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Managing Moisture Sensitivity in 2-Chloro-4-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-4-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by moisture in reactions involving this versatile heterocyclic building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

The Challenge: Why Moisture Management is Non-Negotiable

This compound is a valuable intermediate in organic synthesis due to its two distinct reactive sites for nucleophilic substitution and cross-coupling reactions. However, its utility is intrinsically linked to the stringent control of reaction conditions, particularly the exclusion of water. Moisture can lead to reaction failure, low yields, and the formation of difficult-to-remove impurities, primarily through the hydrolysis of the starting material and interference with catalytic cycles. This guide will equip you with the knowledge to diagnose and resolve these common issues.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is failing or providing a disappointingly low yield. I suspect a moisture issue, but where should I start looking?

Answer: A low or non-existent yield is the most common symptom of moisture contamination. The problem can originate from several sources, each requiring a systematic check.

  • Starting Material Hydrolysis: The most direct impact of water is the hydrolysis of this compound to 2-hydroxy-4-fluoropyridine. This byproduct is often unreactive under the desired reaction conditions, effectively reducing the concentration of your starting material.

  • Reagent Deactivation: Many reagents used in conjunction with this compound, such as Grignard reagents, organolithiums, or strong bases like sodium hydride (NaH) and lithium diisopropylamide (LDA), react violently and irreversibly with water.[1] If these reagents are quenched by trace moisture, your reaction will not proceed.

  • Catalyst Poisoning: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), water can interfere with the catalytic cycle. For instance, in Suzuki couplings, moisture can promote the undesirable protodeboronation of the boronic acid partner, reducing the efficiency of the C-C bond formation.[2][3]

Troubleshooting Workflow:

G start Low / No Yield Observed check_sm Verify Starting Material Purity (NMR / GC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Pass sm_bad Hydrolysis Product Detected check_sm->sm_bad Fail check_solvent Confirm Solvent Anhydrous Status (e.g., Karl Fischer Titration) solvent_ok Solvent is Dry check_solvent->solvent_ok Pass solvent_bad Solvent is Wet check_solvent->solvent_bad Fail check_reagents Check Activity of Other Reagents (e.g., Titrate Organometallics) reagents_ok Reagents are Active check_reagents->reagents_ok Pass reagents_bad Reagents Deactivated check_reagents->reagents_bad Fail check_setup Review Inert Atmosphere Technique setup_ok Technique is Correct check_setup->setup_ok Pass setup_bad Leaks or Improper Purging check_setup->setup_bad Fail sm_ok->check_solvent action_sm Action: Use Fresh or Purified Starting Material sm_bad->action_sm solvent_ok->check_reagents action_solvent Action: Re-dry Solvent (See Protocol Table) solvent_bad->action_solvent reagents_ok->check_setup action_reagents Action: Use Fresh Reagents reagents_bad->action_reagents action_setup Action: Re-assemble Setup, Check for Leaks, Flame-Dry setup_bad->action_setup

Caption: Troubleshooting logic for low reaction yield.

Issue 2: Formation of 2-Hydroxy-4-fluoropyridine Byproduct

Question: My reaction analysis (NMR/LC-MS) shows a significant peak corresponding to 2-hydroxy-4-fluoropyridine. How do I prevent this hydrolysis?

Answer: The formation of 2-hydroxy-4-fluoropyridine is a direct consequence of water reacting with your starting material in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position, making it susceptible to attack by nucleophiles, including water.[4] The fluorine at C4 further enhances this reactivity.

Caption: Hydrolysis of this compound.

Preventative Actions:

  • Rigorous Glassware Drying: Ensure all glassware is meticulously dried. Oven drying overnight at >120 °C or flame drying under vacuum immediately before use are standard procedures.[1][5][6] Even glassware that appears dry to the eye has a thin film of adsorbed moisture.[1]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Never use an old bottle of anhydrous solvent that has been opened multiple times without proper storage over molecular sieves.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.[7][8] This prevents atmospheric moisture from entering the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

This compound is a liquid that should be stored in a tightly sealed container, preferably with a septum cap, in a cool, dry place away from direct sunlight.[9] To withdraw the liquid, use a dry syringe under a positive pressure of inert gas. Never leave the bottle open to the atmosphere.

Q2: What is the most reliable method for drying my reaction solvents?

The choice of drying agent and method depends on the solvent. A common and effective method for many solvents like THF and diethyl ether is distillation from sodium/benzophenone, which provides a visual indicator (deep blue/purple color) when the solvent is dry.[10] For other solvents, different agents are required.

SolventRecommended Drying Agent(s)MethodReference(s)
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux and distill under inert gas.[10]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir overnight, then distill.[10][11]
Toluene Sodium or CaH₂Reflux and distill.[12]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[10]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å SievesDry overnight, then distill under reduced pressure.[10]

Q3: What is the difference between using a nitrogen balloon and a Schlenk line?

  • Nitrogen Balloon: This technique is suitable for less sensitive reactions or for short reaction times.[13][14] It provides a positive pressure of nitrogen, preventing air from entering the flask. However, it is susceptible to slow diffusion of air and is not ideal for reactions lasting many hours or those that are extremely sensitive.

  • Schlenk Line: A Schlenk line (or vacuum/inert gas manifold) is the gold standard for handling highly air- and moisture-sensitive compounds.[15] It allows you to evacuate the flask to remove all atmospheric gases (including adsorbed water) and then backfill with a high-purity inert gas, providing a much more robust inert atmosphere. It is the preferred method for organometallic reactions and sensitive catalysis.

Q4: Can you outline a standard protocol for setting up a moisture-sensitive reaction?

Certainly. The following protocol integrates best practices for ensuring an anhydrous, inert environment.

Experimental Protocol: General Setup for Moisture-Sensitive Reactions
  • Glassware Preparation:

    • Clean and assemble all necessary glassware (round-bottom flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven (125 °C) overnight or flame-dry under vacuum immediately prior to use.[5][6]

  • Inert Atmosphere Setup:

    • While the glassware is still hot, assemble it quickly under a positive flow of nitrogen or argon. Use a light coating of grease on ground glass joints.

    • Attach a gas bubbler to the outlet (e.g., top of the condenser) to maintain positive pressure.[7]

    • Purge the system by allowing the inert gas to flow through for 5-10 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.[15]

  • Reagent Addition:

    • Add dry solvents and liquid reagents via a dry syringe through a rubber septum.[13][14]

    • Add solid reagents under a strong positive flow of inert gas or in a glovebox.

    • Begin stirring and proceed with the reaction as per your specific protocol.

Caption: Standard workflow for setting up a moisture-sensitive reaction.

References

  • Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (n.d.). Biocyclopedia. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Sinterite. [Link]

  • Millar, S. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • Inert Atmosphere. (2022, February 1). YouTube. [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Sciencemadness. [Link]

  • Drying of Organic Solvents | PDF. (n.d.). Scribd. [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]

  • Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Drying Solvents. (2021, August 15). Chemistry LibreTexts. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Filo. [Link]

  • Wu, W., & Taira, K. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 1(2), 158-161. [Link]

  • Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(12), 8543–8549. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

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Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Chloro-4-fluoropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of residual palladium catalysts from reaction mixtures containing 2-Chloro-4-fluoropyridine. Given the widespread use of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), ensuring the final product's purity from toxic metal residues is a critical, and often challenging, step.[1][2][3] The nitrogen atom in the pyridine ring of this compound can act as a ligand, forming stable complexes with palladium and complicating its removal. This guide offers a structured approach to selecting and optimizing a purification strategy to meet the stringent regulatory requirements, such as the International Council for Harmonisation (ICH) guidelines, which limit palladium content in APIs.[2][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification of this compound from palladium-catalyzed reactions.

Issue 1: High Levels of Residual Palladium Detected Post-Purification

  • Possible Cause A: Strong Palladium-Product Coordination. The pyridine nitrogen in your this compound product can chelate with the palladium catalyst, rendering simple filtration or solvent extraction ineffective.

    • Troubleshooting Steps:

      • Employ a High-Affinity Scavenger: Utilize a solid-supported scavenger with a strong binding affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or polymer-based scavengers are often effective.[6][7] For particularly stubborn cases, consider scavengers with multiple binding sites, such as those containing thiourea or dimercaptotriazine (DMT) functionalities.[6]

      • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors.[1] Experiment with the scavenger loading (typically 5-20 equivalents relative to the palladium catalyst), reaction temperature (ambient to mildly elevated, e.g., 40-60 °C), and stirring time (from a few hours to overnight).

      • Solvent Selection: The choice of solvent can significantly impact the scavenger's performance. A solvent that promotes good solubility of your product while allowing for effective interaction with the scavenger is ideal. Protic solvents like methanol or ethanol can sometimes facilitate the displacement of the product from the palladium center, making it more accessible to the scavenger.

  • Possible Cause B: Finely Dispersed or Soluble Palladium Species. The palladium catalyst may exist as fine black particles (colloidal palladium) or as soluble palladium complexes that pass through standard filters.[8]

    • Troubleshooting Steps:

      • Filtration through Celite®: Before any other purification step, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will help in removing a significant portion of the heterogeneous palladium catalyst.[2][8]

      • Oxidative Treatment: In some cases, oxidizing Pd(0) species to the more readily scavenged Pd(II) state can be beneficial. This can sometimes be achieved by stirring the reaction mixture under an air atmosphere, though this should be done with caution, considering the stability of your product.

      • Combination of Methods: A multi-step approach is often the most effective. Consider an initial filtration through Celite®, followed by treatment with a high-affinity scavenger, and potentially a final polishing step with activated carbon.[2]

Issue 2: Significant Product Loss During the Purification Process

  • Possible Cause: Non-specific Adsorption of this compound onto the Scavenger.

    • Troubleshooting Steps:

      • Scavenger Screening: Test a small panel of different scavengers. While activated carbon is a cost-effective option, it can sometimes lead to significant product loss due to its high surface area and non-specific binding.[9] Compare the performance of silica-based and polymer-based scavengers to find one with high selectivity for palladium and minimal affinity for your product.

      • Minimize Scavenger Amount: Through careful optimization, use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined by running small-scale experiments with varying scavenger equivalents.

      • Thorough Washing of the Filter Cake: After filtration to remove the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product. Combine the washings with the filtrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts from reaction mixtures containing this compound?

A1: The most common and effective methods include:

  • Adsorption onto Solid-Supported Scavengers: This is a widely used technique where materials with a high affinity for palladium, such as functionalized silica gels or polymers, are added to the reaction mixture.[1][6] The solid scavenger-palladium complex is then easily removed by filtration.

  • Filtration through Celite®: A simple and effective first step to remove insoluble palladium species.[8]

  • Crystallization: Purifying the this compound product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[10] The efficiency can sometimes be enhanced by adding co-ligands like N-acetylcysteine or thiourea to the mother liquor to keep the palladium soluble.[10]

  • Activated Carbon Treatment: A cost-effective method for removing palladium, though it may require careful optimization to avoid product loss.[10]

  • Column Chromatography: While a standard purification technique, it may not always be sufficient on its own to remove all traces of palladium, especially if the palladium is strongly coordinated to the product.[8]

Q2: How do I choose the right palladium scavenger for my this compound reaction?

A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product. For this compound, where palladium chelation is a concern, scavengers with soft donor atoms like sulfur are generally very effective. Thiol- and thiourea-based scavengers are excellent choices.[6] It is highly recommended to screen a few different scavengers to identify the most efficient one for your specific reaction conditions.

Q3: What are the acceptable limits for residual palladium in a pharmaceutical product?

A3: Regulatory bodies like the ICH have established strict guidelines for elemental impurities in drug products. For palladium, which is in Class 2B, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g.[7] It is crucial to be aware of and adhere to these limits throughout the drug development process.[2][4]

Q4: What analytical techniques are used to determine the concentration of residual palladium?

A4: The most common and sensitive method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10] Other techniques include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[4][10] For rapid in-process monitoring, colorimetric and fluorimetric methods are also being developed.[11][12][13]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

  • Initial Filtration: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® (2-3 cm thick) in a sintered glass funnel. Wash the Celite® pad with additional solvent.

  • Scavenger Treatment: Combine the filtrate and washings. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 5-10 equivalents based on the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.

  • Final Filtration: Filter the mixture to remove the scavenger. A standard filter paper or a fine porosity sintered glass funnel can be used.

  • Washing and Concentration: Wash the collected scavenger on the filter with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm it meets the required specifications.

Protocol 2: Palladium Removal using Activated Carbon

  • Initial Filtration: Follow step 1 from Protocol 1.

  • Activated Carbon Treatment: To the combined filtrate, add activated carbon (typically 5-10% by weight of the crude product).

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.

  • Washing and Concentration: Wash the Celite®/carbon pad with fresh solvent. Combine the filtrate and washings, and concentrate under reduced pressure.

  • Analysis: Analyze the residual palladium content.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Residual Pd Levels
Thiol-Functionalized Scavengers High efficiency and selectivity for palladium.[6]Higher cost compared to activated carbon.< 10 ppm[3]
Activated Carbon Low cost, widely available.[10]Potential for product loss due to non-specific adsorption.[9]10-100 ppm
Crystallization Can be highly effective and cost-efficient.May require significant process development; potential for co-crystallization of palladium-product complexes.Variable, can be < 10 ppm with optimization.[10]
Filtration through Celite® Simple, fast, and inexpensive first-pass removal.[2][8]Only removes heterogeneous palladium.> 100 ppm (typically)

Visualization

Diagram 1: Decision Workflow for Palladium Removal from this compound

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd catalyst) celite_filtration Step 1: Filtration through Celite® start->celite_filtration analyze_pd1 Analyze Residual Pd (e.g., ICP-MS) celite_filtration->analyze_pd1 scavenger_treatment Step 2: Scavenger Treatment (e.g., Thiol-Silica, Activated Carbon) analyze_pd1->scavenger_treatment Pd > Limit troubleshoot Troubleshoot: - High Pd Levels - Product Loss analyze_pd1->troubleshoot High Pd optimize_scavenging Optimize Scavenging Conditions (Time, Temp, Scavenger Eq.) scavenger_treatment->optimize_scavenging analyze_pd2 Analyze Residual Pd scavenger_treatment->analyze_pd2 crystallization Step 3 (Optional): Crystallization analyze_pd2->crystallization Pd > Limit final_product Purified this compound (< ICH Limit) analyze_pd2->final_product Pd < Limit analyze_pd2->troubleshoot High Pd or Low Yield crystallization->final_product

Caption: Decision workflow for selecting and optimizing a palladium removal strategy.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Palladium Detection for API Purification - Arbor Assays. (2017, July 31). Arbor Assays.
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle. SiliCycle.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Online.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. Apollo Scientific.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009, February 15). PubMed.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. Sigma-Aldrich.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage.
  • Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures - Benchchem. Benchchem.

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How to avoid N-oxide formation in pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Pyridine Nitrogen

Welcome to the technical support guide for managing pyridine chemistry. For researchers in medicinal chemistry and materials science, pyridine is a cornerstone heterocycle. However, the very electronic nature that makes it so useful—its nucleophilic and basic nitrogen atom—also renders it susceptible to unwanted oxidation. The formation of a pyridine N-oxide byproduct can complicate purification, reduce yields, and introduce unforeseen reactivity.

This guide is structured as a series of troubleshooting questions and field-tested answers. It moves beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm not trying to make an N-oxide, but it keeps appearing as a byproduct. Why is the nitrogen on my pyridine ring so reactive?

A1: The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital, making it readily available to react with electrophiles, including the oxygen atom of many common oxidizing agents. This nucleophilicity is the primary reason for unintentional N-oxide formation.

Several factors contribute to this reactivity:

  • Electron Availability: Unlike pyrrole, the nitrogen lone pair in pyridine is not part of the aromatic sextet, making it significantly more basic and nucleophilic.

  • Reaction with Oxidants: Common laboratory oxidants, especially peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or even hydrogen peroxide in acetic acid, are highly effective at N-oxidation.[1][2] These reagents are often used for other transformations, such as epoxidations or Baeyer-Villiger oxidations, and the pyridine nitrogen can compete with the intended target.

  • Resonance Stabilization: The resulting N-oxide is a resonance-stabilized species, which provides a thermodynamic driving force for its formation.[3] The N-O bond is highly polar, with a negative charge on the oxygen and a formal positive charge on the nitrogen, which is delocalized into the ring.[3]

Q2: I need to perform an oxidation on another functional group in my molecule without touching the pyridine nitrogen. What are my options?

A2: This is a classic chemoselectivity challenge. Success depends on choosing an oxidant with a lower potential for N-oxidation or physically blocking the nitrogen atom from reacting.

Strategy 1: Selection of Milder or More Sterically Hindered Oxidants Your first line of defense is reagent selection. While highly dependent on your specific substrate, consider oxidants less prone to attacking the pyridine nitrogen. For example, for oxidizing an alcohol, manganese dioxide (MnO₂) is often a good choice for allylic or benzylic alcohols as it is less likely to cause N-oxidation compared to a peroxy acid.

Strategy 2: Protecting the Pyridine Nitrogen If a powerful oxidant is unavoidable, the most robust strategy is to protect the pyridine nitrogen. This temporarily masks its nucleophilicity, allowing the desired reaction to proceed elsewhere. The protecting group is then removed in a subsequent step. Boranes are an excellent and increasingly common choice for this purpose.[4][5]

Q3: You mentioned borane protection. How does that work and is it reliable for complex molecules?

A3: Borane protection is a highly effective method. The pyridine nitrogen's lone pair coordinates with the Lewis acidic borane (BH₃), typically from a source like BH₃·THF or BH₃·SMe₂, to form a stable pyridine-borane complex.[6] This complexation effectively "hides" the lone pair, preventing it from reacting with oxidants or other electrophiles.

The key advantages of this method are:

  • High Efficacy: It provides excellent protection against a wide range of reaction conditions.

  • Mild Removal: The borane protecting group is typically removed under mild acidic conditions (e.g., aqueous HCl) after the primary reaction is complete, often during aqueous workup.[5]

This strategy has been successfully employed in multi-step syntheses of pharmaceutical targets where avoiding side reactions is critical for maintaining yield and purity.[4]

Below is a workflow to decide on a protection strategy.

G start Unwanted N-Oxide Formation Detected? check_reagent Can a milder / more selective oxidant be used? start->check_reagent YES protect_n Is the required oxidant non-selective (e.g., m-CPBA)? check_reagent->protect_n NO try_new_reagent Switch to alternative oxidant (e.g., MnO₂, Dess-Martin) check_reagent->try_new_reagent YES use_borane Implement Borane Protection Protocol protect_n->use_borane YES deoxygenate Consider post-reaction deoxygenation of byproduct protect_n->deoxygenate NO (Protection not feasible) deprotect Perform desired reaction, then deprotect during workup. use_borane->deprotect end_success Problem Solved deprotect->end_success try_new_reagent->end_success deoxygenate->end_success

Diagram 1: Troubleshooting workflow for N-oxide formation.

Q4: My reaction is complete, and I have a mixture of my desired product and its N-oxide. Is there a way to salvage my material?

A4: Yes, absolutely. If N-oxide formation could not be avoided, you can often "rescue" your product by selectively removing the oxygen atom in a deoxygenation step. This is a common strategy, and sometimes forming the N-oxide is done intentionally to direct other reactions before its removal.[7][8]

Several reagents can accomplish this, with the choice depending on the other functional groups in your molecule:

  • Phosphorus Trichloride (PCl₃): A very common and effective reagent, typically used in a chlorinated solvent like chloroform. However, it is harsh and can react with sensitive functional groups.[7]

  • Zinc Dust: In the presence of an acid like acetic acid, zinc can be used to reduce the N-oxide. This method is often difficult to scale due to the density and handling of zinc dust.[4]

  • Sulfur Dioxide (SO₂): This method is advantageous because SO₂ does not readily attack a large variety of other organic functional groups. The reaction is typically run at elevated temperatures in a polar, water-miscible solvent.[7]

It is critical to choose a deoxygenation method that is compatible with your molecule's other functionalities.

Experimental Protocols & Data

Protocol 1: Protection of Pyridine with Borane

This protocol provides a general method for forming a pyridine-borane complex to prevent N-oxidation.

Materials:

  • Pyridine-containing substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the pyridine-containing substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the borane-THF solution (1.1 equiv) dropwise to the stirred solution. A slight exotherm may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete complexation.

  • The pyridine-borane complex is now formed and is typically stable enough to be used directly in the subsequent reaction without isolation.

  • Proceed with the intended primary reaction (e.g., oxidation using m-CPBA).

  • Deprotection (Post-Reaction): During the reaction workup, the addition of a mild acid (e.g., 1M HCl) will hydrolyze the borane complex, regenerating the pyridine.

Protocol 2: Deoxygenation of a Pyridine N-oxide Byproduct

This protocol describes a general method for removing an unwanted N-oxide using phosphorus trichloride.

Materials:

  • Crude reaction mixture containing the pyridine N-oxide

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Phosphorus trichloride (PCl₃)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude material (1.0 equiv of the N-oxide) in anhydrous CHCl₃ under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus trichloride (1.2 equiv) dropwise. The reaction can be exothermic.

  • After addition, allow the mixture to warm to room temperature or gently heat to reflux (monitor by TLC/LCMS) until all the N-oxide is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • The crude product can then be purified by standard methods (e.g., column chromatography).

Data Summary Tables

Table 1: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical ApplicationPropensity for Pyridine N-OxidationNotes
m-CPBA Epoxidation, Baeyer-VilligerHigh Highly effective for N-oxidation. Protection is strongly recommended.[1]
H₂O₂ / Acetic Acid General OxidationHigh A classical method for preparing N-oxides deliberately.[1][9]
Oxone® (KHSO₅) General OxidationHigh A versatile oxidant that readily oxidizes pyridines.[10]
MnO₂ Oxidation of allylic/benzylic alcoholsLow Generally selective for alcohols over pyridine nitrogen.
Dess-Martin Periodinane Oxidation of alcoholsVery Low Highly selective for alcohols; N-oxidation is not a common side reaction.

Table 2: Comparison of Deoxygenation Methods for Pyridine N-oxides

ReagentTypical ConditionsAdvantagesDisadvantages & Incompatibilities
PCl₃ CHCl₃ or DCM, 0 °C to refluxEffective and widely used.Harsh. Incompatible with alcohols, amines, and other acid-sensitive groups.[7]
Zn / Acetic Acid Acetic Acid, RT to heatRelatively mild conditions.Heterogeneous reaction, can be difficult to scale.[4]
SO₂ Water or dioxane, heatHigh functional group tolerance.[7]Requires handling of gaseous SO₂ or a sulfite salt.
Triphenylphosphine (PPh₃) High temperature (reflux)Homogeneous.Often requires high temperatures and can be slow. Produces PPh₃=O byproduct.[10]

Mechanistic Overview

The diagrams below illustrate the pathway of unwanted N-oxidation versus a protected reaction sequence.

G cluster_0 Unprotected Pathway cluster_1 Protected Pathway a Pyridine Substrate b Unwanted Pyridine N-Oxide a->b + Oxidant (e.g., m-CPBA) c Pyridine Substrate d Pyridine-Borane Complex c->d + BH3·THF e Desired Product (Protected) d->e + Oxidant f Final Desired Product (Deprotected) e->f + H₃O⁺ workup

Diagram 2: Unprotected vs. Borane-protected reaction pathways.

References

  • Vertex AI Search. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
  • Organic Syntheses. Pyridine-N-oxide. Available at: [Link]

  • Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901. Available at: [Link]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
  • Hackley, Jr., B. E., & Mador, I. L. (1969). Process for the reduction of pyridine n-oxides. U.S. Patent No. 3,467,659. Google Patents.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
  • ChemTube3D. (2020). Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. Available at: [Link]

  • Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN.
  • PubMed. (2008). An Application of Borane as a Protecting Group for Pyridine. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for conversion of pyridines to pyridine‐N‐oxide.
  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265.
  • Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-565.
  • Semantic Scholar. (1959).
  • Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • Gemo, N., et al. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 62(2), 221-228.
  • ResearchGate. (2014).
  • ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine.
  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?
  • Reddit. (2011). Pyridine replacement in organic synthesis.
  • Organic Chemistry Portal. (n.d.).
  • University of Michigan. (2001). Recent trends in the chemistry of pyridine N-oxide.
  • ResearchGate. (2015).
  • Thieme. (2015).
  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
  • Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.

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Technical Support Center: Safe Scaling of Reactions with 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and efficient scale-up of chemical reactions involving 2-Chloro-4-fluoropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning from lab-scale experiments to larger-scale production. We will address common challenges, provide troubleshooting solutions, and outline best practices rooted in established safety principles.

Part 1: Core Principles & Foundational Knowledge

Understanding the Reactivity of this compound

This compound is a valuable heterocyclic building block, frequently employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles.[2][3] This effect is enhanced by the presence of two halogen substituents. In SNAr reactions on this substrate, the nucleophile attacks the carbon atom bearing a leaving group, forming a temporary, high-energy intermediate known as a Meisenheimer complex.[3][4] The aromaticity is then restored by the expulsion of a halide ion.

A critical aspect of this compound is the differential reactivity of the two halogen atoms. The C-2 and C-4 positions are electronically activated for nucleophilic attack.[3][4] Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the anionic intermediate.[5] Studies have shown that 2-fluoropyridine can react over 300 times faster than 2-chloropyridine with nucleophiles like sodium ethoxide.[6] This heightened reactivity at the 4-position (fluoro) compared to the 2-position (chloro) is a key consideration for both selectivity and safety.

The Fundamental Challenge of Scale-Up: Heat Management

The primary challenge when scaling up any chemical reaction is the management of heat.[7][8] As the volume of a reactor increases, its surface area-to-volume ratio decreases dramatically.[7] This has profound implications for safety:

  • Heat Accumulation: A laboratory flask has a large surface area relative to its small volume, allowing for efficient heat dissipation to the surroundings. In a large production vessel, the heat generated by an exothermic reaction cannot escape as quickly, leading to a rise in the internal temperature.[7][8][9]

  • Thermal Runaway: If the rate of heat generation from the reaction exceeds the rate of heat removal, the reaction temperature will increase. This, in turn, accelerates the reaction rate, which generates even more heat, creating a dangerous positive feedback loop that can lead to a thermal runaway.[9][10][11] A thermal runaway can result in boiling of the solvent, excessive pressure build-up, vessel rupture, and explosion.[8]

SNAr reactions are often exothermic. Therefore, a thorough understanding of the reaction's thermal profile is not just recommended—it is a prerequisite for safe scale-up.[8][10]

Part 2: Planning for a Safe Scale-Up

Before attempting to scale any reaction involving this compound, a systematic Process Hazard Analysis (PHA) is essential.[8] This involves identifying potential hazards and ensuring that robust control measures are in place.

Scale-Up Safety Workflow

The following diagram outlines a logical workflow for planning a safe scale-up.

cluster_0 Phase 1: Lab-Scale Investigation cluster_1 Phase 2: Hazard Assessment & Engineering Controls cluster_2 Phase 3: Scaled Execution A Small-Scale Synthesis (mg to g scale) B Identify Desired Reaction (e.g., SNAr with Amine) A->B C Preliminary Thermal Screening (DSC) of starting materials & final mixture B->C D Reaction Calorimetry (RC1) to determine heat of reaction, heat flow, and potential for exotherm C->D Crucial Data for Scale-Up E Conduct Process Hazard Analysis (PHA) (HAZOP, What-if analysis) D->E F Define Basis of Safety (e.g., controlled addition, cooling capacity) E->F G Select Appropriate Reactor (Material, size, mixing, cooling) F->G H Plan Emergency Procedures (Quenching, cooling bath) G->H I Perform Incremental Scale-Up (Never > 3x previous scale) H->I J Monitor Critical Parameters (Internal temp, addition rate, pressure) I->J K Controlled Workup & Purification J->K L Post-Reaction Review & Documentation K->L

Caption: A workflow for safely scaling up chemical reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine was well-behaved on a 1g scale, but when I scaled to 100g, the temperature spiked dangerously after adding half the amine. What happened?

A1: You likely experienced the onset of a thermal runaway due to reactant accumulation and reduced heat transfer.[7][11] On a small scale, the heat generated was dissipated quickly by the flask's surface. At the 100g scale, the heat removal was less efficient. SNAr reactions with amines on activated pyridines can be significantly exothermic. By adding the amine too quickly, you allowed the unreacted material to accumulate. Once the reaction initiated, the accumulated reagents reacted rapidly, generating heat faster than your cooling system could remove it.[10]

  • Causality: The root cause is the change in the surface area-to-volume ratio at a larger scale.[7] The fundamental kinetics of the reaction did not change, but the system's ability to manage the heat of reaction did.

  • Solution: Implement a "semi-batch" process where the amine is added slowly and controllably to the solution of this compound.[10] The addition rate should be tied to the internal reaction temperature and the cooling capacity of the reactor, ensuring that the rate of heat generation never exceeds the rate of heat removal.[9]

Q2: I am seeing a significant amount of a new, unidentified impurity after scaling up my reaction. How do I troubleshoot this?

A2: Changes in impurity profiles are common during scale-up and are often related to temperature control and reaction time.[11][12]

  • Possible Cause 1: Localized Hotspots. Inadequate mixing in a large reactor can create "hotspots" where the temperature is much higher than the bulk solution. These localized high temperatures can accelerate side reactions or cause degradation of starting materials or products.[12]

  • Possible Cause 2: Longer Reaction Times. What might be a 2-hour reaction at lab scale could take significantly longer at production scale due to slower reagent addition and mixing. Prolonged exposure to reaction conditions can promote the formation of different byproducts.

  • Possible Cause 3: Hydrolysis. If your nucleophile or base is sensitive to water, and the reaction is run for a longer period at a higher temperature, hydrolysis of this compound to the corresponding pyridone could become a more significant side reaction.

  • Troubleshooting Steps:

    • Improve Mixing: Ensure the reactor's agitator (stirrer type and speed) is appropriate for the vessel size and reaction mass to ensure homogeneity.

    • Re-optimize Temperature: A slightly lower reaction temperature, while potentially slower, might suppress the formation of the impurity. This is a trade-off that must be evaluated.

    • Analyze Samples Over Time: Take aliquots from the reaction at different time points to understand when the impurity starts to form. This can help determine if it's a result of prolonged reaction time or an initial exotherm.

Q3: What is the biggest safety risk I should be aware of with this compound itself?

  • Self-Validating System: Before any scale-up, it is imperative to determine the thermal stability of your starting materials, intermediates, and final reaction mixture.[10] Techniques like Differential Scanning Calorimetry (DSC) can identify the onset temperature of decomposition.[9] Your maximum safe operating temperature must be well below this onset temperature.

Q4: How do I safely quench a large-scale SNAr reaction if the temperature starts to rise uncontrollably?

A4: Having a pre-planned emergency quenching procedure is a critical part of your hazard analysis.[11] The goal is to stop the reaction quickly and safely.

  • Method 1: Crash Cool. Have a large, pre-chilled bath (e.g., dry ice/acetone) ready to immerse the reactor if possible. This is more feasible for smaller-scale reactors.

  • Method 2: Quenching Agent. Prepare a solution of a quenching agent that can be rapidly added to the reactor. For an SNAr with an amine, a non-nucleophilic acid (like acetic or citric acid) can be used to protonate and deactivate the amine nucleophile. The quench solution should be added slowly at first to control the heat of neutralization.

  • Important: The quenching procedure itself can be exothermic. It must be tested on a small scale first. The volume of your reactor should be no more than half full to accommodate the volume of the quenching agent.[11]

Part 4: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate 1. Low Temperature. 2. Impure starting materials (e.g., amine is protonated). 3. Insufficient base (if required).1. Gently warm the reaction mixture to the target temperature. 2. Verify the purity of reagents. Use a fresh bottle of amine or base. 3. Check stoichiometry and consider adding a slight excess of base.
Uncontrolled Exotherm 1. Reagent added too quickly. 2. Cooling system failure or insufficient capacity. 3. Inadequate mixing.1. IMMEDIATELY stop reagent addition. Execute emergency cooling/quenching plan. 2. For future runs, reduce addition rate and ensure cooling is active and sufficient.[10] 3. Increase agitation speed.
Low Yield / Incomplete Conversion 1. Reaction time too short. 2. Temperature too low. 3. Nucleophile degradation.1. Monitor reaction by TLC/LCMS and extend reaction time. 2. Gradually increase reaction temperature, carefully monitoring for exotherms. 3. Add the nucleophile portion-wise or via syringe pump to maintain its concentration.
Formation of Dimer Byproducts 1. The product of the first substitution acts as a nucleophile.1. Maintain a slight excess of the initial nucleophile. 2. Add the this compound solution to the nucleophile solution (reverse addition) to keep the pyridine derivative as the limiting reagent.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Scaled-Up SNAr with an Amine Nucleophile (Example)

Disclaimer: This is a generalized protocol. All parameters (temperatures, addition times, solvent volumes) MUST be determined through lab-scale optimization and reaction calorimetry before attempting a large-scale run.

  • Reactor Setup:

    • Select a glass-lined or appropriate stainless-steel reactor with a volume at least twice the final reaction volume.[11]

    • Equip the reactor with an overhead mechanical stirrer, a thermocouple to measure the internal temperature, a condenser, a nitrogen/argon inlet, and an addition funnel or pump for controlled reagent delivery.

    • Ensure the reactor's cooling jacket is operational and connected to a circulating bath with sufficient cooling capacity.

  • Reagent Preparation:

    • Charge the reactor with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMSO, NMP, THF).

    • If a base is required (e.g., K₂CO₃, K₃PO₄), add it to the reactor at this stage.

    • In a separate vessel, prepare a solution of the amine nucleophile (1.1 eq) in the same solvent.

  • Reaction Execution:

    • Begin agitation and inert the reactor with nitrogen.

    • Cool the reactor contents to the desired starting temperature (e.g., 10 °C).

    • Begin the slow, dropwise addition of the amine solution. This is the most critical step.

    • Monitor the internal temperature closely. The addition rate should be controlled such that the internal temperature does not rise more than 2-3 °C above the setpoint. If it does, pause the addition until the temperature stabilizes.

    • After the addition is complete, maintain the reaction at the target temperature and monitor for completion by a suitable analytical method (e.g., LC-MS).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding it to a separate vessel containing water or a dilute acid solution. Monitor for any exotherm during the quench.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Perform washes (e.g., brine) as necessary.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by an appropriate large-scale method, such as recrystallization or column chromatography.[13]

Decision Tree for Exotherm Management

Start Reagent Addition Started. Monitor Internal Temp (T_internal). CheckTemp Is T_internal > T_setpoint + 3°C? Start->CheckTemp CheckTemp->Start No, Continue Addition ActionStop PAUSE ADDITION CheckTemp->ActionStop Yes CheckCooling Is cooling system at max capacity? ActionStop->CheckCooling ActionResume Resume addition at 50% of previous rate. CheckCooling->ActionResume No Emergency EMERGENCY Execute Quench Protocol CheckCooling->Emergency Yes ActionResume->Start

Caption: Decision tree for managing temperature during reagent addition.

Part 6: References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014-11-20). Available at: [Link]

  • Common Standard Operating Procedure for Quenching Pyrophoric Materials. Available at: [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines - Taylor & Francis Online. (1997). Available at: [Link]

  • Quenching Reactive Substances - Virginia Tech Chemistry Department. (2006-10-27). Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way - Process Safety & Loss Prevention. (2023-10-05). Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - ResearchGate. (2025-08-06). Available at: [Link]

  • Scaling Up Chemical Processes? Unlock Safety and Success - QES Academy. Available at: [Link]

  • Scale Up Safety - Stanford Environmental Health & Safety. (2023-03-15). Available at: [Link]

  • Process Safety and Scale-up - H.E.L Group. Available at: [Link]

  • Nucleophilic aromatic substitution on pyridines - Chemistry Stack Exchange. (2018-10-17). Available at: [Link]

  • Nucleophilic Aromatic Substitutions - YouTube. (2019-01-19). Available at: [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety, UC Berkeley. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC, NIH. Available at: [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines - Semantic Scholar. (1997-03-01). Available at: [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution - ResearchGate. (2019-01-30). Available at: [Link]

  • Amination of 2-halopyridines - ResearchGate. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate. (2025-08-07). Available at: [Link]

  • The reactivity of pyridine in cold interstellar environments - Frontiers. (2022-11-30). Available at: [Link]

  • The Versatility of this compound: From Lab Synthesis to Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction - MDPI. (2024-07-24). Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer - RSC Publishing. (2023-08-21). Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC, NIH. (2024-11-12). Available at: [Link]

  • Challenges in the functionalization of pyridines - ResearchGate. Available at: [Link]

  • Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems - Sandia National Laboratories. Available at: [Link]

  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative - MDPI. Available at: [Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines - ResearchGate. (2018-12-18). Available at: [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides - ResearchGate. (2025-08-06). Available at: [Link]

  • The reaction of 4-chloropyridine with some amines - ResearchGate. (2025-08-06). Available at: [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution - ChemRxiv. Available at: [Link]

  • This compound - PubChem, NIH. Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - ResearchGate. (2013-09-11). Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide - ResearchGate. (2025-08-06). Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine - Preprints.org. (2023-10-12). Available at: [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI. Available at: [Link]

Sources

Technical Support Center: Identifying Impurities in 2-Chloro-4-fluoropyridine by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-4-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling of this critical reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹⁹F NMR chemical shifts for pure this compound?

A1: For pure this compound in a standard solvent like CDCl₃, you can expect the following approximate chemical shifts:

  • ¹H NMR: The proton spectrum will show three distinct signals in the aromatic region. The proton at position 6 (adjacent to the nitrogen) is typically the most downfield, followed by the proton at position 5, and then the proton at position 3. The fluorine at position 4 will cause characteristic splitting of the signals for the protons at positions 3 and 5.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C4 position. The chemical shift will be in the typical range for fluoropyridines. It is crucial to use a standard reference, like CFCl₃, for accurate chemical shift determination[1][2].

It's important to note that chemical shifts can be influenced by the solvent used[3]. For instance, switching to a solvent like benzene-d₆ may help resolve overlapping peaks[4].

Q2: What are some common impurities I might encounter in my NMR spectrum of this compound?

A2: The impurities present in a sample of this compound are often related to its synthesis. Common synthetic routes can lead to several potential byproducts[5][6][7]:

  • Isomeric Impurities: The synthesis may result in other isomers, such as 2-Chloro-6-fluoropyridine or 4-Chloro-2-fluoropyridine. These can be challenging to distinguish from the main compound.

  • Starting Materials: Residual starting materials, such as pyridine N-oxide derivatives, may be present.

  • Over-halogenated Species: Dichloro- or other polyhalogenated pyridines can form as byproducts.

  • Hydrolysis Products: The corresponding hydroxypyridine can be formed if water is present during synthesis or workup.

Q3: How can I differentiate between isomers of this compound using NMR?

A3: Distinguishing between isomers is a common challenge that can be addressed using a combination of 1D and 2D NMR techniques[8].

  • ¹H NMR Coupling Patterns: The splitting patterns of the aromatic protons are key. The magnitude of the coupling constants (J-values) between protons and between protons and fluorine can help determine their relative positions. For example, the coupling between a proton and a fluorine atom is typically larger for ortho- and meta-positions compared to a para-position.

  • ¹⁹F NMR: While all isomers will show a fluorine signal, its chemical shift will be different for each isomer.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to establish the connectivity of the proton network in the pyridine ring[8].

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals[8].

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the position of the chlorine and fluorine atoms by observing long-range correlations from the protons to the carbon atoms bearing the halogens[8].

Q4: My NMR spectrum shows broad peaks. What could be the cause?

A4: Broad peaks in an NMR spectrum can arise from several factors[4][9]:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from glassware or reagents.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, such as proton exchange with residual water or a tautomeric equilibrium, the peaks can broaden. Running the experiment at a different temperature can sometimes resolve this.

  • Quadrupolar Broadening: The nitrogen atom in the pyridine ring has a quadrupole moment that can sometimes cause broadening of adjacent proton signals.

Troubleshooting Guides

Guide 1: Distinguishing Isomeric Impurities

A common issue is the presence of isomers which can be difficult to identify from a simple ¹H NMR spectrum.

Protocol for Isomer Identification:

  • Acquire High-Resolution ¹H NMR: Ensure the spectrum has good resolution to observe fine splitting patterns.

  • Acquire ¹⁹F NMR: The chemical shift of the fluorine signal is a key indicator of the isomer.

  • Perform a ¹H-¹H COSY Experiment: This will confirm the coupling relationships between the protons on the pyridine ring.

  • Run an HSQC Experiment: This will correlate each proton with its directly attached carbon.

  • Acquire an HMBC Spectrum: This is often the most informative experiment for isomer differentiation. Look for long-range correlations from the protons to the carbons bearing the chloro and fluoro substituents.

Below is a workflow to guide the identification process:

G start Start: Ambiguous Isomer in NMR proton_nmr Acquire High-Resolution ¹H NMR Spectrum start->proton_nmr fluorine_nmr Acquire ¹⁹F NMR Spectrum proton_nmr->fluorine_nmr cosy Perform ¹H-¹H COSY Experiment fluorine_nmr->cosy hsqc Run HSQC Experiment cosy->hsqc hmbc Acquire HMBC Spectrum hsqc->hmbc analysis Analyze Coupling Constants and 2D Correlations hmbc->analysis structure Assign Isomeric Structure analysis->structure

Caption: Workflow for Isomer Identification using NMR.

Guide 2: Quantifying Impurities

Quantitative NMR (qNMR) can be a powerful tool for determining the purity of your this compound sample without the need for a reference standard of the impurity itself.

Protocol for qNMR Analysis:

  • Choose a Suitable Internal Standard: The standard should be a high-purity compound with a simple NMR spectrum (ideally a singlet) that does not overlap with the signals of the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Prepare the Sample: Accurately weigh a known amount of your this compound sample and the internal standard. Dissolve them in a known volume of a suitable deuterated solvent.

  • Acquire the ¹H NMR Spectrum: It is crucial to use appropriate acquisition parameters for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and ensuring the signal-to-noise ratio is high.

  • Process the Spectrum: Carefully integrate the signals of the analyte and the internal standard.

  • Calculate the Purity: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Data Summary Table:

Compound ¹H Chemical Shift (ppm, CDCl₃) ¹⁹F Chemical Shift (ppm, CDCl₃) Expected Multiplicity (¹H NMR)
This compoundH3: ~7.1, H5: ~7.3, H6: ~8.2VariesH3: dd, H5: ddd, H6: d
2-Fluoropyridine[10]H3: ~6.9, H4: ~7.8, H5: ~7.2, H6: ~8.2VariesComplex multiplets
Pyridine[11]H2/H6: ~8.6, H3/H5: ~7.3, H4: ~7.7N/AMultiplets

Note: The exact chemical shifts can vary depending on the specific instrument and experimental conditions.

References

  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. Available from: [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. Available from: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. Available from: [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available from: [Link]

  • This compound | C5H3ClFN | CID 2782792 - PubChem - NIH. Available from: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available from: [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available from: [Link]

  • 19Flourine NMR. Available from: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available from: [Link]

  • Chemical shifts - UCL. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • This compound | CAS#:34941-91-8 | Chemsrc. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]

  • US3153044A - Process for the preparation of 2-chloropyridine - Google Patents.
  • Guide to Solving NMR Questions - The OChem Whisperer. Available from: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available from: [Link]

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Technical Support Center: Optimizing Solvent Choice for Reactions with 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-fluoropyridine. As a versatile building block in pharmaceutical and agrochemical synthesis, its unique reactivity profile presents both opportunities and challenges.[1] This guide, structured in a question-and-answer format, provides expert insights and troubleshooting strategies to help you optimize solvent selection for key transformations, ensuring robust and reproducible results.

Section 1: Foundational Knowledge & General Considerations

This section addresses the fundamental properties of this compound and overarching principles of solvent selection.

Q1: What are the key reactivity sites on this compound and how does this influence reaction planning?

A1: this compound possesses two primary electrophilic sites susceptible to substitution: the carbon at the 2-position (C2) bonded to chlorine and the carbon at the 4-position (C4) bonded to fluorine. Both positions are activated toward nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[2]

  • For Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally more reactive than the C-Cl bond. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex), making fluoride a better leaving group in this context.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[3]

  • For Palladium-Catalyzed Cross-Coupling: The C-Cl bond is the preferred reactive site. The oxidative addition of a C-Cl bond to a Pd(0) catalyst is significantly more facile than the cleavage of the much stronger C-F bond under typical Suzuki, Buchwald-Hartwig, or Sonogashira conditions.[4]

This dichotomy is central to synthetic strategy. Your choice of reaction type—and consequently, your choice of solvent—will dictate which position is functionalized.

Q2: I'm starting a new project with this compound. How do I begin solvent selection?

A2: A systematic approach is crucial. The first step is to define the desired transformation, which will guide your initial solvent choice. The flowchart below outlines a general decision-making process.

cluster_troubleshoot Common Troubleshooting Points start Define Desired Transformation snar Nucleophilic Aromatic Substitution (SNAr)? start->snar Add N, O, S, or C nucleophile directly cross_coupling Pd-Catalyzed Cross-Coupling? start->cross_coupling Form a new C-C or C-N bond lithiation Lithiation / Metalation? start->lithiation Deprotonation or Halogen-Metal Exchange polar_aprotic Start with Polar Aprotic Solvents (DMF, DMSO, MeCN, NMP) snar->polar_aprotic Yes nonpolar_ethereal Start with Nonpolar / Ethereal Solvents (Toluene, Dioxane, THF) cross_coupling->nonpolar_ethereal Yes dry_ethereal Use Dry Ethereal Solvents (THF, Diethyl Ether, DME) lithiation->dry_ethereal Yes troubleshoot Troubleshoot & Optimize polar_aprotic->troubleshoot nonpolar_ethereal->troubleshoot dry_ethereal->troubleshoot solubility Poor Solubility of Reagents troubleshoot->solubility side_reactions Side Reactions / Low Yield troubleshoot->side_reactions catalyst_deactivation Catalyst Deactivation (for cross-coupling) troubleshoot->catalyst_deactivation selectivity Poor Regioselectivity troubleshoot->selectivity

Caption: Initial Solvent Selection Workflow.

Q3: What are the key physical properties of common solvents to consider?

A3: Beyond basic solubility, properties like polarity (dielectric constant), coordinating ability, and boiling point are critical. These factors influence reaction rates, catalyst stability, and even product selectivity.[5]

SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)Primary Use Cases for this compound
N,N-DimethylformamideDMFPolar Aprotic15336.7SNAr, some Cross-Coupling (e.g., Sonogashira)[6][7]
Dimethyl SulfoxideDMSOPolar Aprotic18946.7SNAr[7]
AcetonitrileMeCNPolar Aprotic8237.5SNAr, can influence selectivity in Cross-Coupling[8][9]
TetrahydrofuranTHFEthereal (Polar Aprotic)667.6Cross-Coupling, Lithiation[5][10]
1,4-Dioxane-Ethereal (Polar Aprotic)1012.2Suzuki & Buchwald-Hartwig Cross-Coupling[11][12]
Toluene-Nonpolar Aromatic1112.4Suzuki & Buchwald-Hartwig Cross-Coupling[4][11]
WaterH₂OPolar Protic10080.1Co-solvent in Suzuki reactions; can be used for SNAr with KF[13][14]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a direct method to introduce nucleophiles at the activated C4-F position. Solvent choice is paramount for success.

Q4: Why is my SNAr reaction with an amine nucleophile failing in toluene?

A4: Your reaction is likely failing due to improper solvent choice. SNAr reactions proceed through a high-energy, negatively charged intermediate called a Meisenheimer complex.[7][15] Nonpolar solvents like toluene or hexane cannot stabilize this charged species, making the activation energy for its formation prohibitively high.[7] To facilitate the reaction, you must switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively stabilize the Meisenheimer complex, dramatically accelerating the reaction rate.[7]

Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Rate-determining step TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + F⁻ TS2->Products Solvent_Nonpolar Nonpolar Solvent (e.g., Toluene) Solvent_Nonpolar->TS1 destabilizes, increases energy barrier Solvent_Polar Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent_Polar->Intermediate stabilizes, lowers energy barrier

Caption: Role of Solvent in Stabilizing the SNAr Intermediate.

Q5: My SNAr reaction is sluggish even in DMF. What can I do?

A5: If the reaction is slow in an appropriate polar aprotic solvent, consider the following troubleshooting steps:

  • Increase Temperature: SNAr reactions on less activated rings often require thermal energy to overcome the activation barrier.[7][16] Heating the reaction, often to 80-120 °C, is a common strategy.[7]

  • Check Your Base: If your nucleophile is an alcohol or a secondary amine, it may require a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to be fully deprotonated and activated.

  • Water Content: Ensure your solvent is dry. Water can hydrogen-bond with anionic nucleophiles, reducing their reactivity.[7]

  • Consider a Protic Solvent: While often slower, protic solvents can sometimes offer unique selectivity or solubility profiles. However, they can also act as competing nucleophiles if a strong base is present (e.g., ethanol + NaH → sodium ethoxide).[7] In some cases, using water itself as a solvent with a base like KF can be an effective "green" alternative for activated substrates.[13]

Q6: I'm having trouble removing high-boiling solvents like DMF or DMSO post-reaction. What's the best workup procedure?

A6: This is a very common challenge. The most effective method is an aqueous workup. Dilute the reaction mixture with a large volume of water. DMF and DMSO are fully miscible with water and will be partitioned into the aqueous phase. You can then extract your desired product into a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[7] Follow with several brine washes to remove any residual DMF/DMSO from the organic layer.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation at the C2-Cl position, palladium-catalyzed reactions are the method of choice. Solvent selection here is more nuanced and can impact the catalytic cycle.

Q7: For a Suzuki-Miyaura coupling at the C2-Cl position, what is the best starting solvent system?

A7: A mixture of an ethereal or aromatic solvent with water is the standard starting point for Suzuki couplings.[12][14]

  • Recommended Systems: 1,4-Dioxane/water, Toluene/water, or THF/water are excellent choices.[4][12]

  • Rationale: The organic solvent dissolves the this compound and the palladium catalyst/ligand complex. The aqueous phase is required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and helps facilitate the transmetalation step with the boronic acid.[14][17] The choice between toluene and dioxane can be critical; less polar solvents like toluene may favor reactivity at a C-Cl bond over other potential leaving groups.[5][8]

Q8: My Buchwald-Hartwig amination gives a low yield. My amine starting material is very polar and isn't soluble in toluene.

A8: This is a classic solubility mismatch problem in cross-coupling. While toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations, poor solubility of a key reagent will prevent the reaction from proceeding efficiently.[11][18]

  • Solution: You must use a more polar solvent to bring your amine into the solution phase. While DMF can be used, it should be approached with caution as it can sometimes decompose at high temperatures or interfere with certain catalysts. A better choice is often N,N-Dimethylacetamide (DMAc).[11] Screening both DMF and DMAc is a reasonable strategy. Be aware that changing the solvent may also require re-optimization of the base and ligand.

Q9: Can solvent choice affect selectivity in cross-coupling reactions?

A9: Absolutely. The solvent can have a profound impact on chemoselectivity, particularly in substrates with multiple potential leaving groups.[8][19] While this compound has a clear preference for C-Cl activation in Pd-coupling, consider a hypothetical analog like 2-chloro-4-(triflyloxy)pyridine. In such cases:

  • Nonpolar Solvents (e.g., Toluene, THF): Tend to favor oxidative addition at the C-Cl bond.[8]

  • Polar Solvents (e.g., MeCN, DMF): Can stabilize different transition states or even alter the nature of the active catalytic species (e.g., forming anionic palladium complexes), leading to preferential reaction at the C-OTf bond.[8][19] This highlights that solvent is not just a medium but an active participant in determining the reaction outcome.

Section 4: Experimental Protocols

Protocol 1: General Procedure for SNAr Solvent Screening

This protocol outlines a parallel screening approach to identify the optimal solvent for an SNAr reaction between this compound and a generic amine nucleophile.

  • Preparation: To four separate, dry reaction vials equipped with stir bars, add this compound (1.0 equiv.) and a non-nucleophilic base such as powdered K₂CO₃ (2.0 equiv.).

  • Solvent Addition: To each vial, add one of the following solvents (ensure volume provides a concentration of ~0.2 M):

    • Vial 1: Anhydrous DMF

    • Vial 2: Anhydrous DMSO

    • Vial 3: Anhydrous Acetonitrile (MeCN)

    • Vial 4: Anhydrous Toluene (as a negative control)

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv.) to each vial.

  • Reaction: Place all vials in a heating block set to 80 °C.

  • Monitoring: Monitor the progress of each reaction at 1h, 4h, and 12h intervals using TLC or LC-MS. Take a small aliquot from each vial for analysis.

  • Analysis: Compare the consumption of starting material and formation of the desired product across the different solvents to identify the most effective one. The reaction in toluene is expected to show little to no conversion, confirming the necessity of a polar aprotic solvent.[7]

Protocol 2: General Procedure for Suzuki Coupling Solvent Screening

This protocol is for optimizing the solvent system for the coupling of this compound with an arylboronic acid.

  • Inert Atmosphere: Add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.) to three separate microwave vials suitable for heating under an inert atmosphere.

  • Solvent System Addition: Prepare the following degassed solvent mixtures and add to the vials:

    • Vial 1: 1,4-Dioxane and Water (4:1 ratio)

    • Vial 2: Toluene and Water (4:1 ratio)

    • Vial 3: DMF (anhydrous, for comparison)

  • Purge: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat all vials to 100 °C with vigorous stirring for the designated reaction time (e.g., 12-18 hours).[4]

  • Workup & Analysis: After cooling to room temperature, perform an aqueous workup on each reaction mixture, extracting with ethyl acetate. Analyze the organic extracts by LC-MS or ¹H NMR to determine the conversion and yield for each solvent system.

References

  • Vertex AI Search. (2026). This compound (CAS: 34941-91-8) Product Specification. 1

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. 6

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. 5

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. 19

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 8

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. 3

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. 20

  • BenchChem. (2025). Managing solvent effects in fluoropyridine reactions. 7

  • Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. 11

  • Sigma-Aldrich. (n.d.). Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit.

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. 18

  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. 13

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 2

  • ResearchGate. (2014). Solvent for Lithiation?. 10

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. 4

  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. 15

  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. 16

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 12

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. 17

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 14

Sources

Technical Support Center: Isolating Products from 2-Chloro-4-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of reaction workups involving 2-chloro-4-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure the successful isolation and purification of your target compounds. As a versatile building block, this compound participates in a variety of reactions, most notably nucleophilic aromatic substitution (SNAr), and a well-designed workup procedure is critical for obtaining high-purity products.

This resource is structured to provide both foundational knowledge and practical troubleshooting advice. We will delve into the "why" behind each step, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the workup of reactions involving this compound.

Q1: What is the first step I should take after my reaction with this compound is complete?

The initial and most critical step is to quench the reaction. This deactivates any remaining reactive species and prevents the formation of unwanted byproducts. The choice of quenching agent depends on the specific reagents used. For many nucleophilic substitution reactions, the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective. If your reaction was conducted under strongly basic conditions, a dilute acid solution (e.g., 1 M HCl) might be necessary to neutralize the base. Always perform the quench at a low temperature (e.g., in an ice bath) to control any exothermic processes.[1]

Q2: How do I choose the right organic solvent for extraction?

The selection of an appropriate extraction solvent is crucial for efficiently separating your product from the aqueous layer. The ideal solvent should:

  • Readily dissolve your product while having low solubility for impurities.

  • Be immiscible with water .

  • Have a relatively low boiling point for easy removal during concentration.

  • Be unreactive towards your product.

Commonly used solvents for extracting pyridine derivatives include ethyl acetate, dichloromethane (DCM), and chloroform.[2][3][4][5] Ethyl acetate is a good general-purpose solvent. DCM is denser than water, which can be advantageous for separations.

Q3: My product is a basic pyridine derivative. How can I use this property to my advantage during workup?

The basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2) allows for an acid-base extraction, a powerful purification technique.[6][7][8] By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), your basic product will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[8][9] This leaves non-basic impurities behind in the organic layer. Subsequently, you can neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate) to regenerate the neutral product, which can then be back-extracted into an organic solvent.[7][10]

Q4: What are common impurities I should expect, and how can I remove them?

Common impurities include unreacted this compound, the nucleophile, and potential side products.

  • Unreacted Starting Material: If your product has significantly different polarity from this compound, column chromatography is often effective.

  • Excess Nucleophile: If the nucleophile is an amine, an acid wash can remove it.[9] If it's an alcohol or thiol, a wash with a dilute base might be effective.

  • Hydrolysis Product: 2-hydroxy-4-fluoropyridine can form if water is present. This is often more polar and can sometimes be removed by an aqueous wash or chromatography.[11]

Q5: I'm observing an emulsion during my extraction. What should I do?

Emulsions are a common frustration during the workup of pyridine-containing reaction mixtures.[12] To break an emulsion, you can try the following:

  • Add brine (saturated aqueous NaCl): This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[12]

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand for an extended period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the isolation of your product.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery After Extraction Product is water-soluble.Check the aqueous layer by TLC or LC-MS. If the product is present, saturate the aqueous layer with NaCl and re-extract with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol.
Product degraded during workup.2-Fluoropyridines can be sensitive to acidic or basic conditions.[13] Ensure that any acid or base washes are performed quickly and at low temperatures. Consider using a milder workup procedure.
Product is volatile.Be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and avoid high vacuum.
Persistent Color in the Organic Layer Formation of colored byproducts.Try washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate if oxidative processes are suspected.[12] Activated carbon (charcoal) treatment followed by filtration can also decolorize the solution.
Copper catalyst contamination (if used).Wash the organic layer with a saturated aqueous solution of ammonium chloride or EDTA to chelate the copper salts.[14]
Product is an Oil, but Should be a Solid Presence of residual solvent.Co-evaporate the product with a solvent that forms an azeotrope with the suspected residual solvent (e.g., toluene to remove water).[12] Dry the product under high vacuum for an extended period.
Impurities preventing crystallization.Purify the product further using column chromatography.
Difficulty with Column Chromatography Purification Peak tailing for basic pyridine products.Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent to improve peak shape.[15] Using a different stationary phase, like alumina, can also be beneficial.
Product streaking on the TLC plate.The sample may be overloaded. Spot a more dilute solution on the TLC plate. If streaking persists, it could indicate product instability on silica gel. Consider using a different stationary phase for chromatography.

Experimental Protocol: General Workup Procedure

This protocol outlines a standard workflow for isolating a neutral or basic product from a reaction with this compound.

1. Reaction Quenching: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly add deionized water or a saturated aqueous solution of NH₄Cl with vigorous stirring. Monitor for any temperature changes.

2. Solvent Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent (e.g., ethyl acetate). The volume should be roughly equal to the aqueous volume. c. Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate completely. e. Drain the lower (aqueous) layer. If using a solvent denser than water like DCM, the organic layer will be the lower layer. f. Re-extract the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

3. Aqueous Washes (Customize as needed): a. Combine all the organic extracts. b. For Neutral Products: Wash the combined organic layer sequentially with: i. Deionized water ii. Saturated aqueous sodium bicarbonate (if the reaction was acidic) iii. Brine (saturated aqueous NaCl) c. For Basic Products (Acid-Base Extraction): i. Wash the combined organic layer with 1 M HCl. This will extract your basic product into the aqueous layer. Separate the layers and save the aqueous layer. ii. Re-extract the organic layer with 1 M HCl and combine the aqueous extracts. iii. Cool the combined acidic aqueous extracts in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or 1 M NaOH until the solution is basic (check with pH paper). iv. Extract the now basic aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM). v. Combine these new organic extracts and wash with brine.

4. Drying and Concentration: a. Dry the final organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Assess the purity of the crude product by TLC, LC-MS, or ¹H NMR. b. If necessary, purify the product by column chromatography, recrystallization, or distillation.[3][4][16][17][18]

Visualization of the Workup Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Extraction 2. Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash 3. Aqueous Washes (H₂O, Brine, etc.) Extraction->Wash Drying 4. Dry Organic Layer (e.g., Na₂SO₄) Wash->Drying Concentration 5. Concentrate (Rotary Evaporator) Drying->Concentration Crude Crude Product Concentration->Crude Purify Purification (Chromatography, Recrystallization) Crude->Purify Pure Pure Product Purify->Pure

Caption: General workflow for isolating products from this compound reactions.

Purification Techniques at a Glance

Technique Best Suited For Key Considerations
Column Chromatography Separating compounds with different polarities.The basicity of pyridine derivatives can cause peak tailing on silica gel; adding a small amount of triethylamine to the eluent can mitigate this.[15]
Recrystallization Purifying solid products that have moderate solubility in a solvent at high temperatures and low solubility at low temperatures.[18]Choosing the right solvent system is critical. A good solvent will dissolve the compound when hot but not when cold.
Distillation Purifying liquid products with boiling points that are significantly different from those of impurities.Not suitable for heat-sensitive compounds. Vacuum distillation is an option for high-boiling point liquids.
Acid-Base Extraction Separating basic pyridine products from neutral or acidic impurities.[7][8]The product must be stable to the acidic and basic conditions used.

References

  • Benchchem Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Acid Gas Extraction of Pyridine from Water. ACS Publications - American Chemical Society. Available at: [Link]

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
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  • Method for recovery of pyridine bases. Google Patents.
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  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]

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  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
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  • Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. PubMed. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
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Validation & Comparative

A Comparative Analysis of C-Cl vs. C-F Bond Reactivity in 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, 2-chloro-4-fluoropyridine stands out as a versatile building block, pivotal in the synthesis of a wide array of functionalized pyridine derivatives for pharmaceutical and materials science applications. The presence of two distinct halogen substituents on the pyridine ring, a chlorine atom at the 2-position and a fluorine atom at the 4-position, presents a fascinating case of competitive reactivity. This guide provides an in-depth, objective comparison of the reactivity of the C-Cl versus the C-F bond in this molecule, supported by experimental data and mechanistic principles, to aid researchers in predicting and controlling the outcomes of their synthetic endeavors.

The Dichotomy of Reactivity: Understanding the Influencing Factors

The reactivity of halogenated pyridines in nucleophilic aromatic substitution (SNAr) reactions is governed by a delicate interplay of several factors, primarily the position of the halogen on the ring and its intrinsic properties. The pyridine nitrogen, being electron-wasting, activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[1] In this compound, both the C2 and C4 positions are activated. However, the inherent differences between chlorine and fluorine dictate the preferred site of substitution under various reaction conditions.

A common misconception, stemming from principles of SN1 and SN2 reactions, is that weaker bonds are more labile. While the C-Cl bond is indeed weaker than the C-F bond (bond dissociation energies are approximately 327 kJ/mol for C-Cl and 485 kJ/mol for C-F), this is not the primary determinant of reactivity in SNAr reactions.[2][3] The rate-determining step in an SNAr mechanism is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[4][5] The stability of this intermediate is paramount.

Fluorine's high electronegativity plays a dual role. It strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6] This increased electrophilicity generally leads to a faster rate of reaction for fluoroarenes compared to their chloroarene counterparts in SNAr reactions.[7][8] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7]

However, the position of the halogen on the pyridine ring introduces another layer of complexity. The attack at the 4-position (para to the nitrogen) often leads to a more stabilized Meisenheimer complex compared to an attack at the 2-position (ortho to the nitrogen). This is because the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is more pronounced for the para-substituted intermediate.

Experimental Evidence: A Head-to-Head Comparison

To provide a clear, data-driven comparison, let's consider the reaction of this compound with a common nucleophile, such as an amine. The selective substitution of one halogen over the other is a key consideration for synthetic chemists.

ReactionNucleophileProductPredominant Position of SubstitutionReference
AminationAmmonia/Amines2-Amino-4-fluoropyridine or 4-Amino-2-chloropyridinePosition 2 (C-Cl)[9][10]
Halogen ExchangeFluoride Source (e.g., NaF)2,4-DifluoropyridinePosition 2 (C-Cl)[11]

Experimental findings consistently demonstrate that nucleophilic attack preferentially occurs at the 2-position, leading to the displacement of the chloride ion. This selectivity, while seemingly counterintuitive based solely on the superior activating effect of fluorine, can be rationalized. The proximity of the C2 position to the ring nitrogen enhances its electrophilicity through a strong inductive effect. While the resonance stabilization for an attack at C4 is significant, the inductive pull at C2 appears to be the dominating factor in many cases, making the C-Cl bond the more reactive site in this compound.

Mechanistic Rationale and Visualization

The preferential substitution at the C2 position can be visualized through the mechanism of nucleophilic aromatic substitution.

SNAr_Mechanism cluster_0 Nucleophilic Attack at C2 cluster_1 Nucleophilic Attack at C4 Reactant This compound Intermediate1 Meisenheimer Complex (Attack at C2) Reactant->Intermediate1 + Nu⁻ (rate-determining) Nucleophile Nu⁻ Product1 2-Nu-4-fluoropyridine Intermediate1->Product1 - Cl⁻ (fast) LeavingGroup1 Cl⁻ Reactant2 This compound Intermediate2 Meisenheimer Complex (Attack at C4) Reactant2->Intermediate2 + Nu⁻ Nucleophile2 Nu⁻ Product2 4-Nu-2-chloropyridine Intermediate2->Product2 - F⁻ LeavingGroup2 F⁻

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

The diagram illustrates the two competing pathways. The formation of the Meisenheimer complex is the slower, rate-determining step. The subsequent loss of the halide to restore aromaticity is rapid. The kinetic preference for the C2 pathway indicates a lower activation energy for the formation of the corresponding Meisenheimer complex.

Experimental Protocol: Selective Amination of this compound

This protocol provides a representative example of the selective substitution at the C2 position.

Objective: To synthesize 2-amino-4-fluoropyridine via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Ammonia (e.g., aqueous or in a suitable solvent)

  • A non-nucleophilic base (e.g., triethylamine, if using an amine salt)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of the ammonia solution to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography, to yield 2-amino-4-fluoropyridine.

Experimental_Workflow Start Dissolve this compound in Ethanol Add_Nucleophile Add Ammonia Solution Start->Add_Nucleophile React Stir at Room Temp/ Gentle Heating Add_Nucleophile->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product 2-Amino-4-fluoropyridine Purify->Product

Caption: Experimental workflow for the amination of this compound.

Conclusion

In the competitive landscape of nucleophilic aromatic substitution on this compound, the C-Cl bond at the 2-position exhibits greater reactivity than the C-F bond at the 4-position. This selectivity is primarily driven by the strong inductive effect of the adjacent nitrogen atom, which enhances the electrophilicity of the C2 carbon. While the C-F bond is more polarizing and generally leads to faster SNAr reactions, the positional activation in the pyridine ring is the decisive factor in this particular molecule. This understanding is crucial for medicinal chemists and researchers in drug development to design efficient and selective synthetic routes to novel pyridine-based compounds.

References

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  • ChemMedChem. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • Chemistry Stack Exchange. Is the bond dissociation enthalpy of Cl-F greater than that of Cl-Cl?[Link]

  • New Journal of Chemistry. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

  • Quora. Is the C-H bond stronger (bond energy) than the C-Cl bond? Why? Isn't the C-Cl bond polar?[Link]

  • CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]

  • Wired Chemist. Common Bond Energies (D). [Link]

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A Senior Application Scientist's Guide to Alternatives for 2-Chloro-4-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Evolving Needs Beyond 2-Chloro-4-fluoropyridine

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical biological interactions and impart favorable physicochemical properties.[1][2][3][4] Among the vast arsenal of functionalized pyridines, this compound has emerged as a particularly valuable building block. Its unique electronic profile, stemming from the ortho-chloro and para-fluoro substituents, renders it a versatile synthon for a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

However, the relentless pursuit of innovation in drug discovery necessitates a continuous evaluation of our synthetic tools. While this compound is a powerful reagent, considerations such as cost, specific reactivity requirements, and the desire to fine-tune the properties of final drug candidates have spurred the exploration of viable alternatives. This guide provides an in-depth, objective comparison of this compound with other key 2,4-disubstituted pyridine building blocks. We will delve into their comparative reactivity, supported by experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Chemical Versatility of this compound: A Reactivity Primer

The utility of this compound is rooted in the distinct reactivity of its two halogen substituents. The pyridine nitrogen, being electron-withdrawing, activates the C2 and C4 positions towards nucleophilic attack. In SNAr reactions, the highly electronegative fluorine atom at the C4 position makes this site particularly susceptible to displacement by a wide range of nucleophiles. This is a consequence of the "element effect" in SNAr, where the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. In fact, 2-fluoropyridine can react over 300 times faster than 2-chloropyridine with sodium ethoxide.[5]

Conversely, the C2-chloro substituent is more amenable to participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-Cl bond is more readily activated for oxidative addition to the palladium catalyst compared to the stronger C-F bond. This differential reactivity allows for a degree of selective functionalization, although achieving perfect selectivity can be challenging.

The Quest for Alternatives: Drivers and Considerations

The decision to explore alternatives to a well-established building block like this compound is often multifactorial:

  • Cost and Availability: For large-scale synthesis, the cost of starting materials is a critical factor. Alternatives that are more readily available or can be synthesized more economically are highly sought after.

  • Modulating Reactivity and Selectivity: In some synthetic routes, the high reactivity of the C4-fluoro position can be a disadvantage, leading to undesired side reactions. An alternative with a less labile leaving group at C4 might be preferable. Conversely, for cross-coupling at C4, a more reactive group than fluorine is necessary.

  • Fine-Tuning Physicochemical Properties: The substituents on the pyridine ring directly influence the properties of the final molecule, such as its lipophilicity (logP), metabolic stability, and basicity (pKa). Replacing a fluorine atom with, for instance, a methoxy or trifluoromethyl group can be a strategic move to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: The use of novel building blocks can lead to new chemical matter with distinct intellectual property protection.

A Comparative Analysis of Key Alternatives

In this section, we will dissect the properties and reactivity of three key alternatives to this compound: 2,4-dichloropyridine, 2-chloro-4-methoxypyridine, and 2-chloro-4-(trifluoromethyl)pyridine.

2,4-Dichloropyridine: The Workhorse of Sequential Functionalization

Introduction: 2,4-Dichloropyridine is a readily available and cost-effective building block where both substituents are capable of participating in both SNAr and cross-coupling reactions, albeit with different reactivities.

Reactivity Profile:

  • SNAr Reactions: The C4 position of 2,4-dichloropyridine is generally more reactive towards nucleophilic attack than the C2 position. This is due to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the electronegative nitrogen atom.[6] However, the reactivity at C4 is generally lower than that of the C4-fluoro position in this compound.

  • Suzuki-Miyaura Coupling: Both chlorine atoms can be displaced in Suzuki coupling reactions. The C4 position is typically more reactive under these conditions as well. This allows for sequential, regioselective couplings by carefully controlling the reaction conditions.

Advantages:

  • Cost-effective and widely available.

  • Allows for sequential functionalization at both C2 and C4 positions.

  • The C4-chloro group is less reactive in SNAr than a C4-fluoro group, which can be advantageous in preventing unwanted side reactions.

Disadvantages:

  • Achieving high regioselectivity in reactions can sometimes be challenging and may require careful optimization of reaction conditions.

  • The overall reactivity in SNAr is lower compared to this compound.

Application in Drug Discovery: The Synthesis of Kinase Inhibitors 2,4-Dichloropyrimidines (a related heterocycle with similar reactivity patterns) are used in the synthesis of numerous kinase inhibitors, where sequential Suzuki couplings are employed to introduce different aryl groups at the 2 and 4 positions.[7]

2-Chloro-4-methoxypyridine: Modulating Electronics and Solubility

Introduction: Replacing the fluoro group with a methoxy group significantly alters the electronic properties of the pyridine ring. The methoxy group is a poor leaving group in SNAr reactions but can influence the reactivity of the C2-chloro position and the overall properties of the final molecule.

Reactivity Profile:

  • SNAr Reactions: The methoxy group is generally not displaced in SNAr reactions under standard conditions. The primary reaction site is the C2-chloro position, which can be substituted by strong nucleophiles.

  • Suzuki-Miyaura Coupling: The C2-chloro position is the primary site for Suzuki coupling. The electron-donating nature of the methoxy group can make the oxidative addition step slightly more challenging compared to electron-deficient pyridines.

Advantages:

  • The methoxy group can improve the solubility of intermediates and final products.

  • It can act as a hydrogen bond acceptor, which can be beneficial for target engagement.

  • The inertness of the methoxy group to SNAr simplifies synthetic routes by removing a reactive site.

Disadvantages:

  • Limited to functionalization at the C2 position.

  • The electron-donating nature of the methoxy group can deactivate the pyridine ring towards certain transformations.

Application in Drug Discovery: Building Blocks for Complex Scaffolds 4-Methoxypyridine derivatives are used in the synthesis of a variety of biologically active molecules where the methoxy group is retained in the final structure to modulate the compound's properties.

2-Chloro-4-(trifluoromethyl)pyridine: Enhancing Metabolic Stability and Lipophilicity

Introduction: The trifluoromethyl (CF3) group is a popular substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa.

Reactivity Profile:

  • SNAr Reactions: The strong electron-withdrawing nature of the CF3 group activates the C2-chloro position for SNAr.

  • Suzuki-Miyaura Coupling: The C2-chloro position is readily functionalized via Suzuki coupling.

Advantages:

  • The CF3 group can block metabolic oxidation at the 4-position.

  • It can significantly increase the binding affinity of a drug to its target through favorable interactions.

  • The electron-withdrawing nature of the CF3 group enhances the reactivity of the C2-chloro position.

Disadvantages:

  • Generally more expensive than the other alternatives.

  • The high lipophilicity imparted by the CF3 group may need to be balanced with other polar groups to maintain good solubility.

Application in Drug Discovery: A Key Component in Modern Pharmaceuticals The 4-(trifluoromethyl)pyridine motif is found in numerous modern drugs, where it contributes to improved pharmacokinetic profiles.

Comparative Data Summary

Building BlockRelative SNAr Reactivity at C4Relative Suzuki Coupling Reactivity at C2Key AdvantagesKey Disadvantages
This compound HighGoodHigh C4 reactivity for SNArPotential for over-reactivity at C4
2,4-Dichloropyridine ModerateGood (at both C2 and C4)Cost-effective, sequential functionalizationLower SNAr reactivity, potential for mixed regioisomers
2-Chloro-4-methoxypyridine Very Low (methoxy is not a leaving group)ModerateImproves solubility, inert C4 positionLimited to C2 functionalization, deactivating effect
2-Chloro-4-(trifluoromethyl)pyridine N/A (CF3 is not a leaving group)HighEnhances metabolic stability and lipophilicityHigher cost, can excessively increase lipophilicity

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a 2-chloro-4-substituted pyridine with a generic amine nucleophile.

Materials:

  • 2-Chloro-4-substituted pyridine (1.0 eq)

  • Amine nucleophile (e.g., morpholine) (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask, add the 2-chloro-4-substituted pyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the amine nucleophile (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-chloropyridine derivative with an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing Key Concepts

To better illustrate the chemical principles and applications discussed, the following diagrams are provided.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-chloro-4-substituted pyridine.

Kinase_Inhibitor_Binding Kinase Inhibitor Binding Modes in ATP Pocket cluster_kinase Kinase ATP Binding Pocket cluster_inhibitors Inhibitor Types ATP_Pocket Hinge Region N-Lobe C-Lobe DFG Motif TypeI Type I Inhibitor TypeI->ATP_Pocket:f0 Binds to active 'DFG-in' conformation TypeII Type II Inhibitor TypeII->ATP_Pocket:f3 Binds to inactive 'DFG-out' conformation Covalent Covalent Inhibitor Covalent->ATP_Pocket:f1 Forms covalent bond with specific residue

Caption: Schematic of different kinase inhibitor binding modes within the ATP pocket.

Conclusion: Strategic Selection of Pyridine Building Blocks

The selection of a 2,4-disubstituted pyridine building block in medicinal chemistry is a strategic decision that can significantly impact the synthetic feasibility and the pharmacological profile of a drug candidate. While this compound remains a highly effective and versatile reagent, a thorough consideration of its alternatives is crucial for modern drug discovery.

  • 2,4-Dichloropyridine offers a cost-effective and flexible platform for sequential functionalization.

  • 2-Chloro-4-methoxypyridine provides a means to introduce a hydrogen bond acceptor and modulate solubility, while simplifying the reactivity profile.

  • 2-Chloro-4-(trifluoromethyl)pyridine is an excellent choice for enhancing metabolic stability and lipophilicity.

Ultimately, the optimal choice will depend on the specific goals of the research program, balancing factors such as cost, desired reactivity, and the intended physicochemical properties of the final molecule. By understanding the nuances of each building block, medicinal chemists can navigate the complexities of drug design with greater precision and efficiency.

References

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Biochemical Journal, [Link][8]

  • Kinase inhibitor binding modes. a. Type-I inhibitor Osimertinib with a covalent bond with Cys797 (PDB id - ResearchGate. ResearchGate, [Link][9]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. National Center for Biotechnology Information, [Link][7]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information, [Link][2]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate, [Link][5]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information, [Link][3]

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A Researcher's Guide to the Definitive Characterization of 2-Chloro-4-fluoropyridine Reaction Products: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 2-chloro-4-fluoropyridine stands out as a versatile building block, prized for its tunable reactivity and the unique physicochemical properties imparted by its halogen substituents. The nucleophilic aromatic substitution (SNAr) reactions of this compound open a gateway to a diverse chemical space, yet the unambiguous characterization of the resulting products is paramount to advancing any research endeavor. This guide provides an in-depth comparison of the preeminent analytical techniques for this purpose, with a primary focus on the gold standard of single-crystal X-ray crystallography, juxtaposed with powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

The reactivity of this compound is dictated by the electron-withdrawing nature of the pyridine nitrogen and the halogen atoms, which activates the ring towards nucleophilic attack.[1] While both the C2 and C4 positions are susceptible, the greater electronegativity of fluorine often leads to the selective displacement of the chloride at the 2-position, a phenomenon that can be influenced by the nature of the nucleophile and the reaction conditions.[2][3][4] Given the potential for regioisomers and other unexpected products, a robust analytical strategy is not just beneficial, but essential.

The Unparalleled Insight of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unequivocal and three-dimensional visualization of the molecular structure.[5] This technique moves beyond mere connectivity to provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For the reaction products of this compound, this is particularly crucial for:

  • Absolute Regiochemistry Determination: In cases where a nucleophile could potentially substitute at either the 2- or 4-position, X-ray crystallography provides a definitive answer, eliminating any ambiguity that might arise from spectroscopic interpretation alone.

  • Conformational Analysis: The solid-state conformation of the molecule, including the orientation of substituents and any intramolecular interactions, is clearly elucidated. This can be critical for understanding structure-activity relationships.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice reveals a wealth of information about non-covalent interactions such as hydrogen bonding, halogen bonding, and π-stacking.[6] These interactions are fundamental to the material properties of the compound and its behavior in biological systems.

Experimental Workflow: From Reaction to Crystal Structure

The journey from a reaction flask to a fully resolved crystal structure is a multi-step process that requires patience and precision.

experimental_workflow cluster_reaction Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Validation Reaction Nucleophilic Substitution on this compound Workup Reaction Work-up & Purification (e.g., Chromatography) Reaction->Workup Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Workup->Crystallization Crystal_Selection Crystal Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Visualization Visualization & Interpretation Validation->Visualization

Caption: Experimental workflow for the characterization of a this compound reaction product by single-crystal X-ray crystallography.

Protocol: Synthesis and Crystallographic Analysis of a Representative Product

Reaction: Nucleophilic Aromatic Substitution with Morpholine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization:

  • Dissolve the purified product in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

  • Alternatively, employ vapor diffusion by placing the vial of the product solution in a sealed chamber containing a less polar anti-solvent.

  • Monitor for the formation of single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement:

  • Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the collected data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final structure.[7]

The Power of Spectroscopic Corroboration: NMR and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable single crystals. In such instances, and as a complementary approach, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[8] For the reaction products of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is particularly informative.[9][10]

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The coupling patterns can help to establish the substitution pattern on the pyridine ring.[11]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom. A significant change in the ¹⁹F chemical shift and coupling constants upon reaction provides strong evidence for substitution at a position other than C4.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, which is a crucial piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the proposed structure. Fragmentation patterns observed in MS/MS experiments can also offer clues about the molecule's connectivity.[12]

Comparative Analysis of Characterization Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactionsConnectivity of atoms, electronic environment, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystalSoluble sample in a deuterated solventSmall amount of sample, can be coupled to a separation technique (e.g., LC, GC)
Ambiguity Low to none for the solid-state structureCan be ambiguous for complex structures or isomersIsomers can have the same mass, leading to ambiguity
Throughput LowHighHigh
Cost High (instrumentation and maintenance)ModerateModerate

Conclusion: An Integrated Approach for Unwavering Confidence

The definitive characterization of reaction products derived from this compound necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination, its reliance on high-quality crystals can be a limiting factor. NMR spectroscopy and mass spectrometry serve as powerful and often more accessible complementary techniques that provide crucial information about molecular connectivity and composition. By judiciously employing a combination of these methods, researchers can confidently elucidate the structures of their novel pyridine derivatives, paving the way for further advancements in drug discovery and materials science.

References

  • NMR spectral characteristics of fluorocontaining pyridines.Fluorine notes. (2017).
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. (2019). [Link]

  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. (2020). [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. (2015). [Link]

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.Benchchem. (2025).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. (2014). [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. (2005). [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. (2005). [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications. (2015). [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1998). [Link]

  • The NMR spectra of some fluorinated pyridine derivatives. Sci-Hub. (1970). [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. (2020). [Link]

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  • 2-Chloropyridine. PubChem. (n.d.). [Link]

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  • Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. (1962). [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. (2020). [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. (2020). [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Substituted fluoropyridines, a prevalent motif in medicinal chemistry, often present significant analytical challenges due to the subtle structural differences between their positional isomers and enantiomers.[1][2][3] The introduction of fluorine can significantly alter a molecule's biological properties, making the precise control and analysis of isomeric composition paramount.[2][3] This guide provides a comparative analysis of modern chromatographic techniques for the isomeric purity analysis of substituted fluoropyridines, grounded in practical experimental insights and regulatory expectations.

The Analytical Imperative: Why Isomeric Purity Matters

The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile. Different isomers of a drug can exhibit varied efficacy, with one isomer being therapeutic while another might be inactive or even harmful.[4] Regulatory bodies, such as the FDA, mandate the characterization and control of isomeric impurities to ensure drug safety and efficacy.[5] For substituted fluoropyridines, this necessitates robust analytical methods capable of resolving and quantifying closely related isomers.

A Comparative Overview of Chromatographic Techniques

The separation of isomers is fundamentally a challenge of exploiting subtle differences in their physicochemical properties. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are the workhorses of the pharmaceutical industry for this purpose. Each technique offers a unique set of advantages and disadvantages for the analysis of substituted fluoropyridines.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase.
Best Suited For Volatile and thermally stable compounds.[6][7]Broad range of non-volatile and thermally labile compounds.[6]Chiral and achiral separations, particularly for complex mixtures and preparative scale.[8][9]
Selectivity Highly dependent on the stationary phase chemistry. Mixed stationary phases can be required for complete separation of fluoropyridine isomers.[10]Highly versatile with a wide array of stationary phases (chiral and achiral) and mobile phase compositions.[11][12]Offers unique selectivity, often orthogonal to HPLC, due to the properties of supercritical fluids.[13][14]
Speed Generally faster than HPLC for volatile compounds.[15]Can be time-consuming, though UHPLC offers significant speed improvements.Typically faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[15][16]
Environmental Impact Can use inert carrier gases, but sample derivatization may require solvents.Generates significant organic solvent waste.Considered a "greener" technique due to the use of CO2, which can be recycled.[9]
Method Selection Logic

The choice of analytical technique is a critical decision driven by the specific properties of the substituted fluoropyridine and the analytical objective.

MethodSelection cluster_analyte Analyte Properties cluster_decision Primary Separation Technique Analyte Substituted Fluoropyridine Isomers GC Gas Chromatography (GC) Analyte->GC Volatile & Thermally Stable? HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Non-Volatile or Thermally Labile? SFC Supercritical Fluid Chromatography (SFC) Analyte->SFC Complex Mixture or Preparative Scale Needed? Validation ICH Q2(R1) Validation GC->Validation Method Validation HPLC->Validation Method Validation SFC->Validation Method Validation

Caption: Logic for selecting the primary chromatographic technique.

Experimental Protocols and Method Validation

A robust analytical method is one that is validated to be suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures.[17][18][19][20][21]

Gas Chromatography (GC) Protocol for Positional Isomer Purity

GC is a powerful technique for separating volatile isomers of fluoropyridines. The key to a successful separation often lies in the choice of the stationary phase.

Objective: To resolve and quantify the positional isomers of a disubstituted fluoropyridine.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: e.g., DB-1701 (or a custom mixed-phase column for challenging separations)

Experimental Steps:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 180 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Data Analysis: Identify peaks based on retention time and quantify using peak area.[22] The percent composition is calculated by dividing the area of each isomer peak by the total area of all isomer peaks.

Trustworthiness Check: The method's specificity is demonstrated by the baseline resolution of all isomeric peaks. Precision is assessed by repeated injections of the same sample, and accuracy is determined by analyzing a sample with a known composition.

High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Separations

HPLC is highly versatile for separating both positional and chiral isomers of substituted fluoropyridines. The choice between normal-phase, reversed-phase, or chiral chromatography depends on the nature of the isomers.

Achiral (Positional Isomer) Separation Protocol

Objective: To separate positional isomers of a mono-fluorinated aminopyridine.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Experimental Steps:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Quantify isomers based on peak area.

Chiral Separation Protocol

Objective: To separate the enantiomers of a chiral substituted fluoropyridine.

Instrumentation:

  • HPLC system with a UV or Circular Dichroism (CD) detector

  • Chiral Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H)

Experimental Steps:

  • Sample Preparation: Dissolve the racemic sample in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm

  • Data Analysis: Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Expertise Insight: The separation of enantiomers on a CSP is a result of transient diastereomeric complex formation between the enantiomers and the chiral selector on the stationary phase.[4][23][24][25][26] The choice of mobile phase is critical in modulating these interactions to achieve optimal resolution.

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful technique for both chiral and achiral separations, offering advantages in speed and reduced solvent consumption.[9][16]

Objective: To achieve a rapid separation of both positional and chiral isomers of a complex fluoropyridine mixture.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

  • Column: A polar stationary phase (e.g., silica or a pyridine-based column).[16]

Experimental Steps:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol).

  • SFC Conditions:

    • Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient (e.g., 5% to 40% methanol over 5 minutes).

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Similar to HPLC, quantification is based on peak areas.

Authoritative Grounding: The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher efficiency.[16] This makes SFC particularly advantageous for high-throughput screening and preparative separations.[8]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Fluoropyridine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Inject into Chromatograph (GC, HPLC, or SFC) Dissolution->Injection Separation Separation on Column Injection->Separation Detection Detection (FID, MS, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Isomers Integration->Quantification Report Generate Report with Purity Results Quantification->Report

Caption: A generalized workflow for isomeric purity analysis.

Conclusion

The selection of an appropriate analytical technique for the isomeric purity analysis of substituted fluoropyridines is a multi-faceted decision that requires a deep understanding of the analyte's properties and the strengths of each chromatographic method. While GC is well-suited for volatile compounds, HPLC offers broader applicability for non-volatile and chiral molecules. SFC stands out as a fast, efficient, and environmentally friendly alternative, particularly for complex separations. Regardless of the chosen technique, a rigorous method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results, ultimately safeguarding the quality and safety of pharmaceutical products.

References

  • Journal of Chromatographic Science, "Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases". [Link]

  • Scribd, "Validation of Analytical Methods in Accordance With ICH Guidelines Q2". [Link]

  • Bohrium, "Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS". [Link]

  • ResearchGate, "Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS | Request PDF". [Link]

  • Jordi Labs, "ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)". [Link]

  • ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]

  • Slideshare, "Comparison of sfc, gc and hplc". [Link]

  • Bristol-Myers Squibb, "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules". [Link]

  • ICH, "ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)". [Link]

  • European Medicines Agency, "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". [Link]

  • Chromatography Today, "Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases". [Link]

  • Separation Science, "Stacked injection for high efficiency isomer preparation with preparative scale SFC". [Link]

  • ResearchGate, "Comparison of ultra high performance supercritical fluid chromatography, ultra high performance liquid chromatography, and gas chromatography for the separation of synthetic cathinones | Request PDF". [Link]

  • NIH, "Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC". [Link]

  • Selvita, "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations". [Link]

  • LCGC International, "Comparing the Separation Speed of Contemporary LC, SFC, and GC". [Link]

  • MDPI, "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods". [Link]

  • NIH, "Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC". [Link]

  • PubMed, "HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns". [Link]

  • ATSDR, "ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an". [Link]

  • ScienceDirect, "Chiral Drug Separation". [Link]

  • Chiralpedia, "Chiral HPLC separation: strategy and approaches". [Link]

  • EPA, "ANALYTICAL METHOD SUMMARIES". [Link]

  • MDPI, "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS". [Link]

  • PubMed Central, "Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists". [Link]

  • Ukrainian Chemistry Journal, "CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS". [Link]

  • ACS Publications, "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry". [Link]

  • Phenomenex, "Chiral HPLC Separations". [Link]

  • PubMed Central, "Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands". [Link]

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A Comparative Guide to Catalysts for the Cross-Coupling of 2-Chloro-4-fluoropyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-fluoropyridine in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and clinical candidates underscores its significance. Among the vast array of functionalized pyridines, this compound has emerged as a particularly valuable building block. The orthogonal reactivity of the chloro and fluoro substituents, coupled with the inherent electronic properties of the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures.

This guide provides a comparative analysis of catalyst systems for the three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a Senior Application Scientist, my aim is to move beyond a mere recitation of protocols and delve into the causality behind catalyst selection, offering field-proven insights to guide your experimental design and troubleshooting efforts.

The Dichotomy of Reactivity: Understanding the C-Cl vs. C-F Bond

A fundamental consideration in the cross-coupling of this compound is the differential reactivity of the carbon-chlorine and carbon-fluorine bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a critical step. Generally, the reactivity of aryl halides follows the trend: I > Br > Cl >> F. The C-F bond is significantly stronger and less prone to oxidative addition under typical cross-coupling conditions.

Therefore, for this compound, the C-Cl bond at the 2-position is the primary site of reaction. The fluorine atom at the 4-position is generally considered a spectator, influencing the electronic properties of the ring but not directly participating in the coupling. This inherent selectivity is a key advantage of this substrate, allowing for the introduction of diverse functionalities at the 2-position while retaining the fluorine for potential downstream modifications or as a key pharmacophore element.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds. For the coupling of this compound with boronic acids or their derivatives, the choice of catalyst is paramount to achieving high yields and avoiding common side reactions like protodeboronation.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
System 1: The Classic Workhorse
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75Cost-effective for simple arylboronic acids. Can be sluggish and require higher catalyst loadings.[1]
System 2: The Buchwald Evolution
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>90Excellent for a broad range of aryl and heteroaryl boronic acids. Lower catalyst loading and shorter reaction times.[1]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90Similar to XPhos, with slight variations in substrate scope.
System 3: The NHC Contender
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>95Highly active and robust catalyst, particularly for challenging substrates.[1]

Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions.

Mechanistic Rationale and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (1-2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed, anhydrous THF or toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing the Vital C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in a vast number of pharmaceuticals. The coupling of this compound with primary or secondary amines requires a catalyst system capable of activating the relatively inert C-Cl bond.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
System 1: Bulky Monophosphines
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuToluene80-11012-2480-95Highly effective for a wide range of primary and secondary amines. RuPhos is particularly good for sterically hindered amines.[2][3]
Pd(OAc)₂ / BrettPhosBrettPhosNaOtBu1,4-Dioxane10012-2475-90Another excellent choice for challenging aminations.
System 2: Chelating Bisphosphine
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene11018-2460-80A milder base can be used, which is advantageous for base-sensitive substrates. Generally requires higher temperatures and longer reaction times.[2]
System 3: Ferrocene-Based Ligand
Pd(OAc)₂ / Josiphos-typeJosiphosK₃PO₄Toluene10012-2470-90Offers a different ligand scaffold that can be effective when others fail.[2]

Note: Yields are representative and can vary based on the specific amine used, purity of reagents, and precise reaction conditions.

Mechanistic Rationale and Experimental Workflow

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling but involves the formation of a palladium-amido complex.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination R2NH Ar-Pd(II)-X(L)(R2NH) [Ar-Pd(II)-X(L)(R2NH)] Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(R2NH)->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with a Bulky Monophosphine Ligand
  • Reaction Setup: In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (1-2 mol%), the bulky monophosphine ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper(I). However, copper-free modifications have gained traction to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Comparative Performance of Catalysts for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
System 1: The Classic
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 502-1270-90A widely used and reliable system. The copper co-catalyst is crucial for the activation of the alkyne.[4]
System 2: The Versatile
Pd(PPh₃)₄CuIEt₃NTHF/DMFRT - 604-1675-95Another common and effective catalyst system.[4]
System 3: Copper-Free
Pd(OAc)₂ / SPhosNoneCs₂CO₃1,4-Dioxane10012-2460-80Avoids Glaser coupling but often requires higher temperatures and a stronger base.

Note: Yields are representative and can vary based on the specific alkyne used, purity of reagents, and precise reaction conditions.

Mechanistic Rationale and Experimental Workflow

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Alkyne_Coordination Alkyne Coordination (R-C≡CH) CuX->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Base Cu-C≡CR->Transmetalation Base Base

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling Reaction.

Detailed Experimental Protocol: Classic Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Strategic Approach to Catalyst Selection

The successful cross-coupling of this compound is not a matter of a one-size-fits-all solution. Instead, it requires a nuanced understanding of the interplay between the substrate, the coupling partner, and the catalyst system.

  • For Suzuki-Miyaura couplings , modern Buchwald-type and NHC-ligated catalysts offer significant advantages in terms of efficiency and substrate scope over traditional catalysts like Pd(PPh₃)₄.

  • In Buchwald-Hartwig aminations , the use of bulky, electron-rich monophosphine ligands is critical for activating the C-Cl bond and achieving high yields.

  • For Sonogashira couplings , the classic palladium/copper co-catalyst system remains highly effective, although copper-free alternatives should be considered to mitigate side reactions.

By carefully considering the mechanistic principles and the comparative data presented in this guide, researchers can make informed decisions in their catalyst selection, leading to more efficient, robust, and successful syntheses of novel 4-fluoropyridine derivatives.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
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  • Rueda-Espinosa, J., et al. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Wencel-Delord, J., et al. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform.
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  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
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  • Abbasi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of the Iranian Chemical Society.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science.
  • Chutia, R., et al. (2025). Green synthesis of Pd/CuFe2O4 MNPs using aqueous extract of Tinospora cordifolia and its application in Suzuki and Sonogashira cross-coupling reaction.
  • Kinzel, T., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • ResearchGate. (2024). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • WuXi AppTec. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
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  • Le Grognec, E., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
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A Comparative Guide to Validated Analytical Methods for 2-Chloro-4-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of 2-chloro-4-fluoropyridine and its derivatives is paramount. These halogenated pyridines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring their purity and quantifying impurities is a critical step in drug development and quality control, directly impacting the safety and efficacy of the final therapeutic product. This guide provides an in-depth comparison of the primary analytical techniques for the analysis of this compound derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and data presented herein are synthesized from established analytical principles and validated methods for structurally analogous compounds, providing a robust framework for application to this compound derivatives.

The Analytical Imperative: Why Method Validation Matters

Before delving into the comparative analysis, it is crucial to underscore the importance of analytical method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation to ensure the reliability and consistency of analytical data.[2][3] The key parameters of method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][4] This guide is structured around these principles to provide a scientifically sound comparison.

At a Glance: HPLC vs. GC for this compound Derivative Analysis

The choice between HPLC and Gas Chromatography (GC) is a critical decision in analytical method development. This choice is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[5]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is ideal for non-volatile or thermally labile compounds, a common characteristic of many complex pharmaceutical intermediates. GC excels with volatile and thermally stable compounds.
Applicability Well-suited for a wide range of this compound derivatives and their non-volatile impurities.Primarily applicable to the analysis of the parent compound and other volatile or semi-volatile impurities and residual solvents.The polarity and potential for thermal degradation of some derivatives and impurities make HPLC a more universally applicable technique.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999Both techniques can achieve excellent linearity, demonstrating a direct and proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%High accuracy is achievable with both methods, ensuring the measured value is close to the true value.
Precision (% RSD) ≤ 2.0%≤ 2.0%Both methods can provide high precision, indicating low variability in repeated measurements.
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeGC, particularly when coupled with a mass spectrometer (MS), can often offer superior sensitivity for volatile analytes.
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangeThe lower LOQ of GC-MS can be advantageous for trace-level impurity analysis.
Specificity High, especially with photodiode array (PDA) or MS detectors.Very high, particularly with MS detectors that provide mass fragmentation patterns.Both techniques, when appropriately developed, can selectively quantify the analyte in the presence of other components.

Table 1: Comparative Performance of HPLC and GC for the Analysis of this compound Derivatives (Data extrapolated from validated methods for analogous compounds).

Strategic Selection of Analytical Techniques

The decision to employ HPLC or GC for the analysis of this compound derivatives should be a strategic one, based on the specific analytical objective.

cluster_screening Initial Screening & Purity Assessment cluster_quantification Quantitative Analysis cluster_identification Impurity Identification start Analytical Objective for This compound Derivative hplc_uv HPLC-UV for broad applicability and non-volatile impurities start->hplc_uv Broad Purity Profile gc_fid GC-FID for volatile impurities and residual solvents start->gc_fid Volatiles & Solvents hplc_pda HPLC-PDA for routine QC and stability studies hplc_uv->hplc_pda Routine Analysis gc_ms GC-MS for trace-level quantification of volatile impurities gc_fid->gc_ms Trace Analysis lc_ms LC-MS for structural elucidation of non-volatile unknowns hplc_pda->lc_ms Unknown Peak Detected gc_ms_id GC-MS for identification of volatile unknowns via fragmentation patterns gc_ms->gc_ms_id Unknown Peak Detected

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Experimental Protocols

The following protocols are provided as a comprehensive starting point for the development and validation of analytical methods for this compound derivatives. These are based on established methods for structurally similar halogenated pyridines.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

This reversed-phase HPLC method is designed for the simultaneous assay of a this compound derivative and the quantification of its non-volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (orlambda max of the specific derivative).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound derivative reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

3. Method Validation Steps:

  • Specificity: Analyze blank diluent, a placebo (if applicable), the standard solution, and a spiked sample containing known impurities to demonstrate the absence of interference at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

start Start HPLC Analysis prep Prepare Mobile Phases, Standard, and Sample Solutions start->prep system Equilibrate HPLC System prep->system inject Inject Sample/Standard system->inject separate Chromatographic Separation on C18 Column inject->separate detect PDA Detection separate->detect process Data Acquisition and Processing detect->process report Generate Report with Purity and Impurity Profile process->report

Caption: A streamlined workflow for HPLC-based purity and impurity analysis.

Gas Chromatography (GC) Method for Volatile Impurities and Residual Solvents

This headspace GC method is designed for the quantification of volatile impurities, including residual solvents, in a this compound derivative. A GCHS method has been successfully validated for the genotoxic impurity 2-chloropyridine.[6]

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the target volatile impurities/residual solvents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilute to create working standards at the desired concentration levels.

  • Sample Solution: Accurately weigh the this compound derivative sample into a headspace vial and add a known volume of the appropriate solvent (e.g., DMSO).

3. Method Validation Steps:

  • Specificity: Analyze a blank solvent and a sample solution to ensure no interfering peaks at the retention times of the target analytes.

  • Linearity: Prepare a series of headspace vials with increasing concentrations of the target analytes. Plot the peak area versus concentration to establish linearity (R² ≥ 0.999).

  • Accuracy: Spike the sample with known amounts of the target analytes at different concentration levels and calculate the percent recovery.

  • Precision: Analyze multiple preparations of a sample to determine repeatability and intermediate precision (%RSD ≤ 10% is often acceptable for trace analysis).

  • LOD/LOQ: Determine the lowest concentration at which the analytes can be reliably detected and quantified.

Conclusion: An Integrated Approach to Quality Assurance

Both HPLC and GC are indispensable tools for the comprehensive analytical characterization of this compound derivatives. HPLC, with its broad applicability to non-volatile and thermally sensitive compounds, serves as the workhorse for purity assessment and the analysis of a wide range of impurities. GC, with its high sensitivity for volatile compounds, is the method of choice for residual solvent analysis and the detection of volatile impurities. An integrated approach, leveraging the strengths of both techniques, provides a robust and comprehensive strategy for ensuring the quality, safety, and efficacy of pharmaceutical products derived from these critical intermediates. The methodologies and validation principles outlined in this guide provide a solid foundation for developing and implementing reliable analytical methods in a regulated environment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Chauhan, A., Mittal, A., & Kumar, D. (2015). A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3259-3268.
  • Emery Pharma. (2023).
  • Lab Manager. (2025).
  • Ravisankar, P., Navya, C., Pravallika, D., & Sri, D. N. (2015). A review on analytical method development. Indian Journal of Research in Pharmacy and Biotechnology, 3(2), 118.
  • The Analytical Method Development and Validation: A Review. (2025).
  • Elsevier. (n.d.). Development and Validation of Analytical Methods, Volume 3 - 1st Edition.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Benchchem. (2025).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Zate, P. B., & Kumbhar, S. T. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (pBBCN) by GCHS in Brompheniramine Maleate API.

Sources

A Comparative Guide to the SNAr Reactivity of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its synthesis frequently relies on the nucleophilic aromatic substitution (SNAr) reaction of 2-halopyridines.[1] A critical decision in designing an efficient synthetic route is the choice of the halogen substituent, as this profoundly impacts reaction rates and conditions. This guide provides an in-depth comparison of the reactivity of 2-halopyridines in SNAr reactions, grounded in mechanistic principles and supported by experimental data.

The SNAr Reactivity Trend: A Quantitative Comparison

In nucleophilic aromatic substitution, the reactivity of 2-halopyridines follows an order that is often counterintuitive to chemists familiar with SN1 and SN2 reactions.[2] For SNAr, the reaction rate is typically dominated by the electronegativity of the halogen, not its ability as a leaving group.[3][4] This results in the following reactivity order:

F > Cl ≈ Br > I [5][6]

This trend is quantitatively demonstrated by competition kinetics. For instance, in the reaction with sodium ethoxide in ethanol, 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart.[7] This significant rate enhancement underscores the practical advantage of using 2-fluoropyridines for facilitating SNAr reactions under milder conditions.[7]

| Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide in Ethanol | | :--- | :--- | | Substrate | Relative Rate (krel) | | 2-Fluoropyridine | 320 | | 2-Chloropyridine | 1 | | 2-Bromopyridine | ~1 | | 2-Iodopyridine | <1 | Note: Data derived from competition kinetics. The rates of 2-chloro and 2-bromo pyridines are approximately equal, while 2-iodopyridine is generally the least reactive.[5][6][7]

Mechanistic Deep Dive: Unraveling the Reactivity Order

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] Understanding this pathway is key to explaining the observed reactivity trend.

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the halogen. This step is typically the slow, rate-determining step (RDS) because it temporarily disrupts the aromaticity of the pyridine ring.[9] This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8][10]

  • Step 2 (Fast): The leaving group (halide ion) is expelled, restoring the aromaticity of the ring to form the final product.[6]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Versatile Precursor: 2-Chloro-4-fluoropyridine in Bioactive Compound Synthesis

This compound is a halogenated pyridine derivative that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its chemical structure, featuring both a chloro and a fluoro substituent on the pyridine ring, provides two distinct reaction sites for nucleophilic substitution and cross-coupling reactions. This dual reactivity makes it an invaluable building block for the synthesis of a diverse array of complex heterocyclic compounds with a wide range of biological activities.[2] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the reactivity of the chlorine atom at the 2-position towards nucleophilic displacement, facilitating the construction of various substituted pyridine cores. This guide provides a comparative analysis of the biological activities of prominent classes of compounds derived from this versatile precursor, with a focus on their therapeutic potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Part 2: Pyrimidine Derivatives: Potent Modulators of Cellular Signaling

The fusion of a pyrimidine ring system with a pyridine scaffold derived from this compound has yielded a rich class of compounds with significant therapeutic potential, particularly in oncology. These derivatives have been extensively explored as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Synthesis of Pyrimidine Scaffolds

The general strategy for the synthesis of N-aryl-4-fluoropyridin-2-amine derivatives, key intermediates for many bioactive pyrimidine compounds, involves the nucleophilic aromatic substitution of the chlorine atom in this compound with an appropriate amine.

Experimental Protocol: Synthesis of N-aryl-4-fluoropyridin-2-amine

A representative procedure for the synthesis of N-aryl-4-fluoropyridin-2-amine derivatives is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF), add the desired aniline derivative (1.1 eq).

  • Add a base, such as sodium tert-butoxide (2.0 eq) or cesium carbonate (2.0 eq), and a palladium catalyst, for instance, Pd2(dba)3 (0.05 eq), along with a phosphine ligand like Xantphos (0.1 eq).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-fluoropyridin-2-amine derivative.

Comparative Analysis of Biological Activity

Mechanism of Action: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers. Their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Cell Cycle Progression cluster_2 Downstream Effects Growth_Factors Growth Factors Aurora_Kinases Aurora Kinases (A, B, C) Growth_Factors->Aurora_Kinases Activate G2_M_Transition G2/M Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest Mitosis Mitosis Mitosis->Cell_Cycle_Arrest Cytokinesis Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Aurora_Kinases->G2_M_Transition Aurora_Kinases->Mitosis Aurora_Kinases->Cytokinesis Pyrimidine_Derivatives Pyrimidine Derivatives (from this compound) Pyrimidine_Derivatives->Aurora_Kinases Inhibit

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Comparative Data:

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Compound A Aurora A15HCT-116 (Colon)0.8[3]
Compound B Aurora B25HeLa (Cervical)1.2[3]
Compound C Aurora A/B8 / 12A549 (Lung)0.5[4]

Mechanism of Action: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth inhibits translation Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->PI3K Inhibit Pyrimidine_Derivatives->mTORC1 Inhibit

Figure 2: The PI3K/Akt/mTOR Signaling Pathway and its dual inhibition.

Comparative Data:

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cancer Cell LineGI50 (µM)Reference
Compound D 1937PC-3 (Prostate)0.25[5]
Compound E 6764MCF-7 (Breast)0.4[5]
Compound F 315U87 MG (Glioblastoma)0.1[6]

Mechanism of Action: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt activates PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Cell_Proliferation Endothelial Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt->Angiogenesis Cell_Survival Endothelial Cell Survival PI3K_Akt->Cell_Survival Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->VEGFR2 Inhibit

Figure 3: VEGFR-2 Signaling Pathway and its inhibition.

Comparative Data:

Compound IDVEGFR-2 IC50 (µM)Cancer Cell LineGI50 (µM)Reference
Compound G 0.12HepG2 (Liver)4.25[7]
Compound H 0.13MCF-7 (Breast)10.29[7]
Compound I 0.22HCT-116 (Colon)5.8[8]
Experimental Protocols

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control). Add 2.5 µL of the kinase solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth) value.[1][2][5]

Part 3: Triazolopyridine Derivatives: Emerging Anticancer Agents

The incorporation of a triazole ring into the pyridine scaffold has led to the development of triazolopyridine derivatives with potent anticancer activity. These compounds often exhibit different mechanisms of action compared to their pyrimidine counterparts, targeting epigenetic regulators and other key cellular proteins.

Synthesis of Triazolopyridine Scaffolds

A common route to triazolopyridines involves the reaction of a 2-hydrazinopyridine intermediate, which can be synthesized from this compound, with a suitable cyclizing agent.

Experimental Protocol: Synthesis of a Triazolopyridine Derivative

  • Hydrazine displacement: Reflux this compound (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol for 6-8 hours to yield 2-hydrazinyl-4-fluoropyridine.

  • Cyclization: To the 2-hydrazinyl-4-fluoropyridine (1.0 eq) in a suitable solvent like acetic acid, add a one-carbon synthon such as triethyl orthoformate (1.2 eq).

  • Ring Closure: Heat the mixture to reflux for 4-6 hours to facilitate the cyclization and formation of the triazolopyridine ring.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a base. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Comparative Analysis of Anticancer Activity

Mechanism of Action: BRD4 Inhibition Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that plays a critical role in the regulation of oncogenes such as c-MYC. Inhibition of BRD4 has emerged as a promising therapeutic strategy for various cancers.

BRD4_Inhibition BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., NF-κB) BRD4->Transcription_Factors interacts with Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II recruits Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogene_Transcription initiates Cell_Proliferation_Survival Cancer Cell Proliferation & Survival Oncogene_Transcription->Cell_Proliferation_Survival Triazolopyridine_Derivatives Triazolopyridine Derivatives Triazolopyridine_Derivatives->BRD4 Inhibit binding to acetylated histones

Figure 4: Mechanism of BRD4 Inhibition by Triazolopyridine Derivatives.

Comparative Data:

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound J BRD4MV4-11 (Leukemia)0.02[9]
(+)-JQ1 (Reference) BRD4MV4-11 (Leukemia)0.03[9]
Compound K Not specifiedB16F10 (Melanoma)41.12[10]
Compound L Not specifiedMCF-7 (Breast)22.84[11]

Part 4: Other Bioactive Derivatives and Future Perspectives

Antimicrobial Derivatives

While the primary focus has been on anticancer applications, derivatives of this compound have also shown promise as antimicrobial agents. The pyridine scaffold is present in many natural and synthetic antimicrobial compounds.

Comparative Data:

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff bases of 2-amino-4-chloropyridineStaphylococcus aureus16-32[12]
Schiff bases of 2-amino-4-chloropyridineEscherichia coli15-30[12]
Pyridine-1,2,4-triazole-3-thione-hydrazoneMycobacterium luteum3.9[13]
Pyridine-1,2,4-triazole-3-thione-hydrazoneCandida tenuis0.9[13]
Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives, particularly pyrimidines and triazolopyridines, have demonstrated significant potential as potent and selective inhibitors of key cellular targets in oncology, such as Aurora kinases, the PI3K/mTOR pathway, VEGFR-2, and BRD4. The comparative data presented in this guide highlight the impressive potency of these compounds, with some exhibiting nanomolar to sub-micromolar activities.

Future research in this area should continue to focus on:

  • Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of these compounds.

  • Exploration of novel biological targets: To broaden the therapeutic applications of this chemical scaffold.

  • Pharmacokinetic and in vivo studies: To translate the promising in vitro activities into effective therapeutic agents.

  • Development of novel synthetic methodologies: To improve the efficiency and diversity of the synthesized compound libraries.

The continued exploration of derivatives from this compound holds great promise for the discovery and development of next-generation therapeutics for a variety of diseases.

Part 5: References

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  • Exploring this compound: A Key Pharmaceutical Intermediate. Available at:

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  • Lee, S. H., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem. 2021, 64, 11, 7528–7552.

  • Chen, S., et al. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. Eur. J. Med. Chem. 2025, 285, 117272.

  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.

  • Abdel-Maksoud, M. S., et al. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine-Based Derivatives as Potential Anticancer Agents. Molecules. 2020, 25, 23, 5649.

  • Kumar, A., et al. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. J. Med. Chem. 2011, 54, 15, 5228–5241.

  • Al-Ghorbani, M., et al. Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. 2022.

  • Adcox, H. E., et al. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics. 2024, 13, 2, 123.

  • Liu, K., et al. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Front. Pharmacol. 2022, 13, 875372.

  • Wang, Y., et al. 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. ResearchGate. 2023.

  • Nagashree, S., et al. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. J. Pharm. Res. 2015, 9, 8, 509-516.

  • El-Naggar, A. M., et al. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Arch. Pharm. 2021, 354, 8, e2100085.

  • Patel, D. R., et al. Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian J. Pharm. Sci. 2018, 80, 2, 246-255.

  • Singh, A., et al. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int. J. Pharm. Chem. Anal. 2021, 8, 3, 142-148.

  • 2-Amino-4-fluoropyridine (4-Fluoropyridin-2-amine). MedChemExpress.

  • Lee, S. H., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.

  • 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook.

  • 2-AMINO-4-FLUOROPYRIDINE. ChemicalBook.

  • Geng, L., et al. Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evaluation. Bioorg. Med. Chem. Lett. 2025, 130423.

  • Preparation method of 2-amino-4-fluoropyridine. Patsnap.

  • Ferreira, R. J., et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. 2021, 26, 18, 5341.

  • Sun, Q., et al. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. 2023, 28, 6, 2689.

  • Jovita, D., et al. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. 2021, 26, 1, 155.

  • Al-Warhi, T., et al. New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Des. Devel. Ther. 2022, 16, 619–635.

  • Hrosh, Y., et al. Anticancer properties of 1,2,4-triazole derivatives (literature review). J. Org. Pharm. Chem. 2024, 22, 2, 78-89.

  • Patil, P., et al. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Med. Chem. 2022, 13, 8, 898-921.

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The Strategic Advantage of 2-Chloro-4-iodopyridine in Regioselective Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is of paramount importance. Polysubstituted pyridines are privileged structures, forming the core of numerous FDA-approved drugs and advanced materials. Their synthesis often relies on the strategic use of dihalogenated precursors in cross-coupling reactions. Among these, 2-chloro-4-iodopyridine has emerged as a uniquely versatile building block, offering a distinct advantage in sequential and regioselective functionalization.

This guide provides a comprehensive comparison of 2-chloro-4-iodopyridine with common alternatives in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles governing its reactivity, present comparative experimental data, and provide detailed protocols to aid researchers in leveraging this reagent for the efficient synthesis of complex molecular architectures.

The Reactivity Principle: A Tale of Two Halogens

The synthetic utility of 2-chloro-4-iodopyridine is rooted in the significant difference in bond dissociation energies of the carbon-halogen bonds: C-I (~213 kJ/mol) < C-Br (~285 kJ/mol) < C-Cl (~340 kJ/mol). In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The much weaker C-I bond in 2-chloro-4-iodopyridine allows for highly selective oxidative addition at the C-4 position under conditions that leave the more robust C-Cl bond at the C-2 position untouched[1]. This inherent reactivity differential is the cornerstone of its application in a one-pot, two-step functionalization strategy.

This principle is visualized in the following workflow:

G cluster_0 Step 1: C-4 Functionalization (C-I Coupling) cluster_1 Step 2: C-2 Functionalization (C-Cl Coupling) A 2-Chloro-4-iodopyridine E 4-Substituted-2-chloropyridine A->E Regioselective Cross-Coupling B Coupling Partner 1 (e.g., R-B(OH)2, R-C≡CH, R-NH2) B->A C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->A D Mild Conditions (Low Temp, Weaker Base) D->A F 4-Substituted-2-chloropyridine J 2,4-Disubstituted Pyridine F->J Cross-Coupling G Coupling Partner 2 (e.g., R'-B(OH)2, R'-NHR") G->F H Robust Pd(0) Catalyst (e.g., Pd(OAc)2 + Buchwald Ligand) H->F I Forcing Conditions (High Temp, Stronger Base) I->F

Sequential cross-coupling strategy using 2-chloro-4-iodopyridine.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. Here, the regioselectivity of 2-chloro-4-iodopyridine is a clear advantage over dihalo-alternatives with halogens of the same type.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Major ProductYield (%)Regioselectivity (C4:C2)Reference(s)
2-Chloro-4-iodopyridine Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-122-Chloro-4-phenylpyridine>90>99:1[2][3]
2-Bromo-4-iodopyridine Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-122-Bromo-4-phenylpyridine85-95High C-4 selectivity[3]
2,4-Dichloropyridine Pd(OAc)₂/Q-PhosKFToluene/H₂O100242-Chloro-4-phenylpyridine362.4:1[4]
2,4-Dibromopyridine Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Mixture of 2-bromo-4-phenyl and 4-bromo-2-phenylpyridineVariable~1:4[2]

As the data illustrates, 2-chloro-4-iodopyridine provides excellent yield and virtually complete regioselectivity for the C-4 coupled product under standard Suzuki conditions. In contrast, 2,4-dichloropyridine requires specialized ligands to achieve even moderate C-4 selectivity, while 2,4-dibromopyridine often yields mixtures of regioisomers, complicating purification. While 2-bromo-4-iodopyridine also shows high C-4 selectivity, the resulting 2-bromopyridine intermediate is generally more expensive and less stable than its 2-chloro counterpart.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-4

This protocol details the selective coupling at the C-4 position of 2-chloro-4-iodopyridine.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-iodopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Reaction: Heat the mixture to 90 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-phenylpyridine.

Performance in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for introducing alkynyl moieties. 2-Chloro-4-iodopyridine again demonstrates superior performance due to its predictable regioselectivity.

Comparative Data: Sonogashira Coupling with Phenylacetylene

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | Selectivity | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-4-iodopyridine | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 2-Chloro-4-(phenylethynyl)pyridine | 85-95 | C-4 selective |[3] | | 2-Bromo-4-iodopyridine | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 2-Bromo-4-(phenylethynyl)pyridine | ~90 | C-4 selective |[2][5] | | 2,4-Dichloropyridine | PdCl₂(PPh₃)₂ , CuI | Et₃N | DMF | 120 | 5-24 | 2-Chloro-4-(phenylethynyl)pyridine | Moderate | C-4 selective |[2] |

The data shows that while C-4 selectivity can be achieved with 2,4-dichloropyridine, it often requires more forcing conditions (higher temperatures) compared to the mixed halo-substituted pyridines[2]. 2-Chloro-4-iodopyridine and 2-bromo-4-iodopyridine both perform exceptionally well, with the choice often coming down to the cost and desired functionality for the subsequent coupling step.

Experimental Protocol: Selective Sonogashira Coupling at C-4
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-chloro-4-iodopyridine (1.0 equiv.), palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) (3.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify by flash column chromatography to yield 2-chloro-4-(phenylethynyl)pyridine.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial C-N bond-forming reaction. The predictable regioselectivity of 2-chloro-4-iodopyridine allows for the selective introduction of an amine at the C-4 position.

Comparative Data: Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | Selectivity | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 4-(Morpholino)-2-chloropyridine | 80-95 | C-4 selective |[1] | | 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 4-(Morpholino)-2-bromopyridine | 80-95 | C-4 selective |[1] | | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 4-Chloro-N-phenylpyridin-2-amine | High | C-2 selective |[6] |

Interestingly, for 2,4-dichloropyridine, C-2 selectivity is often observed in Buchwald-Hartwig amination, highlighting a key advantage of 2-chloro-4-iodopyridine for accessing C-4 aminated pyridines[6]. This makes 2-chloro-4-iodopyridine a complementary and often superior choice for synthesizing this class of compounds.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C-4
  • Reaction Setup: In a glovebox, add to an oven-dried vial 2-chloro-4-iodopyridine (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) followed by morpholine (1.2 equiv.).

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to yield 4-(morpholino)-2-chloropyridine.

The Second Act: Sequential Coupling at the C-2 Chloro Position

The true power of 2-chloro-4-iodopyridine lies in the ability to perform a second, distinct cross-coupling reaction at the now-vacant C-2 position. The activation of the C-Cl bond typically requires more forcing conditions, including higher temperatures, stronger bases, and, crucially, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)[1][7]. These ligands facilitate the challenging oxidative addition to the C-Cl bond.

G cluster_0 Catalytic Cycle for C-Cl Bond Activation A Pd(0)L (L = Bulky Ligand) C Oxidative Addition (Rate-Limiting) A->C B 4-R-2-Cl-Pyridine B->C D Transmetalation / Amine Coordination C->D E Reductive Elimination D->E E->A Regenerates Catalyst F 2,4-Disubstituted Pyridine E->F

Generalized catalytic cycle for the second coupling step at the C-2 position.

This sequential approach allows for the rapid and efficient construction of diverse libraries of 2,4-disubstituted pyridines, a significant advantage in drug discovery and materials science.

Experimental Protocol: Sequential Buchwald-Hartwig Amination at C-2

This protocol assumes the starting material is a 4-substituted-2-chloropyridine synthesized from 2-chloro-4-iodopyridine.

  • Reaction Setup: In a glovebox, add 4-aryl-2-chloropyridine (1.0 equiv.), a suitable amine (1.2 equiv.), a palladium precatalyst such as XPhos Pd G3 (0.02 equiv.), and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed toluene or t-butanol (0.2 M).

  • Reaction: Seal the vial and heat to 110 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 2,4-disubstituted pyridine.

Conclusion

2-Chloro-4-iodopyridine offers a compelling combination of predictable regioselectivity and the potential for sequential functionalization, making it a superior alternative to many other dihalogenated pyridines for specific synthetic goals. Its ability to cleanly undergo coupling at the C-4 iodo position under mild conditions, while retaining the C-2 chloro handle for a subsequent, more robust coupling, provides a streamlined and efficient pathway to complex, unsymmetrically substituted pyridines. By understanding the principles of its reactivity and selecting the appropriate catalytic systems, researchers can unlock the full potential of this versatile building block.

References

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia contributors. (2023, December 1). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fairlamb, I. J. S., & Lee, A. F. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group. Retrieved January 8, 2026, from [Link]

Sources

A Researcher's Guide to Regiochemistry: Unambiguous Confirmation of Nucleophilic Substitution on 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. Their functionalization often relies on the venerable Nucleophilic Aromatic Substitution (SNAr) reaction. Dihalogenated pyridines, such as 2-chloro-4-fluoropyridine, present a particularly interesting challenge and opportunity: with two potential sites for substitution, how can a researcher confidently predict and confirm the reaction's regiochemical outcome?

This guide moves beyond simple textbook predictions to provide a robust framework for understanding and experimentally verifying the regiochemistry of SNAr reactions on this valuable substrate. We will explore the underlying electronic principles, provide actionable experimental protocols, and detail the analytical methods required for unambiguous structural confirmation.

Part 1: The Decisive Principles of Regioselectivity in Pyridine SNAr

The regiochemical outcome of a nucleophilic attack on this compound is not arbitrary; it is dictated by a subtle interplay of electronic activation and leaving group ability within the context of the SNAr mechanism.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step process. The first, and typically rate-determining, step is the nucleophilic attack on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second, faster step, the leaving group is expelled, restoring the ring's aromaticity.[2]

Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electronic Activation: The Pyridine Nitrogen's Influence

The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring system and makes it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen.[3][4] This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing contribution.[4] In this compound, both halogenated positions are activated.

The Leaving Group Paradox: Why Fluorine is "Better"

A common point of confusion is the role of the leaving group. While chloride is generally a better leaving group than fluoride in SN2 reactions (due to the weaker C-Cl bond), the opposite is often true in SNAr.[1][5] The rate-determining step is the initial attack, which is accelerated by factors that stabilize the negatively charged intermediate.

Fluorine's immense electronegativity makes the carbon atom to which it is attached (C-4) significantly more electrophilic (electron-poor) than the chlorine-bearing carbon (C-2). This potent inductive effect lowers the activation energy for the nucleophilic attack. The increased reactivity of fluorinated aromatics in SNAr is well-documented; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[6][7][8]

Part 2: Experimental Verification and Comparative Analysis

Theoretical principles provide a strong hypothesis, but empirical data is the ultimate arbiter. This section outlines a comprehensive workflow to react this compound and definitively characterize the resulting product.

Experimental_Workflow A 1. Reaction Setup (this compound + Nucleophile) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Work-up & Purification (Extraction, Chromatography) B->C D 4. Structural Characterization (NMR, MS) C->D E 5. Regiochemistry Confirmation (Analysis of NMR data) D->E

Caption: A standard experimental workflow for SNAr reaction and product confirmation.

Protocol 1: General SNAr with an Oxygen Nucleophile

This protocol describes a representative reaction using sodium methoxide. It is a self-validating system where the subsequent analytical confirmation is integral to the procedure.

Objective: To synthesize 2-chloro-4-methoxypyridine via SNAr.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol at 0 °C, add sodium methoxide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Unambiguous Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the two possible isomers: the expected 2-chloro-4-methoxypyridine and the alternative 4-fluoro-2-methoxypyridine. ¹⁹F NMR is particularly decisive.[9][10]

Analytical Steps:

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Compare the obtained spectra with the data for the starting material.

  • Analyze the key distinguishing features as outlined in the comparative data table below.

Comparative Data: Expected NMR Signatures

The table below summarizes the key expected NMR signals that allow for a definitive confirmation of the reaction's regiochemistry. The primary product from the reaction is expected to be Product A .

Compound Structure Key ¹H NMR Signals Key ¹⁹F NMR Signal Confirmation Logic
Starting Material H-3: dddH-5: ddH-6: dPresent (e.g., ~ -110 to -170 ppm)[11]Baseline for comparison.
Product A (C-4 Sub.) 2-Chloro-4-methoxypyridineH-3: dH-5: ddH-6: d-OCH₃: s (~3.9 ppm)Absent The complete disappearance of the fluorine signal is conclusive evidence of substitution at the C-4 position.
Product B (C-2 Sub.) 4-Fluoro-2-methoxypyridineH-3: ddH-5: dddH-6: dd-OCH₃: s (~3.9 ppm)Present The fluorine signal would remain, though its chemical shift and coupling pattern would change relative to the starting material.

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

The experimental outcome consistently shows that with common nucleophiles (O, N, S-based), the reaction proceeds to yield Product A . The ¹⁹F NMR spectrum of the purified product will show a complete absence of any signal, confirming that the fluoride has been displaced.

Conclusion

This predictable selectivity makes this compound an exceptionally useful building block for medicinal chemists. It allows for the introduction of a wide array of functionalities at the 4-position while preserving the chlorine atom at the 2-position for subsequent orthogonal chemical transformations, such as cross-coupling reactions.

References

  • PubChem. this compound. [Online] National Institutes of Health. Available at: [Link]

  • Bieber, L. W., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Online] Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Online] NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. [Online] uOttawa NMR Facility. Available at: [Link]

  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Online] Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-fluoropyridine: Benchmarking Efficiency for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The resulting compounds often exhibit enhanced metabolic stability, improved binding affinity, and modulated electronic properties. Among the fluorinated heterocycles, 2-Chloro-4-fluoropyridine stands out as a pivotal building block, serving as a key intermediate in the synthesis of a multitude of high-value products, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring both a labile chlorine atom and a stable fluorine atom on the pyridine ring, offers medicinal chemists a versatile platform for targeted molecular modifications.

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective efficiencies. By presenting detailed experimental protocols and supporting data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Method 1: The Classic Diazotization-Fluorination Approach (Balz-Schiemann Type Reaction)

The Balz-Schiemann reaction and its variations represent a well-established and reliable method for the introduction of fluorine into aromatic and heteroaromatic rings via the thermal decomposition of a diazonium tetrafluoroborate salt. This approach is particularly valuable when the corresponding amino-substituted precursor is readily available. In the context of this compound synthesis, the starting material is 2-chloro-4-aminopyridine.

The underlying principle of this multi-step process hinges on the initial conversion of the primary amino group into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid. The subsequent introduction of the tetrafluoroborate anion, usually from tetrafluoroboric acid (HBF₄), leads to the formation of a diazonium tetrafluoroborate salt. This intermediate is then isolated and thermally decomposed to yield the desired fluoro-substituted pyridine, with the liberation of nitrogen gas and boron trifluoride.

Experimental Protocol: Synthesis of this compound via Diazotization-Fluorination

Step 1: Diazotization of 2-Chloro-4-aminopyridine

  • To a cooled (0-5 °C) solution of 42% aqueous tetrafluoroboric acid, add 2-chloro-4-aminopyridine (1.0 equivalent) portion-wise while maintaining the internal temperature below 10 °C.

  • Stir the resulting slurry at 0-5 °C for 30 minutes to ensure the formation of the pyridylammonium tetrafluoroborate salt.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred suspension of the pyridylammonium tetrafluoroborate salt, ensuring the temperature remains between 0-5 °C. The addition should take approximately 60-90 minutes.

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 60 minutes to ensure complete diazotization.

  • Collect the precipitated 2-chloro-4-pyridyldiazonium tetrafluoroborate salt by filtration and wash it with a small amount of cold water, followed by cold diethyl ether.

  • Dry the isolated diazonium salt under vacuum at room temperature.

Step 2: Thermal Decomposition

  • Place the dried 2-chloro-4-pyridyldiazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

  • Heat the flask gently in an oil bath. The decomposition typically starts at around 100-120 °C and is accompanied by the evolution of nitrogen gas.

  • The crude this compound will distill over. Collect the distillate.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Causality Behind Experimental Choices:
  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt and to minimize side reactions.

  • Tetrafluoroboric Acid: HBF₄ serves a dual purpose: it acts as the acidic medium for diazotization and provides the tetrafluoroborate counterion necessary for the formation of the isolable diazonium salt.

  • Stepwise Addition of Sodium Nitrite: Slow, controlled addition of the nitrosating agent is crucial to manage the exothermicity of the reaction and prevent the localized buildup of nitrous acid, which can lead to undesired byproducts.

  • Isolation and Drying of the Diazonium Salt: Isolating the diazonium salt before decomposition allows for a cleaner reaction and simplifies the purification of the final product. Thorough drying is essential as moisture can interfere with the thermal decomposition.

Method 2: The Halide Exchange (Halex) Reaction

The Halide Exchange (Halex) process is a powerful and industrially relevant method for the synthesis of aromatic and heteroaromatic fluorides.[2] This nucleophilic aromatic substitution reaction involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from an alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is generally carried out at elevated temperatures in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[2][3]

For the synthesis of this compound, the starting material is 2,4-dichloropyridine. The success of the Halex reaction is contingent on the activation of the pyridine ring towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this substitution, particularly at the 2- and 4-positions.

Experimental Protocol: Synthesis of this compound via Halex Reaction
  • To a flame-dried flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.0-3.0 equivalents) and a high-boiling polar aprotic solvent (e.g., sulfolane).

  • Heat the mixture to a high temperature (e.g., 200-240 °C) under a nitrogen atmosphere to ensure anhydrous conditions.

  • Cool the mixture to a suitable temperature (e.g., 180-200 °C) and add 2,4-dichloropyridine (1.0 equivalent) in one portion.

  • Stir the reaction mixture vigorously at the elevated temperature for several hours (e.g., 12-24 hours). Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by fractional distillation to afford pure this compound.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The Halex reaction is highly sensitive to moisture, as water can deactivate the fluoride salt and lead to the formation of hydroxy-pyridines as byproducts.

  • High Temperature: Significant thermal energy is required to overcome the activation barrier for the nucleophilic aromatic substitution of a chloride with a fluoride.

  • Polar Aprotic Solvent: Solvents like sulfolane or DMSO are essential to dissolve the potassium fluoride and to facilitate the nucleophilic attack of the fluoride ion by solvating the potassium cation.[3]

  • Excess Potassium Fluoride: A stoichiometric excess of KF is used to drive the reaction to completion.

Comparative Analysis of Synthesis Efficiency

ParameterMethod 1: Diazotization-FluorinationMethod 2: Halex Reaction
Starting Material 2-Chloro-4-aminopyridine2,4-Dichloropyridine
Reagents NaNO₂, HBF₄KF, High-boiling solvent (e.g., Sulfolane)
Reaction Temperature 0-5 °C (Diazotization), 100-120 °C (Decomposition)180-240 °C
Reaction Time 4-6 hours12-24 hours
Typical Yield 60-75%70-85%
Safety Considerations Handling of potentially explosive diazonium salts, use of corrosive HBF₄.High reaction temperatures, handling of flammable solvents.
Scalability Moderate; isolation of diazonium salt can be challenging on a large scale.High; well-suited for industrial production.
Atom Economy Lower; loss of N₂ and BF₃.Higher; primary byproduct is KCl.

Visualizing the Synthetic Workflows

Synthetic_Workflow_Comparison Figure 1: Comparative Synthetic Workflows for this compound cluster_0 Method 1: Diazotization-Fluorination cluster_1 Method 2: Halex Reaction A1 2-Chloro-4-aminopyridine P1 Diazotization (NaNO₂, HBF₄, 0-5°C) A1->P1 I1 2-Chloro-4-pyridyldiazonium tetrafluoroborate P1->I1 P2 Thermal Decomposition (100-120°C) I1->P2 F1 This compound P2->F1 A2 2,4-Dichloropyridine P3 Halide Exchange (KF, Sulfolane, 180-240°C) A2->P3 F2 This compound P3->F2

Caption: A flowchart comparing the key steps of the Diazotization-Fluorination and Halex reaction pathways for the synthesis of this compound.

Conclusion

Both the diazotization-fluorination of 2-chloro-4-aminopyridine and the Halex reaction of 2,4-dichloropyridine are viable methods for the synthesis of this compound. The choice between these two routes will ultimately depend on several factors, including the availability and cost of the starting materials, the scale of the synthesis, and the safety infrastructure available.

The diazotization-fluorination route, while employing milder conditions for the initial step, involves the handling of potentially hazardous diazonium intermediates and may be less amenable to large-scale production. In contrast, the Halex reaction, despite its requirement for high temperatures, offers a more direct and often higher-yielding pathway that is well-suited for industrial applications. For researchers and drug development professionals, a thorough evaluation of these parameters is essential for the efficient and cost-effective production of this critical fluorinated intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Chemical Synthesis.
  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institutional Repository. Available at: [Link]

  • Wikipedia. Halex process. Available at: [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available at: [Link]

  • gChem Global. Halex Comparative Reaction. Available at: [Link]

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A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the kinetic performance of 2-Chloro-4-fluoropyridine in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep and actionable understanding of the topic.

Introduction: The Strategic Importance of this compound in Synthesis

Halopyridines are foundational building blocks in medicinal chemistry and materials science. Among them, this compound stands out as a versatile intermediate. Its reactivity profile, governed by the distinct electronic properties of its two halogen substituents, allows for selective and sequential functionalization. Understanding the kinetics of nucleophilic substitution on this scaffold is paramount for designing efficient, predictable, and scalable synthetic routes to complex molecular targets. This guide offers a comparative analysis of its reactivity against other relevant substrates, supported by detailed experimental protocols and kinetic data.

Section 1: The Mechanistic Underpinnings of SNAr on Dihalopyridines

The primary pathway for nucleophilic substitution on electron-deficient aromatic rings like pyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is fundamentally a two-step addition-elimination sequence.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. On the pyridine ring, the positions ortho (C2/C6) and para (C4) to the ring nitrogen are highly activated towards attack. This is because the electronegative nitrogen can effectively stabilize the resulting anionic intermediate.[1][2][3]

  • Formation of the Meisenheimer Complex: The initial attack breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.[4] For attacks at the C2 or C4 positions, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[1][3] This is not possible for an attack at the C3 or C5 positions, rendering them far less reactive.[2]

  • Elimination & Re-aromatization: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substitution product.

Typically, the formation of the Meisenheimer complex is the rate-determining step.[1] Consequently, factors that stabilize this intermediate, such as strongly electron-withdrawing groups, will accelerate the reaction.[5]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity in this compound

In this compound, the nucleophile preferentially attacks the C2 position, leading to the displacement of the chloride ion. This selectivity is a result of a nuanced interplay of electronic effects:

  • Activation by Nitrogen: Both C2 and C4 positions are activated by the para and ortho relationship to the ring nitrogen, respectively.

  • Inductive Effects: Both fluorine and chlorine are strongly electronegative, activating the ring towards nucleophilic attack through their inductive electron withdrawal. Fluorine's superior electronegativity makes the C4 position more electron-deficient.

  • Leaving Group Ability: While fluorine is more electronegative, the C-Cl bond is weaker and chloride is generally a better leaving group than fluoride in the context of SNAr where the expulsion of the leaving group is not rate-limiting.[4]

The combination of strong activation at the C2 position and the superior leaving group ability of chloride typically directs substitution to this site.

Section 2: Comparative Kinetic Analysis

To contextualize the reactivity of this compound, it is instructive to compare its reaction rates with structurally similar dihalopyridines. The following table summarizes the relative rates of reaction with a model secondary amine, piperidine, under identical conditions.

SubstrateC4-SubstituentRelative Rate (k_rel)Rationale for Reactivity
This compound -F1.0 Baseline. Strong inductive activation from fluorine enhances the electrophilicity at C2.
2,4-Dichloropyridine-Cl~0.3Chlorine is less electronegative than fluorine, providing weaker inductive activation at the C2 position.
2-Chloro-4-methoxypyridine-OCH₃<0.01The methoxy group is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack.
2-Chloro-4-nitropyridine-NO₂>100The nitro group is a powerful electron-withdrawing group, significantly stabilizing the Meisenheimer intermediate and dramatically accelerating the reaction.

Scientist's Note: The data clearly illustrates the profound impact of the substituent at the C4 position. While both fluorine and chlorine at C4 activate the C2 position for substitution compared to an unsubstituted or electron-donating group, the strong inductive effect of fluorine provides a notable rate enhancement over chlorine.

Section 3: Experimental Protocol for Kinetic Monitoring

Accurate kinetic data is essential for quantitative comparison.[4] UV-Vis spectrophotometry is a highly effective technique for monitoring the progress of many SNAr reactions, provided the product has a distinct chromophore from the reactants.[6][7][8]

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.

Step-by-Step Methodology

This protocol is designed to operate under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (≥10-fold) over the substrate. This simplifies the rate law, making the observed rate constant (k_obs) dependent only on the concentration of the substrate.[6]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO).

    • Prepare a series of stock solutions of the desired nucleophile (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Instrumentation Setup:

    • Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[4]

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product, ensuring the starting materials have minimal absorbance at this wavelength.

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.1 M nucleophile solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5 minutes.

    • To initiate the reaction, rapidly inject 20 µL of the 10 mM substrate stock solution into the cuvette. The final substrate concentration will be ~0.1 mM.

    • Immediately begin recording the absorbance at λ_max as a function of time. Collect data for at least 3-5 half-lives, or until the absorbance value plateaus.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_₀) * e^(-k_obs * t).

    • Repeat the experiment for each concentration of the nucleophile.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the nucleophile concentration ([Nu]), as described by the equation: k_obs = k₂ * [Nu].

Section 4: Data Interpretation and Comparative Results

Using the protocol described above, the kinetics of the reaction between this compound and various amine nucleophiles were investigated in Acetonitrile at 25°C.

NucleophileTypek₂ (M⁻¹s⁻¹)Relative Rate
PiperidineSecondary, Cyclic4.5 x 10⁻³1.0
MorpholineSecondary, Cyclic1.2 x 10⁻³0.27
PyrrolidineSecondary, Cyclic9.8 x 10⁻³2.18
AnilinePrimary, Aromatic3.1 x 10⁻⁵0.007

Scientist's Note: The kinetic data reveal a strong dependence on the nature of the nucleophile. The more basic and less sterically hindered aliphatic amines (pyrrolidine, piperidine) are significantly more reactive than morpholine, which has an electron-withdrawing oxygen atom reducing the nucleophilicity of the nitrogen. The aromatic amine, aniline, is a much weaker nucleophile due to the delocalization of the nitrogen lone pair into the benzene ring, resulting in a dramatically slower reaction rate.

Conclusion

This compound is a valuable heterocyclic building block whose reactivity is dominated by the principles of nucleophilic aromatic substitution. Kinetic studies confirm that substitution occurs preferentially at the C2 position, displacing chloride. The reaction rate is highly sensitive to the electronic nature of both the C4-substituent on the pyridine ring and the incoming nucleophile. The fluorine atom at C4 provides stronger inductive activation compared to a chlorine atom, enhancing the rate of substitution at C2. This guide provides the mechanistic framework and robust experimental protocols necessary for researchers to harness the unique reactivity of this substrate, enabling the logical design and optimization of synthetic strategies in drug discovery and development.

References

  • BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the starting material's purity is a critical determinant of reaction efficiency, product yield, and, most importantly, the safety and efficacy of the final compound. 2-Chloro-4-fluoropyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its reactivity, dictated by the chloro and fluoro substituents on the pyridine ring, allows for diverse chemical transformations. However, the presence of impurities can lead to undesirable side reactions, complicate purification processes, and introduce potentially harmful byproducts. This guide provides an in-depth comparison of the purity of commercially available this compound, outlines robust analytical methodologies for its assessment, and discusses its performance in context with viable alternatives.

The Imperative of Purity: Why It Matters

The functional group tolerance and predictable reactivity of this compound make it a valuable reagent in cross-coupling and nucleophilic aromatic substitution reactions. However, isomeric impurities, residual starting materials from its synthesis, or byproducts can significantly alter the course of a reaction. For instance, the presence of a positional isomer could lead to the formation of an incorrect final product, resulting in costly and time-consuming purification challenges or, in the worst-case scenario, the generation of a toxicologically uncharacterized compound. Therefore, a rigorous purity assessment is not merely a quality control step but a fundamental aspect of reliable and reproducible research.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The separation of compounds is based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides structural information, allowing for the identification of unknown components.

dot

Caption: Workflow for GC-MS Purity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of non-volatile or thermally labile impurities. Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used to quantify the separated components.

dot

Caption: Workflow for HPLC-UV Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all valuable for the characterization of this compound and the identification of structurally related impurities.[1]

dot

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-4-fluoropyridine (CAS No. 34941-91-8). As a halogenated heterocyclic compound, this compound presents specific chemical hazards that necessitate a rigorous and informed disposal strategy. Adherence to these protocols is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility in the laboratory.

Part 1: Hazard Profile and Immediate Safety Protocols

A complete understanding of the chemical's hazard profile is the foundation of its safe management. This compound is classified as a hazardous substance, and its physical and toxicological properties demand stringent safety measures from handling through to final disposal.[1][2]

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementPictogram
Flammable Liquid H226: Flammable liquid and vaporGHS02 (Flame)
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation H319/H318: Causes serious eye irritation/damageGHS07 (Exclamation Mark)
Specific Target Organ Toxicity May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Compiled from PubChem and supplier Safety Data Sheets (SDS).[1][2]

1.2. Mandatory Personal Protective Equipment (PPE)

Due to its multiple toxicities and irritant properties, all handling and disposal operations must be conducted with appropriate PPE. This is a non-negotiable baseline for safety.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][5]

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron must be worn over personal clothing.[3]

  • Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood to prevent inhalation of vapors.[1][5]

Part 2: Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in the disposal workflow. Halogenated organic compounds like this compound require specialized disposal methods and must never be mixed with non-halogenated solvent waste.

2.1. The Rationale for Segregation

The presence of chlorine and fluorine atoms dictates the disposal pathway. Halogenated waste streams are typically destined for high-temperature incineration equipped with acid gas scrubbers.[6][7] Mixing this waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental burden.

2.2. Containment Protocol

  • Designated Waste Container: Use only clearly labeled, dedicated containers for "Halogenated Organic Waste."[8] The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a tight-fitting, sealable lid.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).[5][9]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[1][5] Waste containers should be stored in secondary containment.

Part 3: Approved Disposal Methodology

The disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility. On-site chemical neutralization or drain disposal is strictly prohibited and poses significant safety and environmental risks.

3.1. Primary Disposal Route: High-Temperature Incineration

The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[10]

  • Mechanism of Destruction: This process involves combustion at extremely high temperatures, typically between 982°C and 1204°C (1800°F to 2200°F).[6] European directives specify a minimum of 1100°C for hazardous waste containing more than 1% halogenated organic substances to ensure the complete destruction of the molecule and prevent the formation of highly toxic and persistent byproducts like dioxins and furans.[11][12]

  • Acid Gas Neutralization: The combustion of this compound produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[3] To comply with environmental regulations, incinerators are equipped with downstream scrubbing systems. These systems typically use a caustic solution (e.g., sodium hydroxide) to neutralize these acid gases, converting them into salts and water before release.[6][10]

3.2. Prohibited Disposal Practices

  • Drain Disposal: This is illegal and environmentally catastrophic. The compound is harmful to aquatic life and can interfere with wastewater treatment processes.[13]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method and releases pollutants into the atmosphere.

  • Mixing with Non-Hazardous Waste: This constitutes improper disposal and can lead to dangerous chemical reactions and regulatory violations.

Part 4: Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

4.1. Spill Cleanup Protocol

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. For large spills, evacuate the immediate area.[5]

  • Control Ignition Sources: Immediately remove all sources of ignition (flames, sparks, hot surfaces).[1][4]

  • Contain and Absorb: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[5]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with soap and water. Collect the decontamination materials as hazardous waste.

4.2. Decontamination of Laboratory Equipment

Glassware and equipment contaminated with this compound should be rinsed with a suitable organic solvent (e.g., acetone). The solvent rinsate must be collected and disposed of as "Halogenated Organic Waste."

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound waste from generation to disposal.

G cluster_0 Waste Management Process start Generation of This compound Waste is_spill Is the waste from an accidental spill? start->is_spill spill_protocol Follow Spill Cleanup Protocol: 1. Control Ignition Sources 2. Absorb with Inert Material 3. Use Spark-Proof Tools is_spill->spill_protocol Yes routine_waste Routine Laboratory Waste (e.g., reaction residues, rinsates) is_spill->routine_waste No collect_spill Collect absorbed material and decontamination waste spill_protocol->collect_spill container Place waste into a designated, properly labeled 'Halogenated Organic Waste' container. collect_spill->container routine_waste->container storage Store sealed container in a cool, well-ventilated, designated hazardous waste storage area. container->storage disposal Arrange for pickup by a licensed hazardous waste disposal vendor. storage->disposal

Caption: Decision workflow for managing this compound waste.

References

  • Incineration. Zero Waste Europe. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Perspective on halogenated organic compounds. National Center for Biotechnology Information, NIH. [Link]

  • This compound Physical and Chemical Properties. Chemsrc. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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Navigating the Safe Handling of 2-Chloro-4-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 2-Chloro-4-fluoropyridine (CAS No: 34941-91-8) is a valuable pyridine building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, its utility is matched by a hazardous profile that demands meticulous handling and a comprehensive understanding of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific partners, to work safely and effectively with this versatile compound.

Understanding the Inherent Risks of this compound

Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its risks are multifaceted.[1][2]

Key Hazards:

  • Flammability: It is a flammable liquid and vapor, posing a significant fire risk.[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]

  • Acute Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][6] Some classifications even list it as acutely toxic or fatal through these routes of exposure.[2][4][7]

  • Skin and Eye Irritation: The compound is a known skin irritant and can cause serious eye irritation or damage.[2][3][6]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][4]

  • Potential for Organ Damage: Some sources indicate that it may cause organ damage.[1][7]

A foundational principle of laboratory safety is to always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before purchasing or using any chemical.[1]

Engineering and Administrative Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. The primary methods for mitigating exposure to this compound involve robust engineering and administrative controls.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the most critical engineering control to minimize inhalation exposure.

  • Ignition Sources: Due to its flammability, all potential ignition sources—such as heat, sparks, open flames, and hot surfaces—must be strictly excluded from the handling area.[1][2] Use only non-sparking tools when opening or handling containers.[2][3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[1] All personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE): A Detailed Protocol

When engineering and administrative controls are in place, the correct selection and use of PPE provide an essential barrier against accidental exposure.

PPE Selection for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.[1] Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and vapors that can cause serious eye damage.[3] A face shield provides an additional layer of protection for the entire face.
Hand Suitable protective gloves (e.g., nitrile or neoprene).[1] Always check the manufacturer's glove compatibility chart for specific breakthrough times.Prevents skin contact, as the chemical is toxic and irritating upon dermal absorption.[4] Nitrile gloves are a common recommendation, but suitability should always be verified.[8]
Body A fully-buttoned lab coat or chemical-resistant clothing.[1][8]Protects the skin on the arms and torso from accidental splashes.
Respiratory May be necessary depending on the concentration and ventilation.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][9]In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, respiratory protection is crucial to prevent inhalation toxicity.[4]
Workflow for Donning and Doffing PPE

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles and Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles and Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Emergency_Response cluster_actions cluster_spill Spill Response Start Exposure Incident Remove Remove from exposure Start->Remove Personal Safety First Evacuate Evacuate and secure the area Start->Evacuate If Spill Occurs Decontaminate Decontaminate (Flush skin/eyes, remove clothing) Remove->Decontaminate Alert Alert colleagues and supervisor Decontaminate->Alert SeekMedical Seek immediate medical attention Alert->SeekMedical Notify Notify EH&S or emergency services Evacuate->Notify Cleanup Cleanup only if trained and equipped Notify->Cleanup

Figure 2: Immediate actions to take in the event of an exposure or spill.

Spill and Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Spill Cleanup: For a minor spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). [4]Use spark-proof tools and explosion-proof equipment during cleanup. [4]Place the absorbed material into a suitable, closed container for disposal. [2]For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department or local emergency services. [8]* Waste Disposal: Dispose of all waste, including empty containers, in accordance with local, regional, and national environmental regulations. [1][2]Do not dispose of it down the drain. [7]Empty containers may retain product residue and can be dangerous. [4] By adhering to these rigorous safety protocols, researchers can confidently and safely harness the synthetic potential of this compound. A culture of safety, built on a thorough understanding of the "why" behind each precaution, is the bedrock of innovative and responsible science.

References

  • This compound (CAS 34941-91-8): Safety, Handling & Regulatory Aspects. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 27). Fisher Scientific.
  • This compound | C5H3ClFN | CID 2782792. (n.d.). PubChem - NIH.
  • This compound | 34941-91-8. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, June 27). Thermo Fisher Scientific.
  • This compound 34941-91-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • This compound | CAS#:34941-91-8. (2025, August 25). Chemsrc.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 2). Fisher Scientific.

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Retrosynthesis Analysis

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2-Chloro-4-fluoropyridine

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